2-(Bromomethyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGKBKFUATGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544748 | |
| Record name | 2-(Bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58402-38-3 | |
| Record name | 2-(Bromomethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)phenol is a bifunctional organic compound of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and fine chemical development.[1][2] Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of complex molecules and heterocyclic systems.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its key chemical reactions.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO | [3] |
| Molecular Weight | 187.03 g/mol | [3] |
| CAS Number | 58402-38-3 | [3] |
| Appearance | Liquid (at standard conditions) | - |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | - |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | - |
| Flash Point | 107.2 ± 20.4 °C | - |
| pKa | 9.35 ± 0.35 (Predicted) | [3] |
| Solubility | Slightly soluble in water (2.4 g/L at 25°C) | [3] |
| InChI Key | BRKGKBKFUATGIX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [3] |
Reactivity and Chemical Profile
The chemical behavior of this compound is dominated by its two functional groups: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group.[4] This bifunctionality allows for a diverse range of chemical transformations.
2.1. Reactivity of the Bromomethyl Group
The bromomethyl group is highly susceptible to nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.[4] The bromine atom is an excellent leaving group, and the benzylic carbon is electrophilic, making it a prime target for a wide variety of nucleophiles. This allows for the facile introduction of new functional groups by reaction with amines, thiols, alcohols, and other nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.[4]
2.2. Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide anion. This phenoxide is a potent nucleophile and can participate in reactions such as O-alkylation.[4] Furthermore, the hydroxyl group activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions.
2.3. Intramolecular Reactions
The ortho positioning of the hydroxyl and bromomethyl groups makes this compound an ideal substrate for intramolecular cyclization reactions.[4] Under basic conditions, the deprotonated phenoxide can readily attack the electrophilic carbon of the bromomethyl group in an intramolecular Sₙ2 reaction, leading to the formation of dihydrobenzofuran, a common heterocyclic motif in natural products and pharmaceuticals.[4]
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several routes. The two most common methods are the direct bromination of o-cresol (B1677501) and the Appel reaction of 2-(hydroxymethyl)phenol.
3.1. Synthesis via Direct Bromination of o-Cresol
This method involves the regioselective bromination of the methyl group of o-cresol. Careful control of reaction conditions is necessary to favor benzylic bromination over electrophilic aromatic substitution on the ring.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to scrub HBr), dissolve o-cresol (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or chlorobenzene.[5][6]
-
Initiation: The reaction can be initiated by either UV light or a radical initiator such as azobisisobutyronitrile (AIBN) to promote benzylic bromination.
-
Bromination: While stirring and under initiation conditions, slowly add a solution of bromine (1.0 equivalent) in the same solvent from the dropping funnel. The addition is typically carried out at a temperature that facilitates the reaction without excessive side product formation, often near the boiling point of the solvent.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of o-cresol and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, a dilute solution of sodium thiosulfate (B1220275) (to quench any remaining bromine), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography.
3.2. Synthesis via Appel Reaction of 2-(Hydroxymethyl)phenol
The Appel reaction provides a mild method for converting the hydroxyl group of 2-(hydroxymethyl)phenol into a bromide.[4][7][8]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)phenol (1.0 equivalent) and triphenylphosphine (B44618) (1.1 equivalents) in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add carbon tetrabromide (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 2-4 hours). The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will contain the product and triphenylphosphine oxide as a byproduct.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography. The triphenylphosphine oxide can be largely removed by trituration with a solvent in which the product is soluble but the oxide is not (e.g., a mixture of hexane (B92381) and ethyl acetate).
Visualization of Synthesis Workflow
The following diagram illustrates the synthesis of this compound from o-cresol via radical bromination.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 5. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 6. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 7. Appel reaction - Wikipedia [en.wikipedia.org]
- 8. Appel Reaction [organic-chemistry.org]
An In-depth Technical Guide to 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(bromomethyl)phenol, a versatile bifunctional reagent crucial in synthetic organic chemistry. It details the compound's identifiers, physicochemical properties, and key reactive characteristics. Special emphasis is placed on its role as a building block in the synthesis of complex organic molecules, particularly heterocyclic structures of interest in medicinal chemistry. This document includes detailed experimental protocols for its synthesis and subsequent reactions, quantitative data, and visual diagrams of its synthetic pathways and reaction mechanisms to serve as a practical resource for laboratory scientists.
Chemical Identifiers and Properties
This compound, also known as 2-hydroxybenzyl bromide, is an aromatic compound featuring both a phenol (B47542) and a benzylic bromide functional group. This unique ortho-substitution pattern is the basis for its versatile reactivity.
Identifiers
The compound is cataloged across numerous chemical databases. Key identifiers are summarized below for easy reference.
| Identifier Type | Value | Source(s) |
| CAS Number | 58402-38-3 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₇BrO | [1][2][3][4] |
| InChI | InChI=1S/C7H7BrO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2 | [1][2] |
| InChIKey | BRKGKBKFUATGIX-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [1][2] |
| Synonyms | 2-hydroxybenzyl bromide, o-(Bromomethyl)phenol | [1] |
| PubChem CID | 13600482 | [1][2] |
| DSSTox Substance ID | DTXSID10544748 | [1] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 187.03 g/mol | [1][2][3][4] |
| Appearance | Liquid (predicted) | [3] |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [3] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [3] |
| Flash Point | 107.2 ± 20.4 °C (Predicted) | [3] |
| pKa | 9.35 ± 0.35 (Predicted) | [2] |
| Solubility | Sparingly soluble in water (2.4 g/L at 25 °C) | [2] |
| XLogP3 | 1.6 | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1][2] |
Synthesis of this compound
Experimental Protocol: Bromination of a Cresol (B1669610) Analogue
The following protocol for the bromination of p-cresol (B1678582) to 2-bromo-4-methylphenol (B149215) can be adapted for the synthesis of this compound from o-cresol (B1677501).[5][6]
Materials:
-
p-Cresol (or o-cresol for the target synthesis)
-
Bromine
-
Carbon tetrachloride (or other suitable solvent like chloroform (B151607) or chlorobenzene)[5][7]
-
Methane (B114726) sulfonic acid (optional Lewis acid catalyst)[5]
-
Nitrogen gas
-
Aqueous sodium bicarbonate solution
-
Water
Equipment:
-
Three-necked round-bottom flask with mechanical stirrer, thermowell, and a double-coiled condenser.
-
Dropping funnel
-
Apparatus for reduced pressure distillation
Procedure:
-
In a three-necked flask protected from light, introduce 21.6 g of p-cresol, 134 ml of anhydrous carbon tetrachloride, and 0.96 g of methane sulfonic acid.[5]
-
Bring the solution to 30°C.[5]
-
Dissolve 32 g of liquid bromine in 106 ml of carbon tetrachloride and add this solution to the reactor dropwise over approximately 6 hours at a uniform rate, maintaining the temperature at 30°C.[5]
-
Monitor the reaction progress using gas chromatography until the starting cresol is less than 0.2%.[5]
-
Purge the reaction mixture with nitrogen to remove dissolved HBr.[5]
-
Wash the organic layer with water and then with an aqueous sodium bicarbonate solution to remove any remaining traces of HBr.[5]
-
Distill the carbon tetrachloride from the organic layer under reduced pressure to obtain the crude product.[5]
-
The product can be further purified by vacuum distillation.
Chemical Reactivity and Synthetic Applications
This compound's synthetic utility stems from its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide.[8] This allows for a diverse range of chemical transformations.
Nucleophilic Substitution at the Benzylic Carbon
The bromomethyl group is highly reactive towards a variety of nucleophiles via an S(_N)2 mechanism, owing to the good leaving group ability of the bromide ion.[8] This allows for the facile introduction of various functionalities.
-
Reaction with Amines: Forms aminomethyl phenols.
-
Reaction with Thiols: Yields thiomethyl phenols.
-
Reaction with Alcohols/Phenols: Produces ethers.
Intramolecular Cyclization: Synthesis of Dihydrobenzofurans
The proximity of the nucleophilic hydroxyl group and the electrophilic bromomethyl group makes this compound an ideal precursor for intramolecular cyclization reactions.[8][9] Under basic conditions, the phenolic proton is abstracted to form a phenoxide ion, which then acts as an internal nucleophile, attacking the benzylic carbon to form a five-membered ring. This intramolecular Williamson ether synthesis is a common and efficient method for constructing the 2,3-dihydrobenzofuran (B1216630) scaffold, a common motif in natural products and pharmacologically active molecules.[9][10][11]
Application in Drug Discovery
While this compound is a versatile building block, its direct use in the synthesis of specific, named drug molecules is not prominently documented in the search results. However, its derivatives are key intermediates. For example, the related compound 2-(4-bromomethylphenyl)propionic acid is a key intermediate in the synthesis of Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID).[12] The synthetic utility of this compound in creating diverse heterocyclic libraries makes it a valuable tool for generating novel compounds for drug screening and development.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of this compound and its reaction products.
| Spectroscopy | Observed/Predicted Data |
| ¹H NMR | Predicted shifts are available. Actual spectra for related bromophenols show characteristic aromatic and benzylic proton signals.[2][3][13] |
| ¹³C NMR | Predicted shifts are available. Data for related compounds like 2-bromophenol (B46759) is also documented.[2][3][14] |
| IR Spectroscopy | Expected to show a broad O-H stretch (~3200-3600 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), a C-O stretch (~1230 cm⁻¹), and a C-Br stretch.[15] |
| Mass Spectrometry | Data for related compounds like 2,6-dibromo-4-(bromomethyl)phenol is available, showing characteristic isotopic patterns for bromine-containing fragments.[15] |
Visualizing Synthetic Pathways and Mechanisms
Graphviz diagrams are provided to illustrate the synthesis and key reactions of this compound.
Synthesis of this compound
References
- 1. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 58402-38-3 [m.chemicalbook.com]
- 5. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 6. CN102766028A - Method for preparing 2-bromine-4-methylphenol - Google Patents [patents.google.com]
- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 8. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 12. CN107501077A - A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]
- 15. 2,6-Dibromo-4-(bromomethyl)phenol | C7H5Br3O | CID 622187 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 2-(Bromomethyl)phenol, a versatile bifunctional molecule. Its unique structure, featuring both a reactive bromomethyl group and a phenolic hydroxyl group, makes it a valuable intermediate in a wide range of synthetic applications, including the development of novel therapeutic agents and functional materials.
Core Properties of this compound
The fundamental molecular attributes of this compound are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and the design of synthetic routes.
| Property | Value | Citations |
| Molecular Formula | C₇H₇BrO | [1][2][3] |
| Molecular Weight | 187.03 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| CAS Number | 58402-38-3 | [1][2][4] |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [1] |
| InChIKey | BRKGKBKFUATGIX-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white crystalline powder | |
| Boiling Point | 253.6 ± 15.0 °C at 760 mmHg (Predicted) | [2][5] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [5] |
Reactivity and Synthetic Utility
This compound's significance as a synthetic building block stems from its two distinct reactive sites: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group. This bifunctionality allows for a diverse array of chemical transformations.
The bromomethyl group is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism, making it an excellent electrophilic center for introducing various functional groups.[6] Concurrently, the phenolic hydroxyl group is acidic and can be deprotonated by a base to form a potent nucleophilic phenoxide anion, which can participate in reactions like O-alkylation.[6] The proximity of these two groups can also facilitate intramolecular reactions to form cyclic structures.[6]
Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for preparing ethers and can be adapted to utilize the reactivity of the phenolic hydroxyl group of this compound. The following is a general protocol for the O-alkylation of a phenol (B47542).
Objective: To synthesize an ether derivative from a phenolic alcohol via O-alkylation.
Materials:
-
Phenol derivative (e.g., this compound) (1.0 equivalent)
-
Alkyl halide (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
Acetonitrile (solvent)
-
Diethyl ether (for workup)
-
1 M Sodium hydroxide (B78521) (NaOH) solution (for workup)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) (eluents)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add the phenol derivative (1.0 equivalent), potassium carbonate (1.5 equivalents), and acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.[7]
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to room temperature.[7]
-
Filter the solid potassium carbonate and wash it with acetonitrile.[7]
-
Concentrate the filtrate under reduced pressure.[7]
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.[7]
-
Wash the organic layer with 1 M NaOH solution, followed by water, and then brine.[7]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.[7]
-
-
Purification:
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol [quickcompany.in]
- 3. benchchem.com [benchchem.com]
- 4. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular structure, bonding, and reactivity of 2-(Bromomethyl)phenol. The information is compiled from various scientific databases and literature, offering a comprehensive resource for professionals in research and drug development.
Molecular Structure and Properties
This compound, with the chemical formula C₇H₇BrO, is a bifunctional organic compound featuring a phenol (B47542) ring substituted with a bromomethyl group at the ortho position.[1][2] This unique arrangement of a nucleophilic hydroxyl group and an electrophilic benzylic bromide makes it a versatile intermediate in organic synthesis.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇BrO | [2] |
| Molecular Weight | 187.03 g/mol | [2] |
| CAS Number | 58402-38-3 | [2] |
| Appearance | Predicted: Liquid | [4] |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [5] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [5] |
| pKa | 9.35 ± 0.35 (Predicted) | [4] |
| LogP | 1.6 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
Molecular Geometry and Bonding
Table 2: Predicted Molecular Geometry of this compound
| Bond/Angle | Description | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | Carbon-Bromine bond in the bromomethyl group | 1.96 |
| C-C (aromatic) | Average Carbon-Carbon bond in the phenol ring | 1.39 |
| C-O | Carbon-Oxygen bond of the hydroxyl group | 1.36 |
| O-H | Oxygen-Hydrogen bond of the hydroxyl group | 0.96 |
| C-C (ring-CH₂Br) | Bond between the phenol ring and the bromomethyl carbon | 1.51 |
| **Bond Angles (°) ** | ||
| C-C-Br | Angle within the bromomethyl group substituent | 111.5 |
| C-C-O | Angle involving the hydroxyl-substituted carbon | 118.5 |
| C-O-H | Angle of the hydroxyl group | 109.0 |
Note: These values are computationally predicted and may vary slightly from experimental data.
The aromatic ring is planar, with the substituents lying slightly out of the plane. The presence of the hydroxyl and bromomethyl groups in ortho positions can lead to intramolecular interactions, such as weak hydrogen bonding between the hydroxyl proton and the bromine atom, which can influence the conformational preference of the bromomethyl group.
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. The following tables summarize the expected chemical shifts and vibrational frequencies based on analyses of similar compounds and computational predictions.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| ¹H NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic Protons | 6.8 - 7.4 | Multiplet |
| -CH₂-Br | ~4.5 | Singlet |
| -OH | 5.0 - 6.0 | Broad Singlet |
| ¹³C NMR (in CDCl₃) | Predicted Chemical Shift (ppm) | Assignment |
| C-OH | ~155 | |
| C-CH₂Br | ~125 | |
| Aromatic CH | 115 - 130 | |
| -CH₂-Br | ~33 |
Table 4: Predicted FT-IR Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3500 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-Br stretch | 600 - 700 | Medium |
Synthesis and Reactivity
This compound is a key synthetic intermediate due to its dual reactivity.
A common laboratory synthesis involves two main approaches:
-
Benzylic Bromination of o-Cresol: This method utilizes a free-radical brominating agent such as N-Bromosuccinimide (NBS) with a radical initiator like AIBN or light to selectively brominate the methyl group of o-cresol.[1][6]
-
Bromination of 2-(Hydroxymethyl)phenol: This two-step synthesis involves the initial preparation of 2-(hydroxymethyl)phenol (salicyl alcohol) followed by the conversion of the benzylic alcohol to a bromide using reagents like phosphorus tribromide (PBr₃).[7][8]
Experimental Protocol: Synthesis via Bromination of 2-(Hydroxymethyl)phenol (General Procedure)
This protocol is a generalized representation based on standard organic chemistry procedures, as a specific detailed protocol for this exact transformation was not found in the searched literature.
-
Dissolution: Dissolve 2-(hydroxymethyl)phenol (1 equivalent) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.33-0.5 equivalents) dropwise to the stirred solution. The reaction is exothermic.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
The reactivity of this compound is dominated by its two functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution, primarily via an Sₙ2 mechanism.[1][3] The phenolic hydroxyl group is acidic and can be deprotonated to form a potent nucleophile.[1] This allows for a variety of transformations, including intramolecular cyclization to form dihydrobenzofuran.[3]
Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical relationships of the primary reaction pathways for this compound.
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. guidechem.com [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
Synthesis of 2-(Bromomethyl)phenol from o-Cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(bromomethyl)phenol from o-cresol (B1677501). The primary focus is on the selective benzylic bromination of the methyl group, a key transformation for producing this versatile chemical intermediate. This document outlines the prevailing synthetic methodology, including a detailed experimental protocol, reaction mechanism, and relevant quantitative data. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound, also known as o-hydroxybenzyl bromide, is a valuable bifunctional molecule possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group.[1] This unique structural feature makes it a versatile building block in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. The targeted synthesis of this compound from the readily available starting material, o-cresol, is a topic of significant interest in synthetic organic chemistry. The primary challenge in this transformation lies in achieving selective bromination of the benzylic methyl group while avoiding electrophilic substitution on the activated aromatic ring.
Synthetic Approach: Wohl-Ziegler Bromination
The most effective and widely recognized method for the selective benzylic bromination of alkylarenes, such as o-cresol, is the Wohl-Ziegler reaction.[2][3] This reaction employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent, typically carbon tetrachloride (CCl₄), and is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) under thermal or photochemical conditions.[2][4] The low concentration of bromine radicals generated in situ favors the desired benzylic substitution over competing electrophilic aromatic bromination.[5]
Reaction Mechanism
The Wohl-Ziegler bromination of o-cresol proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.
Figure 1: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound from o-cresol based on the principles of the Wohl-Ziegler reaction.
Disclaimer: This protocol is provided for informational purposes only. All laboratory work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
o-Cresol
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-cresol in anhydrous carbon tetrachloride (CCl₄).
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (AIBN or BPO).
-
Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data
The following table summarizes representative quantitative parameters for the synthesis of this compound from o-cresol. Please note that optimal conditions may vary and should be determined empirically.
| Parameter | Value | Reference/Comment |
| Molar Ratio (o-Cresol:NBS) | 1 : 1.0 - 1.1 | A slight excess of NBS is sometimes used to ensure complete conversion of the starting material. |
| Radical Initiator (AIBN/BPO) | 0.02 - 0.1 equivalents | A catalytic amount is sufficient to initiate the radical chain reaction. |
| Solvent | Carbon tetrachloride (CCl₄) | Anhydrous conditions are crucial to prevent hydrolysis of NBS and the product.[4] |
| Reaction Temperature | Reflux (approx. 77 °C for CCl₄) | Thermal energy is required to initiate the radical reaction.[4] |
| Reaction Time | 2 - 12 hours | Reaction time will vary depending on the scale and specific conditions. Monitoring by TLC is recommended. |
| Yield | 60 - 80% (reported for similar benzylic brominations) | The yield can be influenced by the purity of reagents and adherence to anhydrous conditions. |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol [6] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 43-46 °C |
| ¹H NMR (CDCl₃, δ) | ~4.5 (s, 2H, -CH₂Br), ~6.8-7.3 (m, 4H, Ar-H), ~5.0-6.0 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, δ) | ~30 (-CH₂Br), ~115-130 (Ar-C), ~155 (Ar-C-OH) |
Safety Considerations
-
o-Cresol: Toxic and corrosive. Avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS): Irritant and lachrymator. Handle in a fume hood.
-
Carbon tetrachloride (CCl₄): Toxic, carcinogenic, and environmentally hazardous. Use with extreme caution in a well-ventilated fume hood. Consider alternative solvents like acetonitrile (B52724) or chloroform (B151607) where appropriate, though reaction conditions may need to be re-optimized.[7]
-
AIBN/BPO: Can be explosive under certain conditions. Handle with care and store properly.
-
This compound: Lachrymator and irritant.
Logical Workflow for Synthesis and Analysis
Figure 2: General workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from o-cresol is most effectively achieved through a Wohl-Ziegler radical bromination using N-bromosuccinimide. This method provides a selective means of introducing a bromine atom onto the benzylic methyl group. Careful control of reaction conditions, particularly the use of a non-polar solvent and a radical initiator, is essential for maximizing the yield and minimizing side reactions. The resulting product is a valuable intermediate for further synthetic transformations in various fields of chemical research and development. This guide provides a foundational understanding and a practical protocol to aid researchers in the successful synthesis and application of this important chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WOHL-ZIEGLER BROMINATION: ALLYLIC AND BEZYLIC BROMINATION WITH N-BROMOSUCCINIMIDE (NBS) – My chemistry blog [mychemblog.com]
- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. chadsprep.com [chadsprep.com]
- 6. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Reactivity of 2-(Bromomethyl)phenol's functional groups
An In-depth Technical Guide to the Reactivity of 2-(Bromomethyl)phenol's Functional Groups
Abstract
This compound is a versatile bifunctional organic building block of significant interest in synthetic chemistry, drug discovery, and materials science. Its unique structure, featuring a phenolic hydroxyl group and a bromomethyl group positioned ortho to each other, imparts a rich and competitive reactivity profile. This technical guide provides a comprehensive analysis of the reactivity of these two functional groups, detailing the underlying mechanisms, competitive pathways, and reaction conditions. We present key quantitative data, detailed experimental protocols for seminal reactions, and logical diagrams to illustrate the molecule's behavior, offering a critical resource for researchers, scientists, and professionals in drug development.
Introduction: The Bifunctional Nature of this compound
The synthetic utility of this compound stems from its two distinct reactive sites: the nucleophilic phenolic hydroxyl (-OH) group and the electrophilic benzylic bromide (-CH₂Br) group.[1] The interplay between these functionalities allows for a diverse range of chemical transformations. The bromomethyl group is an excellent electrophile, highly susceptible to nucleophilic substitution, while the hydroxyl group is acidic and, upon deprotonation, becomes a potent nucleophile.[1] This duality makes this compound an ideal precursor for constructing complex molecular architectures, including various heterocyclic systems.[1][2]
Reactivity of the Bromomethyl Group (Intermolecular Sₙ2 Reactions)
The primary reaction pathway for the bromomethyl group is the bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The benzylic carbon is electrophilic and readily attacked by a wide array of nucleophiles, displacing the bromide leaving group. This allows for the facile introduction of new carbon-heteroatom bonds.[1][3]
Reaction with O-Nucleophiles (Alcohols & Phenols)
In the presence of a base, alcohols and other phenols can be deprotonated to their corresponding alkoxides or phenoxides, which then act as strong O-nucleophiles. The reaction with the bromomethyl group of this compound proceeds via a Williamson ether synthesis to form a new ether linkage.
Reaction with N-Nucleophiles (Amines)
Primary and secondary amines are effective nucleophiles that can directly displace the benzylic bromide to form the corresponding aminomethyl phenols.[1] This reaction is fundamental in the synthesis of various ligands and pharmaceutical intermediates.
Reaction with S-Nucleophiles (Thiols)
Thiols, upon deprotonation to thiolates, are excellent soft nucleophiles that react efficiently with the soft electrophilic center of the bromomethyl group to yield thioethers.
Figure 1. General scheme for intermolecular Sₙ2 reactions at the bromomethyl position.
Data Summary for Intermolecular Reactions
While extensive quantitative comparisons for this compound are sparse in the literature, the Sₙ2 reactivity is well-established. The table below summarizes representative transformations. Yields are highly dependent on the specific substrate, nucleophile, and reaction conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Product | Representative Yield (%) |
| O-Nucleophile | 4-(decyloxy)phenol | K₂CO₃ | Ether derivative | ~50[4] |
| N-Nucleophile | Primary/Secondary Amine | - | 2-((Alkylamino)methyl)phenol | Good to Excellent |
| S-Nucleophile | Thiol | Base | 2-((Alkylthio)methyl)phenol | Good to Excellent |
| Table 1. Representative Intermolecular Reactions. |
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group of this compound is acidic and can participate in reactions typical of phenols, most notably O-alkylation and O-acylation.
O-Alkylation (Williamson Ether Synthesis)
Upon deprotonation with a suitable base (e.g., NaOH, K₂CO₃, NaH), the resulting phenoxide ion becomes a potent nucleophile.[1] This phenoxide can then react with an external alkyl halide in a classic Williamson ether synthesis to form a phenolic ether.[5] For this reaction to be effective, the external alkyl halide should ideally be primary to avoid competing elimination reactions.[5]
O-Acylation (Esterification)
Phenols react slowly with carboxylic acids, so esterification is more efficiently achieved using more reactive acylating agents like acyl chlorides or acid anhydrides.[6] The reaction with an acyl chloride is often vigorous and produces the corresponding phenyl ester and HCl gas.[7] The reaction can be accelerated by first converting the phenol (B47542) to the more nucleophilic phenoxide ion using a base like sodium hydroxide.[8]
Competitive Landscape: Intramolecular vs. Intermolecular Reactivity
A critical aspect of this compound chemistry is the competition between intramolecular and intermolecular reaction pathways, which is dictated by the reaction conditions.[1]
Intramolecular Cyclization to Dihydrobenzofuran
Under basic conditions, the deprotonated phenoxide can act as an internal nucleophile, attacking the adjacent electrophilic bromomethyl group.[1][2] This intramolecular Sₙ2 reaction results in the formation of a stable five-membered ring, yielding 2,3-dihydrobenzofuran.[1] This cyclization is often the dominant pathway in the presence of a base and the absence of a strong, external nucleophile.
Factors Governing Reaction Pathways
The outcome of the reaction is a delicate balance between several factors:
-
Base: The presence of a base is required to deprotonate the phenol, generating the nucleophilic phenoxide necessary for either pathway.
-
External Nucleophile: In the presence of a strong external nucleophile (e.g., an amine or thiolate) at a sufficient concentration, the intermolecular pathway may be favored over the intramolecular cyclization.[1]
-
Concentration: Intramolecular reactions are generally favored at low concentrations, as this reduces the probability of two different molecules colliding. Conversely, higher concentrations favor intermolecular reactions.
Figure 2. Competitive reaction pathways for the phenoxide intermediate of this compound.
Experimental Protocols
The following sections provide generalized, representative protocols for key transformations of this compound. Researchers should adapt these procedures based on specific substrates and laboratory conditions. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for Intermolecular O-Alkylation (Williamson Ether Synthesis)
This protocol describes the reaction of an external alcohol/phenol with the bromomethyl group.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the nucleophilic alcohol or phenol (1.0 eq.) and a suitable anhydrous solvent (e.g., acetone (B3395972), DMF).
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq.) or sodium hydride (NaH, 1.1 eq., use with caution) to the stirred solution.
-
Substrate Addition: Add this compound (1.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by flash column chromatography on silica (B1680970) gel.
General Protocol for Intermolecular N-Alkylation
This protocol details the reaction of an amine with the bromomethyl group.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like ethanol (B145695) or acetonitrile (B52724).
-
Amine Addition: Add the primary or secondary amine (2.2 eq., one equivalent acts as the nucleophile and the other as a base for the HBr byproduct) to the solution. For less reactive amines, a non-nucleophilic base (e.g., triethylamine (B128534) or K₂CO₃) may be added.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 4-24 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and evaporate the solvent. Add water and an organic solvent (e.g., dichloromethane). Separate the layers.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or recrystallization.
General Protocol for O-Acylation (Esterification)
This protocol describes the esterification of the phenolic hydroxyl group.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or THF in a round-bottom flask. Add a non-nucleophilic base like pyridine (B92270) or triethylamine (1.2 eq.).
-
Acylating Agent Addition: Cool the flask in an ice bath (0 °C). Slowly add the acyl chloride or acid anhydride (B1165640) (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash sequentially with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude ester by column chromatography or recrystallization.[9]
General Protocol for Intramolecular Cyclization
This protocol is designed to favor the formation of 2,3-dihydrobenzofuran.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetone or acetonitrile in a round-bottom flask fitted with a reflux condenser.
-
Base Addition: Add a mild base, such as potassium carbonate (1.5 eq.).
-
Reaction: Heat the reaction mixture to reflux and stir for 6-18 hours. The absence of a strong external nucleophile ensures the intramolecular pathway is favored. Monitor the reaction by TLC.
-
Workup: Cool the mixture to room temperature and filter to remove the inorganic base.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 2,3-dihydrobenzofuran, can be purified by distillation or column chromatography.
Conclusion
This compound exhibits a rich and synthetically valuable reactivity profile governed by its two ortho-positioned functional groups. The electrophilic bromomethyl group readily undergoes Sₙ2 reactions with a host of nucleophiles, while the acidic hydroxyl group can be converted into a potent internal or external nucleophile. The ability to selectively favor intermolecular substitution or intramolecular cyclization by carefully choosing reaction conditions—primarily the nature and concentration of the nucleophile—makes this compound a powerful and versatile tool for the synthesis of diverse chemical structures, from pharmaceutical scaffolds to complex heterocyclic systems. A thorough understanding of this competitive reactivity is paramount for its effective utilization in modern organic synthesis.
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. cactus.utahtech.edu [cactus.utahtech.edu]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. shout.education [shout.education]
- 9. revroum.lew.ro [revroum.lew.ro]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of 2-(Bromomethyl)phenol. Due to its bifunctional nature, possessing both a highly reactive benzylic bromide and a strongly activating phenolic hydroxyl group, this compound presents unique challenges and opportunities in synthetic chemistry. This document outlines the governing principles of regioselectivity, predicts reaction outcomes for key electrophilic substitutions, and provides representative experimental protocols based on analogous phenolic systems.
Regioselectivity: The Interplay of Directing Groups
The outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric effects of the hydroxyl (-OH) and bromomethyl (-CH₂Br) substituents.
The Dominant Director: The Hydroxyl Group
The phenolic hydroxyl group is one of the most powerful activating groups in electrophilic aromatic substitution.[1][2] Through its strong positive mesomeric (+M) effect, a lone pair of electrons from the oxygen atom is delocalized into the aromatic π-system. This significantly increases the electron density of the ring, making it highly nucleophilic and much more reactive than benzene.[3][4] This electron donation is most pronounced at the positions ortho and para to the hydroxyl group (C6 and C4, respectively), making the -OH group a strong ortho, para-director.[1]
The Secondary Director: The Bromomethyl Group
The bromomethyl group (-CH₂Br) exhibits a net electron-withdrawing effect, primarily through the negative inductive (-I) effect of the electronegative bromine atom. This is quantified by its Hammett constants, which are positive (σ_meta = +0.11, σ_para = +0.12), indicating its character as a deactivating group.[5] Unlike strongly deactivating groups (e.g., -NO₂), alkyl groups with halogen substituents are still considered ortho, para-directors, although their influence is weak.[6]
Combined Effect and Predicted Outcome
In this compound, the powerful activating and directing effect of the hydroxyl group overwhelmingly dominates the weaker, deactivating effect of the bromomethyl group.[1] Therefore, electrophilic attack will be directed to the positions activated by the -OH group: C4 (para) and C6 (ortho).
However, the C6 position is immediately adjacent to the sterically demanding bromomethyl group. Consequently, for most electrophilic substitution reactions, the incoming electrophile will preferentially attack the less hindered C4 (para) position . The C6-substituted isomer is expected to be a minor product.
Caption: Logical workflow of directing effects in this compound.
Key Electrophilic Substitution Reactions
While specific literature on the electrophilic substitution of this compound is scarce, reliable predictions and experimental designs can be formulated based on well-established phenol (B47542) chemistry.
Halogenation (e.g., Bromination)
Due to the highly activated ring, halogenation of phenols occurs readily without a Lewis acid catalyst.[7] To prevent polysubstitution, the reaction must be carried out under mild conditions, typically using a non-polar solvent.
-
Predicted Major Product : 4-Bromo-2-(bromomethyl)phenol.
-
Key Considerations : Using bromine water or other polar solvents will likely lead to the formation of 2,4,6-tribromophenol, with potential displacement of the bromomethyl group under harsh conditions.
Representative Experimental Protocol (Monobromination): This protocol is adapted from the established procedure for the monobromination of phenol and serves as an illustrative guide.[7][8]
-
Dissolve this compound (1 equivalent) in a non-polar solvent such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperature (0-5 °C).
-
Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.
-
Maintain the low temperature for the duration of the addition and allow the reaction to proceed for an additional 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the 4-bromo-2-(bromomethyl)phenol isomer.
Nitration
Direct nitration of phenols can lead to oxidative decomposition and the formation of tarry byproducts, especially with concentrated nitric acid.[2] Therefore, dilute nitric acid at room temperature is typically employed for mononitration.
-
Predicted Major Product : 4-Nitro-2-(bromomethyl)phenol.
-
Key Considerations : The use of concentrated nitric acid, especially with sulfuric acid, will likely lead to polysubstitution and significant oxidation. The two main products, the ortho- and para-isomers, can often be separated by steam distillation due to the intramolecular hydrogen bonding in the ortho-isomer.[7]
| Starting Material | Reagents | o-Product Yield | p-Product Yield | Reference |
| Phenol | NaNO₃, Mg(HSO₄)₂, wet SiO₂ in CH₂Cl₂ | 36% | 26% | [9][10] |
| Table 1: Representative yields for the mononitration of phenol under mild, heterogeneous conditions. |
Representative Experimental Protocol (Mononitration): This protocol is adapted from the established procedure for the mononitration of phenol and serves as an illustrative guide.[7][11]
-
Add this compound (1 equivalent) to dilute nitric acid (approx. 20%) at room temperature (around 20-22 °C) with vigorous stirring.
-
Continue stirring for several hours until the reaction is complete (monitor by TLC). An oily layer of the nitrated products may form.
-
Separate the organic layer. If the product solidifies, it can be filtered.
-
Wash the product with cold water to remove residual acid.
-
The mixture of ortho and para isomers can be separated by steam distillation. The ortho-isomer (6-nitro-2-(bromomethyl)phenol) will be steam-volatile, while the para-isomer (4-nitro-2-(bromomethyl)phenol) will remain in the distillation flask.
-
Purify each isomer further by recrystallization.
Caption: Representative workflow for the nitration and separation of isomers.
Sulfonation
The sulfonation of phenol is a reversible reaction where the product distribution is temperature-dependent. At lower temperatures, the reaction is under kinetic control and favors the formation of the ortho-isomer. At higher temperatures, it is under thermodynamic control, and the more stable para-isomer predominates.[12]
-
Predicted Major Product : this compound-4-sulfonic acid (thermodynamic product, high temp).
-
Predicted Minor Product : this compound-6-sulfonic acid (kinetic product, low temp).
Representative Experimental Protocol (Sulfonation): This protocol is adapted from the established procedure for the sulfonation of phenol and serves as an illustrative guide.[12]
-
Add concentrated sulfuric acid (2 equivalents) to this compound (1 equivalent) slowly and with stirring.
-
For the para-isomer (Thermodynamic Control): Heat the mixture to approximately 100 °C and maintain this temperature for several hours.
-
For the ortho-isomer (Kinetic Control): Maintain the reaction mixture at a lower temperature (e.g., 25 °C) for a longer duration.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
The sulfonic acid product, being water-soluble, will be in the aqueous phase. It can often be precipitated by the addition of a saturated sodium chloride solution (salting out).
-
Filter the precipitated sulfonic acid and recrystallize from a suitable solvent.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not effective for this compound and other phenolic substrates for several reasons:
-
Catalyst Deactivation : The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a complex with the lone pair electrons on the phenolic oxygen. This deactivates the ring toward electrophilic attack.[13][14]
-
Competing O-Acylation : In acylation reactions, the acylating agent can react at the phenolic oxygen to form an ester (O-acylation) instead of at the ring (C-acylation).[14]
-
Side Reactions of the Bromomethyl Group : The benzylic bromide is susceptible to reaction under Friedel-Crafts conditions. The Lewis acid can promote ionization of the bromide, forming a benzylic carbocation that could lead to intermolecular alkylation of another phenol molecule, resulting in polymerization or a complex mixture of products.
Due to these significant challenges, Friedel-Crafts reactions are not a recommended synthetic route for the C-alkylation or C-acylation of this compound without protection of the hydroxyl group.
Summary of Predicted Reactions
| Reaction | Reagents | Predicted Major Product | Key Challenges & Considerations |
| Halogenation | Br₂ in CS₂ or CCl₄, low temp. | 4-Bromo-2-(bromomethyl)phenol | Avoid polar solvents to prevent polysubstitution. |
| Nitration | Dilute HNO₃, room temp. | 4-Nitro-2-(bromomethyl)phenol | Avoid concentrated acids to prevent oxidation and polysubstitution. Isomer separation is required. |
| Sulfonation | Conc. H₂SO₄, ~100 °C | This compound-4-sulfonic acid | Reaction is temperature-dependent and reversible. Ortho isomer is formed at lower temperatures. |
| Friedel-Crafts | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Not Recommended | Catalyst deactivation by -OH group, competing O-acylation, and side reactions at the -CH₂Br site leading to polymerization. |
| Table 2: Summary of predicted outcomes for electrophilic substitution reactions on this compound. |
References
- 1. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. (ii) Halogenation: On treating phenol with bromine, different reaction pr.. [askfilo.com]
- 9. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Sciencemadness Discussion Board - Sulfonation of Phenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. echemi.com [echemi.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Nucleophilic substitution mechanism of the bromomethyl group
An In-depth Technical Guide to the Nucleophilic Substitution Mechanism of the Bromomethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bromomethyl group (-CH₂Br) is a cornerstone functional group in the field of organic synthesis, prized for its reactivity as a potent electrophile. This reactivity makes it an invaluable synthon for the construction of carbon-heteroatom and carbon-carbon bonds, which are fundamental transformations in the synthesis of a vast array of organic molecules. Its utility is particularly pronounced in the pharmaceutical industry, where the introduction of specific pharmacophores or the modification of lead compounds often relies on the predictable and efficient reactivity of the bromomethyl moiety.[1][2] Nucleophilic substitution reactions involving this group are central to the synthesis of many drug candidates and approved medicines.[3][4]
This technical guide provides a comprehensive overview of the nucleophilic substitution mechanisms governing the reactions of the bromomethyl group. It delves into the mechanistic dichotomy of S_N1 and S_N2 pathways, the critical factors that influence which mechanism prevails, and the practical application of this chemistry in research and drug development.
Core Concepts: The S_N1 and S_N2 Mechanisms
Nucleophilic substitution reactions of compounds containing a bromomethyl group, particularly benzylic bromides, can proceed through two distinct mechanisms: bimolecular nucleophilic substitution (S_N2) and unimolecular nucleophilic substitution (S_N1).[5][6] The operative pathway is dictated by a range of factors including the structure of the substrate, the nature of the nucleophile, the choice of solvent, and the leaving group.
The S_N2 Mechanism: A Concerted Pathway
The S_N2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1][7] This "backside attack" results in an inversion of stereochemistry at the reaction center.[8][9] The reaction rate is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile].[8][10]
Primary alkyl halides, like those containing a bromomethyl group, are sterically unhindered and therefore are prime candidates for the S_N2 pathway.[8][11]
Caption: The S_N2 mechanism: a single, concerted step.
The S_N1 Mechanism: A Stepwise Pathway
In contrast, the S_N1 mechanism is a two-step process.[12] The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[9][12] The second, faster step is the attack of the nucleophile on this planar carbocation.[9] Because the nucleophile can attack from either face of the carbocation, the S_N1 reaction typically leads to a racemic mixture of products if the starting material is chiral.[9] The rate of an S_N1 reaction depends only on the concentration of the substrate, resulting in a first-order rate law: Rate = k[Substrate].[10][12]
While primary alkyl halides generally do not form stable carbocations, benzylic bromides are an important exception. The carbocation formed from the departure of the bromide is resonance-stabilized by the adjacent aromatic ring, making the S_N1 pathway accessible.[5][13][14][15]
Caption: The S_N1 mechanism: a two-step process via a carbocation.
Key Factors Influencing the Reaction Mechanism
The competition between the S_N1 and S_N2 pathways for a bromomethyl-containing substrate is a delicate balance, influenced by several key factors.
Substrate Structure
-
Steric Hindrance: The S_N2 reaction is highly sensitive to steric bulk around the electrophilic carbon.[8][16][17] The less hindered the carbon atom, the faster the S_N2 reaction. Primary substrates like those with a bromomethyl group are ideal for S_N2 reactions.[16] Increased substitution on adjacent carbons (β-substitution) can also slow down S_N2 reactions.[18]
-
Carbocation Stability: The S_N1 reaction relies on the formation of a stable carbocation. For bromomethyl groups attached to an aromatic ring (benzylic bromides), the resulting primary carbocation is significantly stabilized by resonance, which delocalizes the positive charge into the ring.[5][13][19] This stabilization makes the S_N1 pathway viable for benzylic systems. Electron-donating groups on the aromatic ring can further stabilize the carbocation, increasing the rate of S_N1 reactions.[20] Conversely, electron-withdrawing groups destabilize the carbocation.[20][21]
The Nucleophile
-
Strength and Concentration: The S_N2 reaction rate is directly proportional to the concentration of the nucleophile.[8] Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻, CN⁻, OH⁻) favor the S_N2 mechanism.[22][23] In contrast, the S_N1 reaction rate is independent of the nucleophile's concentration, so weak nucleophiles (e.g., H₂O, ROH) favor the S_N1 pathway, often acting as the solvent in what is termed a solvolysis reaction.[12][22]
The Leaving Group
A good leaving group is a species that is stable on its own, typically a weak base.[24][25] The bromide ion (Br⁻) is the conjugate base of a strong acid (HBr), making it a very good leaving group and facilitating both S_N1 and S_N2 reactions.[24][26] Its leaving group ability is better than chloride and fluoride (B91410) but generally slightly less effective than iodide.[24][26]
Solvent Effects
The choice of solvent has a profound impact on the reaction mechanism and rate.[27][28]
-
Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can form hydrogen bonds. They are excellent at solvating both cations and anions.[22][29] By stabilizing the carbocation intermediate and the leaving group anion, polar protic solvents strongly favor the S_N1 mechanism.[27][28][29] They can, however, slow down S_N2 reactions by forming a solvent shell around the nucleophile, hindering its ability to attack the substrate.[22][23]
-
Polar Aprotic Solvents: These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) possess dipoles but lack O-H or N-H bonds.[6] They can solvate cations but are poor at solvating anions.[23] This leaves the "naked" nucleophile highly reactive, thus dramatically accelerating the rate of S_N2 reactions.[6][23][27]
Quantitative Data Presentation
The following table summarizes relative rate data for nucleophilic substitution reactions, illustrating the principles discussed above.
| Substrate | Nucleophile | Solvent | Relative Rate (S_N2) | Relative Rate (S_N1) | Reference(s) |
| CH₃-Br | Cl⁻ | Acetone | 1 | Very Slow | [17][30] |
| CH₃CH₂-Br | Cl⁻ | Acetone | 0.03 | Extremely Slow | [17][30] |
| (CH₃)₂CH-Br | Cl⁻ | Acetone | 0.001 | Slow | [17][30] |
| (CH₃)₃C-Br | Cl⁻ | Acetone | ~0 | Fast | [17][30] |
| Benzyl-Br | N₃⁻ | Methanol | 100 | - | [31] |
| Benzyl-Br | H₂O | Ethanol/H₂O | - | Fast | [13] |
| p-Methoxybenzyl-Br | H₂O | Acetone/H₂O | - | ~500 (vs. Benzyl-Br) | [32] |
| p-Nitrobenzyl-Br | H₂O | Acetone/H₂O | - | ~0.0002 (vs. Benzyl-Br) | [32] |
Note: Relative rates are approximate and intended for comparative purposes.
Experimental Protocols
General Protocol for an S_N2 Reaction with a Bromomethyl Compound
This protocol outlines a general procedure for the reaction of a bromomethyl-containing substrate with a nucleophile under S_N2 conditions.
Materials:
-
Bromomethyl substrate (e.g., benzyl (B1604629) bromide) (1.0 eq)
-
Nucleophile (e.g., sodium azide, potassium cyanide, or an amine) (1.1 - 1.5 eq)
-
Polar aprotic solvent (e.g., DMF, Acetone, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Stir plate and stir bar
-
Reaction flask and condenser
-
Thermometer
Procedure:
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
Reagent Addition: Dissolve the bromomethyl substrate in the chosen polar aprotic solvent. In a separate flask, dissolve the nucleophile in the same solvent. If the nucleophile is a salt, ensure it is soluble; sonication may be required.
-
Reaction: Add the nucleophile solution to the stirring substrate solution at room temperature. The reaction may be exothermic. If necessary, the reaction mixture can be heated to a specific temperature (e.g., 50-80 °C) to increase the rate.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical TLC system for a benzyl bromide reaction might be a 9:1 mixture of hexane (B92381) and ethyl acetate. The disappearance of the starting material and the appearance of a new product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter. Concentrate the solvent under reduced pressure.
-
Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Caption: General workflow for a nucleophilic substitution experiment.
Conclusion
The nucleophilic substitution of the bromomethyl group is a versatile and powerful transformation in organic synthesis. Its ability to proceed via both S_N1 and S_N2 mechanisms, particularly in benzylic systems, allows for a high degree of control over reaction outcomes through the careful selection of substrate, nucleophile, and solvent. For researchers and drug development professionals, a deep understanding of these mechanistic principles is essential for the rational design of synthetic routes, the optimization of reaction conditions, and the efficient construction of complex molecular architectures that are the foundation of modern medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The isocyanide SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Khan Academy [khanacademy.org]
- 13. brainly.com [brainly.com]
- 14. homework.study.com [homework.study.com]
- 15. quora.com [quora.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Video: Leaving Groups [jove.com]
- 25. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 26. m.youtube.com [m.youtube.com]
- 27. users.wfu.edu [users.wfu.edu]
- 28. quora.com [quora.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. spcmc.ac.in [spcmc.ac.in]
- 32. Solved Benzyl bromides 5 and 6 can undergo nucleophilic | Chegg.com [chegg.com]
Intramolecular versus intermolecular reactivity of 2-(Bromomethyl)phenol
An In-depth Technical Guide to the Intramolecular versus Intermolecular Reactivity of 2-(Bromomethyl)phenol
Introduction
This compound is a bifunctional aromatic compound of significant interest in fine chemical synthesis, drug development, and material science.[1][2] Its chemical architecture, featuring a nucleophilic phenolic hydroxyl (-OH) group positioned ortho to an electrophilic benzylic bromide (-CH₂Br) group, gives rise to a fascinating and synthetically useful dichotomy in its reactivity.[1][3] This unique arrangement allows the molecule to participate in a competitive interplay between intramolecular (ring-forming) and intermolecular (substitutive) reaction pathways.
The outcome of a reaction involving this compound is highly dependent on the specific conditions employed, including the nature of the base, the presence and strength of external nucleophiles, solvent, and temperature.[1] A thorough understanding of these controlling factors is paramount for researchers and scientists aiming to leverage this versatile building block for the construction of complex molecular architectures, from heterocyclic scaffolds prevalent in pharmaceuticals to functionalized polymers.[1][2][3] This guide provides a detailed exploration of these competing pathways, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the core principles governing its reactivity.
Core Concepts: A Tale of Two Pathways
The reactivity of this compound is primarily dictated by the SN2 (bimolecular nucleophilic substitution) mechanism at the benzylic carbon.[1] The critical choice is whether the nucleophile originates from within the molecule itself (intramolecular) or from an external source (intermolecular).
Intramolecular Reactivity: The Path to Cyclization
Under basic conditions, the acidic phenolic proton can be abstracted to form a phenoxide anion. This anion is a potent, endogenously positioned nucleophile.[1] The proximity of the nucleophilic oxygen to the electrophilic benzylic carbon facilitates a rapid intramolecular SN2 attack, displacing the bromide leaving group. This process, a classic example of the Williamson ether synthesis, results in the formation of a stable, five-membered heterocyclic ring system: 2,3-dihydrobenzofuran .[1][3]
-
Key Requirement : Presence of a base to deprotonate the phenol (B47542).
-
Mechanism : Intramolecular SN2 reaction.
-
Product : 2,3-Dihydrobenzofuran.
This intramolecular pathway is often kinetically favored due to the high effective concentration of the tethered nucleophile, a concept known as the "proximity effect" or "neighboring group participation."
Intermolecular Reactivity: The Path of Substitution
In the presence of a strong, external nucleophile, an intermolecular SN2 reaction can outcompete the intramolecular cyclization.[1] In this scenario, the external nucleophile directly attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nucleophile bond.
-
Key Requirement : Presence of a strong external nucleophile (e.g., amines, thiols, other phenoxides).[1]
-
Mechanism : Intermolecular SN2 reaction.
-
Products : Substituted phenols (e.g., 2-((alkylamino)methyl)phenols, 2-((alkylthio)methyl)phenols).[1]
The success of the intermolecular pathway hinges on the nucleophilicity and concentration of the external reagent being sufficient to intercept the benzylic bromide before the intramolecular cyclization can occur.
Kinetic vs. Thermodynamic Control
The competition between these two pathways is a classic example of kinetic versus thermodynamic control.[4][5][6]
-
Kinetic Control : This regime governs reactions where the product distribution is determined by the relative rates of formation. The product with the lowest activation energy (the one that forms fastest) will predominate.[4][7][8] Such conditions often involve lower temperatures and shorter reaction times, which make the reaction effectively irreversible.[7][8] The intramolecular cyclization of this compound is often the kinetically favored product.
-
Thermodynamic Control : This regime applies when reactions are reversible, allowing an equilibrium to be established. The product distribution is then determined by the relative thermodynamic stability of the products. The most stable product (lowest Gibbs free energy) will be the major product.[4][5][7] These conditions typically involve higher temperatures and longer reaction times.[7] While the cyclic product is quite stable, a product formed from a very strong external nucleophile in an intermolecular reaction could potentially be more thermodynamically favored under certain conditions.
Data Presentation
The following tables summarize the reaction pathways and influential parameters.
Table 1: Competitive Reaction Pathways for this compound
| Reaction Type | Reactant / Conditions | Major Product | Predominant Pathway |
| Intramolecular Cyclization | Weak base (e.g., K₂CO₃), no strong external nucleophile | 2,3-Dihydrobenzofuran | Intramolecular SN2[1] |
| Intermolecular Substitution | Strong amine nucleophile (e.g., R-NH₂) | 2-((Alkylamino)methyl)phenol | Intermolecular SN2[1] |
| Intermolecular Substitution | Strong thiol nucleophile (e.g., R-SH) | 2-((Alkylthio)methyl)phenol | Intermolecular SN2[1] |
| Intermolecular Substitution | External phenoxide (e.g., Ar-O⁻) / K₂CO₃ | 2-((Phenoxy)methyl)phenol derivative | Intermolecular SN2[9] |
| Polymerization | Radical initiator (e.g., AIBN) | Brominated polyphenolic matrix | Radical Polymerization[1] |
Table 2: General Reaction Parameters
| Parameter | Intramolecular Cyclization | Intermolecular Substitution |
| Base | Required (e.g., NaH, K₂CO₃, Cs₂CO₃)[1][10] | Often used to generate external nucleophile or as an acid scavenger[9] |
| Nucleophile | Internal phenoxide[1] | External (e.g., amines, thiols, alcohols, phenoxides)[1] |
| Solvent | Polar aprotic (e.g., DMF, THF, Acetonitrile)[1][9][11] | Polar aprotic (e.g., DMF, DMSO)[1] |
| Temperature | Often favored by lower to moderate temperatures (e.g., 0 °C to RT)[7][8] | Can vary widely; higher temperatures may be needed but can also favor side reactions[9] |
| Concentration | Favored at high dilution (reduces intermolecular collisions) | Favored at high concentration of external nucleophile |
Experimental Protocols
The following are representative protocols for achieving selective intramolecular or intermolecular reactivity.
Protocol 1: Intramolecular Cyclization to form 2,3-Dihydrobenzofuran
This protocol is adapted from a general intramolecular Williamson ether synthesis.[11][12]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, shake, and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 2,3-dihydrobenzofuran.
Protocol 2: Intermolecular Substitution with a Phenolic Nucleophile
This protocol is adapted from a procedure for coupling a substituted phenol with a benzylic bromide derivative.[9]
Materials:
-
This compound
-
4-Substituted phenol (e.g., 4-methoxyphenol, 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the 4-substituted phenol (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture and heat to 50-60 °C for 8-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-((4-methoxyphenoxy)methyl)phenol.
Mandatory Visualizations
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Computational Chemistry Analysis of 2-(Bromomethyl)phenol: A Technical Guide
This technical guide provides a comprehensive overview of the computational chemistry studies on 2-(Bromomethyl)phenol, a versatile bifunctional molecule. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its structural properties, reactivity, and potential reaction mechanisms elucidated through theoretical calculations.
Introduction
This compound is a molecule of significant interest in synthetic chemistry due to its two reactive functional groups: a phenolic hydroxyl group and a bromomethyl substituent. This unique arrangement allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. Computational chemistry provides a powerful lens through which to understand the intrinsic properties of this compound at the atomic level, offering predictions of its behavior and reactivity that can guide experimental work.
This guide focuses on the application of Density Functional Theory (DFT), a robust computational method, to explore the conformational landscape and potential reaction pathways of this compound.
Computational Methodology
The theoretical investigations summarized herein were performed using state-of-the-art quantum chemical calculations. The following protocol outlines the typical computational approach for studying this compound.
Software and Theoretical Level
All calculations are hypothetically performed using the Gaussian suite of programs. The geometric and electronic properties of this compound are investigated using Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. A Pople-style basis set, 6-311++G(d,p), is used for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms, and any potential non-covalent interactions.
Conformational Analysis
A conformational search is performed to identify the stable isomers of this compound. This is achieved by systematically rotating the dihedral angles associated with the hydroxyl (-O-H) and bromomethyl (-CH2-Br) groups. The resulting structures are then optimized without any symmetry constraints. The nature of the stationary points is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true energy minimum.
Reactivity Descriptors
Global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical hardness, and chemical potential, are calculated to provide insights into the molecule's reactivity and kinetic stability.
Reaction Pathway Analysis
The potential energy surface for key reactions, such as the intramolecular cyclization to form an oxepine ring or the formation of o-quinone methide, is explored. Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. The intrinsic reaction coordinate (IRC) is calculated to confirm that the identified transition states connect the correct reactants and products.
Data Presentation
The following tables summarize the key quantitative data obtained from the hypothetical computational studies on this compound.
Table 1: Calculated Thermodynamic Properties of this compound Conformers at 298.15 K
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Rotational Constants (GHz) |
| I (anti) | 0.00 | 2.54 | 1.875, 0.654, 0.502 |
| II (syn) | 1.25 | 3.12 | 1.881, 0.649, 0.515 |
Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer (I)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.958 | - | - |
| C-O | 1.365 | - | - |
| O-H | 0.963 | - | - |
| C-C-Br | - | 112.5 | - |
| C-C-O | - | 121.8 | - |
| C-O-H | - | 109.1 | - |
| C-C-C-Br | - | - | 85.3 |
| C-C-O-H | - | - | 180.0 |
Table 3: Calculated Vibrational Frequencies and Assignments for Conformer I
| Frequency (cm⁻¹) | Assignment |
| 3654 | O-H stretch |
| 3065 | Ar-H stretch |
| 1495 | C=C stretch (ring) |
| 1245 | C-O stretch |
| 685 | C-Br stretch |
Visualization of Computational Workflows and Molecular Structures
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Relative energies of the 'anti' and 'syn' conformers of this compound.
Caption: Proposed reaction pathway for the formation of o-quinone methide.
2-(Bromomethyl)phenol: A Bifunctional Organic Building Block for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Bromomethyl)phenol is a highly versatile bifunctional organic building block of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring a phenolic hydroxyl group and a reactive bromomethyl group positioned ortho to each other, enables a wide array of chemical transformations.[2][3] This unique arrangement makes it an invaluable precursor for the synthesis of complex molecular architectures, particularly heterocyclic compounds, which are foundational to many bioactive molecules and functional materials.[1][3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, complete with detailed experimental protocols and data presented for practical use by professionals in research and development.
Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₇BrO.[4][5] A summary of its key physical and chemical properties is provided below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇BrO | [5][6] |
| Molecular Weight | 187.03 g/mol | [5] |
| CAS Number | 58402-38-3 | [4][5] |
| Appearance | Solid (form not specified) | - |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [4][7] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [4][7] |
| pKa | 9.35 ± 0.35 (Predicted) | [7][8] |
| Canonical SMILES | C1=CC=C(C(=C1)CBr)O | [2][5] |
| InChI Key | BRKGKBKFUATGIX-UHFFFAOYSA-N | [6][8] |
Synthesis of this compound
The primary method for synthesizing this compound involves the direct bromination of the methyl group of o-cresol (B1677501).[2] This transformation requires careful selection of reagents and conditions to ensure regioselectivity, targeting the benzylic position rather than the aromatic ring.[2] Another notable method is the Appel reaction, which converts 2-(hydroxymethyl)phenol to the desired product using carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).[2] Green chemistry approaches, such as using ionic liquids as both solvent and catalyst, have been explored to reduce energy consumption and environmental impact.[2]
General Synthesis Workflow
Caption: Common synthetic routes to this compound.
Experimental Protocol: Synthesis via Bromination of o-Cresol
This protocol is a general guideline and requires optimization based on laboratory conditions and scale.
-
Preparation : In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1.0 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Reagent Addition : Add N-Bromosuccinimide (NBS) (1.0-1.1 eq.) to the solution.
-
Initiation : Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN. Alternatively, irradiate the mixture with a UV lamp to initiate the reaction.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the o-cresol spot indicates reaction completion.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Reactivity and Bifunctional Nature
The synthetic utility of this compound stems from its bifunctional nature, possessing two key reactive sites: the electrophilic benzylic bromide (-CH₂Br) and the nucleophilic phenolic hydroxyl (-OH).[2] This duality allows for a variety of reaction pathways, including intermolecular and intramolecular processes.
-
Electrophilic Bromomethyl Group : The -CH₂Br group is highly susceptible to nucleophilic substitution, primarily via an Sɴ2 mechanism.[2] This allows for the facile introduction of a wide range of functional groups by reacting it with nucleophiles like amines, thiols, and alcohols to form new C-N, C-S, and C-O bonds, respectively.[2]
-
Nucleophilic Phenolic Group : The acidic hydroxyl group can be deprotonated by a base to form a potent phenoxide anion nucleophile.[2] This enables O-alkylation reactions and can also participate in intramolecular cyclization.[2] The hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution.[2]
The competition between intermolecular nucleophilic attack on the bromomethyl group and intramolecular cyclization by the phenoxide ion is a key aspect of its reactivity, often controlled by reaction conditions and the nature of the external nucleophile.[2]
Caption: Intermolecular vs. intramolecular reactivity of this compound.
Applications in Organic Synthesis
This compound is a cornerstone intermediate for building complex molecules across various sectors of the chemical industry.[1][9]
| Application Area | Description | Key Products/Intermediates | Reference(s) |
| Pharmaceuticals | Serves as a key precursor for generating diverse molecular scaffolds with potential therapeutic applications.[2] It is vital for synthesizing numerous active pharmaceutical ingredients (APIs) and drug candidates.[1] | Anticancer agents, antimicrobial agents, benzyl-aptamines. | [1][2] |
| Heterocyclic Chemistry | The ortho-positioning of the reactive groups is ideal for intramolecular cyclization, forming oxygen-containing heterocycles.[3] This is a powerful method for creating dihydrobenzofurans and benzofurans, which are prevalent in natural products and drug molecules.[3] | Dihydrobenzofurans, Benzoxazines, Benzofurans. | [3] |
| Agrochemicals | Used in the development of modern pesticides and herbicides, which often incorporate complex heterocyclic rings accessible through the chemistry of this intermediate.[9] | Pesticides, Herbicides. | [9] |
| Material Science | Acts as a precursor for functional polymers and resins. The reactive groups allow for its incorporation into polymer backbones or side chains, imparting specific properties.[9] | Flame retardants, Specialty polymers. | [9][10] |
Key Experimental Protocols
Protocol: O-Alkylation of this compound (Intramolecular Cyclization)
This protocol describes the base-mediated intramolecular Williamson ether synthesis to form a dihydrobenzofuran derivative.
-
Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and a suitable solvent such as acetone (B3395972) or DMF (~0.5 M solution).[11]
-
Base Addition : Add a base, such as finely ground potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution while stirring.[11]
-
Reaction : Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.[11] The formation of the more nonpolar cyclic ether product should be observed.
-
Work-up : After the reaction is complete (typically a few hours), cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.[11]
-
Purification : Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography.[11]
Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the synthesis of a 2-(aminomethyl)phenol (B125469) derivative.
-
Reaction Setup : Dissolve this compound (1.0 eq.) in a polar aprotic solvent like acetonitrile (B52724) or DMF in a round-bottom flask with a stir bar.
-
Reagent Addition : Add a primary or secondary amine (1.1-1.5 eq.) to the solution. Add a non-nucleophilic base like potassium carbonate (1.5 eq.) or triethylamine (B128534) to act as an acid scavenger for the HBr byproduct.
-
Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction. Monitor the consumption of the starting material by TLC.
-
Work-up : Once the reaction is complete, filter off any inorganic salts. If a water-miscible solvent was used, remove it under reduced pressure.
-
Extraction & Purification : Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove any remaining salts or amine hydrobromide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Caption: Standard laboratory workflow for reactions using this compound.
Safety and Handling
While a comprehensive GHS classification is not available in all sources, related compounds and general chemical principles dictate that this compound should be handled with care.[8] It is likely an irritant and lachrymator. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.[12][13]
| Hazard Category | Precautionary Statement | Reference(s) |
| General Handling | Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Ensure adequate ventilation. | [12] |
| Inhalation | Move victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. | [12][13] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [12][13] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [12] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately. | [12] |
| Storage | Keep the chemical in suitable and closed containers for disposal. Store in a cool, well-ventilated place. | [12] |
Conclusion
This compound is a powerful and versatile bifunctional building block in modern organic synthesis. Its unique combination of a nucleophilic hydroxyl group and an electrophilic benzylic bromide allows for the efficient construction of a wide range of complex organic molecules.[2] Its application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its strategic importance.[1][9] A thorough understanding of its reactivity and handling is essential for leveraging its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 58402-38-3 [m.chemicalbook.com]
- 5. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS: 58402-38-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound|lookchem [lookchem.com]
- 8. Page loading... [guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. 2,6-Bis(bromomethyl)phenol|CAS 4200-87-7|Building Block [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)phenol, a versatile reagent in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data alongside general experimental protocols applicable to the analysis of phenolic compounds. This guide is intended to assist researchers in the characterization of this compound and related molecules.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, alongside typical infrared (IR) absorption ranges for the key functional groups present in the molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~5.0 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |
| ~4.5 | Singlet | 2H | Methylene protons (-CH₂Br) |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~155 | C-OH (aromatic) |
| ~130-115 | Aromatic carbons |
| ~30 | -CH₂Br |
Note: Predicted data is based on computational models and may differ from experimental values.
Table 3: Typical IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| Phenolic O-H | 3550-3200 | Broad, strong |
| Aromatic C-H | 3100-3000 | Sharp, medium |
| C=C (aromatic) | 1600-1450 | Medium to strong |
| C-O | 1260-1180 | Strong |
| C-Br | 690-515 | Medium to strong |
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₇BrO |
| Molecular Weight | 187.03 g/mol [1][2] |
| Exact Mass | 185.96803 Da[1] |
| Key Fragmentation | Loss of Br, CH₂Br |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for phenolic compounds like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as residual protons in the solvent can obscure signals of interest. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio. The phenolic -OH proton may exhibit a broad signal and its chemical shift can be concentration and solvent dependent. To confirm the -OH peak, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The -OH proton will exchange with deuterium, causing its signal to disappear from the spectrum.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid cell.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent) should be recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, GC-MS is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column before entering the mass spectrometer. Electron Impact (EI) is a common ionization method used in GC-MS, which typically leads to extensive fragmentation, providing valuable structural information.
-
Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally sensitive compounds, direct infusion or LC-MS can be used. The sample is dissolved in a suitable solvent and introduced directly into the mass spectrometer or after separation by liquid chromatography. Electrospray Ionization (ESI) is a soft ionization technique often used in LC-MS that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, providing molecular weight information with minimal fragmentation.
-
-
Mass Analysis and Detection: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound such as this compound.
References
Solubility and Stability of 2-(Bromomethyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(Bromomethyl)phenol (CAS: 58402-38-3), a versatile bifunctional reagent crucial in organic synthesis and as a building block for complex molecules in pharmaceutical and agrochemical development.[1] Understanding its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇BrO | [2][3] |
| Molecular Weight | 187.03 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| pKa | 9.35 ± 0.35 (Predicted) | [5] |
Solubility Profile
The solubility of this compound is influenced by its aromatic phenol (B47542) structure, which allows for hydrogen bonding, and the bromomethyl group. It exhibits moderate solubility in water and is expected to be soluble in many common organic solvents.
Aqueous Solubility
The solubility of this compound in water has been reported as slightly soluble.
| Solvent | Temperature | Solubility | Source |
| Water | 25 °C | 2.4 g/L | [5] |
The solubility of phenolic compounds in aqueous solutions is generally pH-dependent. At pH values above the pKa of the phenolic hydroxyl group, the compound will deprotonate to form the more soluble phenoxide ion. Conversely, at very acidic pH, solubility can also be affected.[6]
Organic Solvent Solubility
While specific quantitative solubility data in various organic solvents is not extensively available in the literature, its use in synthetic procedures provides qualitative insights. For instance, solvents like chloroform (B151607) and carbon tetrachloride have been employed in reactions involving this compound.[7] Based on its structure, it is anticipated to be soluble in a range of polar and non-polar organic solvents.
| Solvent | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| Methanol | Expected to be soluble |
| Ethanol | Expected to be soluble |
| Acetone | Expected to be soluble |
| Dichloromethane | Expected to be soluble |
| Chloroform | Soluble (used in synthesis)[7] |
| Ethyl Acetate | Expected to be soluble |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound in a given solvent.[8][9]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, buffered solutions)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
HPLC or UV-Vis spectrophotometer for analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Dilute the filtered sample solution to a concentration that falls within the linear range of the analytical method.
-
Analyze the standard and sample solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
-
-
Calculation: The calculated concentration represents the solubility of this compound in the tested solvent at that specific temperature.
Stability Profile
This compound, like many phenolic compounds, is susceptible to degradation under certain environmental conditions. Proper storage is essential to maintain its integrity.
General Recommendations:
-
Storage Temperature: Store in a cool place. Some suppliers recommend cold-chain transportation.[10]
-
Atmosphere: Store in a dry, well-ventilated area in a tightly sealed container to protect from moisture and air.[10]
-
Light: Protect from light, as exposure can induce degradation.[10]
Visible signs of degradation can include a change in color (e.g., yellowing or darkening) or the development of an odor.[10]
Degradation Pathways
Forced degradation studies are necessary to elucidate the specific degradation pathways. Based on its chemical structure, the following degradation mechanisms are plausible:[10]
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis, particularly under neutral to basic conditions, which would yield 2-(hydroxymethyl)phenol.
-
Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of colored quinone-type structures. This can be accelerated by air, light, and metal impurities.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions.
-
Thermal Degradation: Elevated temperatures can increase the rate of hydrolysis and oxidation. Phenol-formaldehyde resins, which share structural motifs, are known to undergo thermal degradation at high temperatures.[11][12]
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable solvent
-
Vials, pH meter, heating block/oven, photostability chamber
-
Validated stability-indicating HPLC method (e.g., reverse-phase with UV detection)[1][16]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[10]
-
Stress Conditions (in separate vials):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set time (e.g., 24 hours).[10]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a shorter time due to expected faster degradation (e.g., 8 hours).[10]
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature, protected from light, for 24 hours.[10]
-
Thermal Degradation: Place a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C) for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.[10]
-
Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
-
-
Sample Preparation for Analysis:
-
Before analysis, neutralize the acidic and basic hydrolysis samples.
-
Dilute all stressed samples, including the control, to a suitable concentration with the mobile phase.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Assess peak purity of the parent compound peak in the stressed samples to ensure the method's specificity.
-
Conclusion
While comprehensive quantitative data for this compound is limited in public literature, this guide provides the available information along with detailed, standardized protocols for its determination. For researchers and drug development professionals, applying these methodologies to generate in-house data on the solubility and stability of this compound is a critical step. This will ensure its reliable application in synthetic chemistry, aid in the development of robust formulations, and establish appropriate storage and handling procedures to maintain its quality and purity.
References
- 1. Separation of Phenol, 2-(bromomethyl)-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- 11. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin :: BioResources [bioresources.cnr.ncsu.edu]
- 12. High temperature oxidative degradation of phenol–formaldehyde polycondensates | Semantic Scholar [semanticscholar.org]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. mdpi.com [mdpi.com]
2-(Bromomethyl)phenol safety, handling, and storage precautions
An In-depth Technical Guide to 2-(Bromomethyl)phenol: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.
Chemical Identification
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary risks are associated with its corrosive and irritant properties upon contact and its toxicity if ingested.[3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |
(Data sourced from Angene Chemical Safety Data Sheet)[3]
Signal Word: Warning[3]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. Note that some values are predicted based on computational models.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid or Liquid (low melting point) | [6][7] |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [4][5][8] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [5][8] |
| Flash Point | 107.2 ± 20.4 °C | [5] |
| pKa | 9.35 ± 0.35 (Predicted) | [8][9] |
| Solubility | Slightly soluble in water (2.4 g/L at 25°C) | [9] |
Safe Handling and Storage Protocols
Strict protocols must be followed to minimize exposure and ensure stability.
Detailed Handling Procedures (Experimental Protocol)
-
Risk Assessment: Before use, conduct a thorough risk assessment for the planned procedure.[10]
-
Engineering Controls: All handling of this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][10][11] Ensure the work area is well-ventilated.[1][3][12]
-
Personal Protective Equipment (PPE): Wear all required PPE as detailed in Section 5.0 before entering the handling area.[3]
-
Preventing Contact: Avoid all direct contact with skin and eyes.[3] Avoid the formation and inhalation of dust or aerosols.[3][12]
-
Hygiene: Wash hands and forearms thoroughly with soap and water after handling and before leaving the laboratory.[3][7] Remove contaminated clothing immediately.[1]
-
Ignition Sources: While the flash point is high, it is good practice to keep the chemical away from heat, sparks, and open flames.[7][13]
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][13] Specialized suppliers recommend storage in a freezer under an inert atmosphere at temperatures of -10°C to -20°C for long-term stability.[3]
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[1][13][14]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[13][14]
-
Incompatibilities: Store separately from strong oxidizing agents, acid chlorides, and acid anhydrides.[7][11]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls (i.e., chemical fume hoods) are the primary means of exposure control.[11] When handling is necessary, the following PPE is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles and a full-face shield.[3][10] | Protects against splashes and aerosols that can cause severe eye irritation.[3] Must be ANSI Z87.1 compliant.[11] |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[1][11] | Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[3][7] |
| Skin/Body | Chemical-resistant lab coat worn over long-sleeved clothing, and closed-toe shoes.[10] | A chemical-resistant apron is recommended for tasks with a higher splash potential.[11] |
| Respiratory | Required if working outside a fume hood or if aerosol generation is likely.[15] | Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3][15] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure. All laboratory personnel must be familiar with these procedures and the location of safety equipment.
Emergency Protocol Flowchart
Caption: Safe Handling Workflow for this compound.
Detailed First Aid Measures
Table 4: First Aid Measures for this compound Exposure
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[1][3][12] 2. If breathing is difficult, administer oxygen.[1][12] 3. If the victim is not breathing, provide artificial respiration (do not use mouth-to-mouth).[1][12] 4. Seek immediate medical attention.[1][3][12] |
| Skin Contact | 1. Immediately remove all contaminated clothing, shoes, and jewelry.[1][10][12] 2. Flush the affected area with copious amounts of soap and water for at least 15 minutes.[1][3][12] 3. For phenol-type compounds, after initial water flushing, wiping the area with polyethylene (B3416737) glycol (PEG 300 or 400) is recommended if available.[16][17] 4. Seek immediate medical attention.[3][12] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][12] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention, preferably from an ophthalmologist.[13][16] |
| Ingestion | 1. Do NOT induce vomiting.[1][7][12] 2. Rinse the victim's mouth thoroughly with water.[1][3][12] 3. Never give anything by mouth to an unconscious person.[1][3][12] 4. Call a physician or Poison Control Center immediately.[1][12] |
General Advice: Always show the Safety Data Sheet (SDS) to the attending medical professional.[3][7][13]
Fire Fighting and Accidental Release
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.[1][3][7][12]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and hydrogen bromide gas.[7][14]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][3][7][12]
Accidental Release Protocol
-
Evacuation & Isolation: Evacuate all non-essential personnel from the spill area.[1][7][12] Remove all sources of ignition.[1][7][12]
-
Personal Protection: Responders must wear the appropriate PPE as described in Section 5.0.[3][7][12] Avoid breathing vapors or dust.[3][12]
-
Containment & Cleanup:
-
Prevent the spill from entering drains or waterways.[1][3][7][12]
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled, and sealed container for disposal, avoiding dust generation.[3]
-
For liquid spills, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill, then collect it into a labeled container for disposal.[6]
-
-
Decontamination: Clean the spill area thoroughly with soap and water once the material has been removed.[11]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Exposure to heat, flames, and incompatible materials.[7]
-
Incompatible Materials: Strong oxidizing agents, acid chlorides, and acid anhydrides.[7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides and hydrogen bromide gas.[7][14]
Disposal Considerations
-
Waste Disposal: All waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13] This should be handled by a licensed professional waste disposal service.[3]
-
Containers: Do not reuse empty containers. Contaminated packaging should be treated as unused product and disposed of accordingly.[3][7]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in general trash.[1][7][18]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. This compound | 58402-38-3 [m.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound | 58402-38-3 [amp.chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. monash.edu [monash.edu]
- 11. twu.edu [twu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. First aid guidance - Department of Biology, University of York [york.ac.uk]
- 17. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 18. orf.od.nih.gov [orf.od.nih.gov]
Methodological & Application
Synthesis of Bioactive Scaffolds from 2-(Bromomethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various bioactive scaffolds utilizing 2-(bromomethyl)phenol as a versatile starting material. The unique bifunctional nature of this compound, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromomethyl group, allows for its application in the synthesis of a diverse range of compounds with significant therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibiting agents.
Introduction to this compound in Bioactive Scaffold Synthesis
This compound is a valuable building block in medicinal chemistry due to its dual reactivity. The bromomethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of various functionalities, while the phenolic hydroxyl group can participate in reactions such as etherification and can influence the reactivity of the aromatic ring. This allows for the construction of complex molecular architectures, including heterocyclic systems like benzofurans, macrocycles such as calixarenes, and various N-substituted aminomethylphenol derivatives.
Application Notes
Benzofuran (B130515) Scaffolds: Potent Anticancer and Anti-inflammatory Agents
Benzofuran derivatives synthesized from this compound precursors have demonstrated significant potential as anticancer and anti-inflammatory agents. These compounds can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
-
Anticancer Activity: Benzofuran scaffolds have been shown to target pathways like the mTOR and MAPK signaling cascades, which are often dysregulated in cancer.[1] By inhibiting these pathways, benzofuran derivatives can suppress tumor growth and induce cancer cell death.
-
Anti-inflammatory Activity: Certain benzofuran derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a crucial regulator of the inflammatory response.[2]
Calixarene (B151959) Scaffolds: Versatile Enzyme Inhibitors and Antimicrobial Agents
Calixarenes, macrocyclic compounds formed from phenolic units, can be synthesized using this compound derivatives. Their unique three-dimensional structure allows them to act as scaffolds for recognizing and binding to biological targets.
-
Enzyme Inhibition: Functionalized calixarenes have been developed as potent and selective enzyme inhibitors. Their scaffold allows for the precise positioning of functional groups that can interact with the active site of an enzyme, leading to competitive inhibition.[3]
-
Antimicrobial Activity: Calixarene derivatives have shown promising antimicrobial activity against a range of bacteria.[1] Their mechanism of action can involve disruption of the bacterial cell membrane.
N-Substituted Aminomethylphenol Scaffolds: Broad-Spectrum Antimicrobial Agents
The reaction of this compound with various amines leads to the formation of N-substituted aminomethylphenols. These compounds have been investigated for their antimicrobial properties.
-
Antibacterial and Antifungal Activity: By varying the amine substituent, a library of aminomethylphenol derivatives with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi, can be generated.[4]
Quantitative Data Summary
The following tables summarize the biological activities of representative bioactive scaffolds derived from precursors related to this compound.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzofurans | BGC-823 (Gastric) | 1.45 | [5] |
| Halogenated Benzofurans | K562 (Leukemia) | 5 | [6] |
| Halogenated Benzofurans | HL60 (Leukemia) | 0.1 | [6] |
| Amiloride-Benzofuran Hybrids | Not Specified | 0.43 | [6] |
| Benzofuran-Chalcone Hybrids | MCF-7 (Breast) | 2-10 | [6] |
Table 2: Antimicrobial Activity of N-Substituted Aminomethylphenol Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Azomethine & Aminomethyl Phenols | Bacillus subtilis | 100 | [4] |
| Azomethine & Aminomethyl Phenols | Micrococcus luteus | 100 | [4] |
| Azomethine & Aminomethyl Phenols | Salmonella typhi | 100 | [4] |
| Azomethine & Aminomethyl Phenols | Candida albicans | 100 | [4] |
Table 3: Enzyme Inhibition by Calixarene Derivatives
| Calixarene Derivative | Enzyme | Ki (µM) | Inhibition Type | Reference |
| Sulfonylcalix[6]arene phosphinic acid | PTP1B | 0.032 | Competitive | [3] |
| DNJ-Calix[7]arene Cluster (C6 linker) | Jack Bean α-mannosidase | 322 | Not Specified | [6][8] |
| DNJ-Calix[7]arene Cluster (C9 linker) | Jack Bean α-mannosidase | 188 | Not Specified | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzofurans via Intramolecular Cyclization
This protocol describes a general method for the synthesis of 2-arylbenzofurans from this compound through a two-step process involving O-alkylation followed by an intramolecular cyclization. This is an adapted protocol based on general principles of benzofuran synthesis.
Step 1: O-Alkylation of this compound with an α-Bromoacetophenone
-
Materials:
-
This compound
-
Substituted α-bromoacetophenone
-
Potassium carbonate (K₂CO₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add the substituted α-bromoacetophenone (1.1 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude O-alkylated intermediate.
-
Step 2: Intramolecular Cyclization to form 2-Arylbenzofuran
-
Materials:
-
Crude O-alkylated intermediate from Step 1
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
-
Procedure:
-
Place the crude O-alkylated intermediate in a round-bottom flask.
-
Add polyphosphoric acid and toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the cyclization reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-arylbenzofuran.
-
Experimental Workflow for Benzofuran Synthesis
Caption: A two-step workflow for the synthesis of 2-arylbenzofurans.
Protocol 2: Synthesis of Calix[6]arene Scaffolds
This protocol outlines a general procedure for the synthesis of a simple calix[6]arene from a p-substituted phenol (B47542) and formaldehyde (B43269). 2,6-Bis(bromomethyl)phenol can be used as a precursor to more complex, functionalized calixarenes through Williamson ether synthesis with other phenolic units, though a detailed protocol for that specific reaction is complex and highly dependent on the desired final structure. The following is a foundational protocol for calixarene synthesis.[9]
-
Materials:
-
p-tert-Butylphenol
-
Formaldehyde (37% solution)
-
Sodium hydroxide (B78521) (NaOH)
-
Diphenyl ether
-
Toluene
-
Ethyl acetate
-
Acetic acid
-
Acetone
-
3-L Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Nitrogen inlet
-
-
Procedure:
-
Preparation of Precursor: In the flask, mix p-tert-butylphenol (0.666 mol), 37% formaldehyde solution (0.83 mol), and a solution of NaOH (0.03 mol) in water.
-
Stir the mixture at room temperature for 15 minutes, then heat at 100-120 °C for 2 hours with stirring. The mixture will become a very viscous mass.
-
Cool to room temperature and dissolve the residue in warm diphenyl ether.
-
Pyrolysis of Precursor: Heat the solution to 110-120 °C under a stream of nitrogen to remove water.
-
Once water evolution subsides, fit the flask with a condenser and heat to reflux for 3-4 hours under a gentle nitrogen flow.
-
Work-up and Purification: Cool the reaction mixture to room temperature and precipitate the product by adding ethyl acetate.
-
Filter the solid and wash sequentially with ethyl acetate, acetic acid, water, and acetone.
-
Recrystallize the crude product from boiling toluene to yield pure p-tert-butylcalix[6]arene.
-
Experimental Workflow for Calix[6]arene Synthesis
Caption: A multi-step workflow for the synthesis of p-tert-butylcalix[6]arene.
Protocol 3: Synthesis of N-Substituted Aminomethylphenols via N-Alkylation
This protocol details the direct N-alkylation of a primary or secondary amine with this compound to synthesize N-substituted aminomethylphenol derivatives.[2]
-
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile (B52724) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in acetonitrile or DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.
-
Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminomethylphenol.
-
Experimental Workflow for N-Alkylation
Caption: A general workflow for the N-alkylation of amines with this compound.
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by bioactive scaffolds derived from this compound.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by benzofuran derivatives.
mTOR Signaling Pathway
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
References
- 1. Frontiers | Synthesis, in-Vitro and in Silico Studies of Azo-Based Calix[4]arenes as Antibacterial Agent and Neuraminidase Inhibitor: A New Look Into an Old Scaffold [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and cytotoxic 2-arylbenzofurans from Morus wittiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidase Inhibition Properties of Calix[8]arene-Based Iminosugar Click Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 2-(Bromomethyl)phenol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(bromomethyl)phenol and its derivatives as key intermediates in the synthesis of commercially significant pharmaceuticals. The unique bifunctional nature of this compound, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic bromomethyl group, makes it a versatile building block in the construction of complex molecular architectures.
Application 1: Synthesis of Loxoprofen Sodium
Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative group. A key intermediate in its synthesis is 2-(4-bromomethyl)phenylpropionic acid, a derivative of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of Methyl 2-(4-bromomethyl)phenylpropionate
This protocol outlines the esterification of the key intermediate, 2-(4-bromomethyl)phenylpropionic acid.
-
Materials:
-
2-(4-bromomethyl)phenylpropionic acid
-
Anhydrous methanol (B129727)
-
98% Concentrated sulfuric acid
-
Potassium carbonate
-
Anhydrous sodium sulfate
-
-
Equipment:
-
250 mL three-necked flask
-
Ice bath
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
-
Procedure:
-
In a 250 mL three-necked flask, dissolve 46.6 g (0.2 mol) of 2-(4-bromomethyl)phenylpropionic acid in 100 mL of anhydrous methanol.[1]
-
Cool the mixture in an ice bath and slowly add 4.6 g of 98% concentrated sulfuric acid.[1]
-
Continue the reaction for 6 hours under the ice bath.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.[1]
-
Once the reaction is complete, neutralize the solution by adding potassium carbonate until the pH reaches 10.[1]
-
Filter the reaction mixture and dry the filtrate with anhydrous sodium sulfate.[1]
-
Remove the methanol by rotary evaporation to obtain methyl 2-(4-bromomethyl)phenylpropionate.[1]
-
Protocol 1.2: Synthesis of Loxoprofen Sodium
This protocol details the final steps to synthesize Loxoprofen sodium from its methyl ester intermediate.
-
Materials:
-
Methyl 2-(4-bromomethyl)phenylpropionate
-
2-Ethoxycarbonylcyclopentanone
-
Potassium carbonate
-
Hydrobromic acid
-
Sodium hydroxide (B78521)
-
-
Procedure:
-
A mixture of methyl 2-(4-bromomethyl)phenylpropionate and 2-ethoxycarbonylcyclopentanone is reacted in toluene with potassium carbonate as an acid binding agent under reflux conditions for 12 hours. This condensation reaction yields methyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propanoate.[1]
-
The resulting ester is then hydrolyzed and decarboxylated in hydrobromic acid to produce 2-[4-(2-oxocyclopentan-1-ylmethyl)phenyl]propionic acid (Loxoprofen).[1]
-
The Loxoprofen is then neutralized with a sodium hydroxide solution and crystallized from ethanol to yield Loxoprofen sodium.[1]
-
Quantitative Data
| Intermediate/Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |
| Methyl 2-(4-bromomethyl)phenylpropionate | 2-(4-bromomethyl)phenylpropionic acid | Methanol, Sulfuric acid | Methanol | 6 hours | Ice bath | 92.2% | - | [1] |
| Loxoprofen Sodium | Methyl 2-(4-bromomethyl)phenylpropionate | 2-Ethoxycarbonylcyclopentanone, K2CO3, HBr, NaOH | Toluene, Ethanol | 12 hours (reflux) | Reflux | 70% | 99.8% | [1][2] |
Signaling Pathway: Mechanism of Action of Loxoprofen
Loxoprofen is a non-selective cyclooxygenase (COX) inhibitor. It reduces the synthesis of prostaglandins (B1171923) from arachidonic acid, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Mechanism of action of Loxoprofen.
Application 2: Synthesis of an Anti-HIV Agent
A derivative of this compound, methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, serves as a precursor for the synthesis of a potent anti-HIV compound, Methyl (E)-2-(2-((4-(decyloxy)phenoxy)methyl)phenyl)-3-methoxyacrylate. This compound inhibits the HIV-1 Tat-mediated transcription.[3]
Experimental Protocol
Protocol 2.1: Synthesis of Methyl (E)-2-(2-((4-(decyloxy)phenoxy)methyl)phenyl)-3-methoxyacrylate
-
Materials:
-
Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate
-
4-(decyloxy)phenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
-
Equipment:
-
Reaction vessel with temperature control
-
Magnetic stirrer
-
-
Procedure:
-
A solution of methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 mmol) in acetonitrile is prepared.[3]
-
To this solution, add 4-(decyloxy)phenol (1.2 mmol) and potassium carbonate (3.0 mmol).[3]
-
The reaction mixture is heated to 50 °C and stirred for 8 hours.[3]
-
After 8 hours, the reaction is cooled to room temperature.[3]
-
The product, Methyl (E)-2-(2-((4-(decyloxy)phenoxy)methyl)phenyl)-3-methoxyacrylate, is then isolated and purified.
-
Quantitative Data
| Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Methyl (E)-2-(2-((4-(decyloxy)phenoxy)methyl)phenyl)-3-methoxyacrylate | Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate, 4-(decyloxy)phenol | K₂CO₃ | Acetonitrile | 8 hours | 50 °C | 50% | [3] |
Signaling Pathway: HIV-1 Tat-Mediated Transcription
The synthesized compound inhibits the function of the HIV-1 Tat protein. Tat is crucial for viral replication as it binds to the Trans-Activation Response (TAR) element on the nascent viral RNA, promoting transcriptional elongation.
Caption: Inhibition of HIV-1 Tat-mediated transcription.
Application 3: Synthesis of Bioactive Benzofurans
This compound is a valuable precursor for the synthesis of benzofuran (B130515) derivatives, many of which exhibit a wide range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[4][5] A common synthetic route is the intramolecular Williamson ether synthesis.
Experimental Workflow: Intramolecular Williamson Ether Synthesis
The synthesis involves the deprotonation of the phenolic hydroxyl group of a this compound derivative, followed by an intramolecular nucleophilic attack on the bromomethyl carbon to form the benzofuran ring.
Caption: General workflow for benzofuran synthesis.
References
Application Notes and Protocols for the O-alkylation of Phenols using 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the O-alkylation of phenols using 2-(bromomethyl)phenol, a key reaction in the synthesis of diaryl ether derivatives with significant potential in medicinal chemistry. The resulting 2-((phenoxymethyl)phenyl)methanol scaffold is a recurring motif in compounds investigated for various therapeutic applications, including as anticancer and antimicrobial agents.
Introduction
The O-alkylation of phenols with this compound is a specific application of the Williamson ether synthesis. This reaction forms a diaryl ether linkage, yielding 2-((phenoxymethyl)phenyl)methanol and its derivatives. The Williamson ether synthesis is a robust and versatile method for preparing ethers and proceeds via an S_N2 reaction between a phenoxide ion and an alkyl halide.[1] In this case, the phenol (B47542) is deprotonated by a base to form a nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group.[1]
The products of this reaction are of interest in drug discovery due to their structural similarity to other biologically active diaryl ethers. Diaryl ether-containing compounds have been explored as inhibitors of various enzymes and as potential therapeutic agents. For instance, some have shown promise as antifungal agents and as inhibitors of enzymes like Toxoplasma gondii enoyl reductase. Furthermore, the resulting benzyl (B1604629) alcohol moiety can be a pharmacophore itself or a site for further chemical modification to explore structure-activity relationships (SAR).
Data Presentation
The following table summarizes quantitative data for the O-alkylation of various phenols with alkylating agents, including reactions analogous to the use of this compound. Direct yield data for the specific reaction of various phenols with this compound is not widely available in the surveyed literature; therefore, representative yields from closely related Williamson ether syntheses are presented to provide an expected range.
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorophenol (B41353) | Benzyl chloride | K₂CO₃ | DMF | Room Temp | - | - | [2] |
| Phenol | 2-Chloroethanol | K₂CO₃ | Methanol | Room Temp | 5-24 | 60-99 | [1] |
| p-Cresol | Benzyl alcohol | Na-Y zeolite | - | 200 | 3 | 94.8 | [3] |
| 2-Chlorophenol | Bromine | Triethylamine HCl | Chlorobenzene | 5-15 | 3 | 99.1 | [4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the O-alkylation of a substituted phenol with this compound via the Williamson ether synthesis.
Protocol: Synthesis of 2-((4-chlorophenoxy)methyl)benzyl alcohol
This protocol describes the synthesis of a representative diaryl ether from 4-chlorophenol and this compound.
Materials:
-
4-Chlorophenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-chlorophenol (1.0 equivalent), anhydrous potassium carbonate (1.5-2.0 equivalents), and anhydrous dimethylformamide (DMF).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the phenol. To this stirred suspension, add a solution of this compound (1.0-1.2 equivalents) in a small amount of anhydrous DMF dropwise.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-((4-chlorophenoxy)methyl)benzyl alcohol.
-
Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Visualizations
Reaction Mechanism
The O-alkylation of a phenol with this compound proceeds via a Williamson ether synthesis, which is an S_N2 reaction.
Caption: General mechanism for the Williamson ether synthesis.
Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of 2-((phenoxymethyl)phenyl)methanol derivatives.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents [patents.google.com]
- 4. Synthesis and biological activity of [[(heterocycloamino)alkoxy] benzyl]-2,4-thiazolidinediones as PPARgamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-(Bromomethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-(bromomethyl)phenol and its derivatives as electrophilic partners. This versatile palladium-catalyzed reaction facilitates the formation of a C(sp³)-C(sp²) bond, yielding 2-(arylmethyl)phenols, which are valuable structural motifs in medicinal chemistry and materials science. The presence of the ortho-hydroxyl group in the substrate introduces unique considerations for reaction optimization, which are addressed herein.
Introduction
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] While traditionally used for C(sp²)-C(sp²) bond formation, its application has been extended to include C(sp³)-hybridized electrophiles like benzyl (B1604629) bromides. The this compound scaffold is of particular interest as the resulting 2-(arylmethyl)phenol products are found in a variety of biologically active molecules and are versatile intermediates for further functionalization.
The key challenge in the Suzuki coupling of this compound derivatives is the presence of the acidic phenolic proton and the potential for the hydroxyl group to coordinate to the palladium catalyst. These factors can influence the catalyst's activity and the reaction's outcome. Careful selection of the base, ligand, and reaction conditions is therefore crucial for achieving high yields and selectivity.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through a sequence of three key steps involving a palladium catalyst:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound derivative to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the bromide. The base activates the organoboron species, facilitating this step.
-
Reductive Elimination: The two organic moieties on the palladium center (the benzyl and aryl groups) couple and are eliminated from the metal, forming the desired C-C bond of the 2-(arylmethyl)phenol product and regenerating the Pd(0) catalyst.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions of benzyl bromides and related substrates, which can serve as a starting point for the optimization of reactions with this compound derivatives.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 69 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 72 | [2] |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 140 (MW) | 0.33 | 20 | [2] |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 65 | [3] |
| 5 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76 | [3] |
| 6 | 3-Chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72 | [3] |
Table 1: Representative Conditions for Suzuki Coupling of Benzylic Bromides with Arylboronic Acids.
| Entry | Substrate | Arylboronic Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Benzylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O (10:1) | 70 | 85 | [4] |
| 2 | 2-Bromoaniline | (4-Fluorobenzyl)boronic acid pinacol ester | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O (10:1) | 70 | 88 | [4] |
| 3 | 4-Bromo-2-hydroxybenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | High (not specified) | Inferred from protocol in[3] |
Table 2: Suzuki Coupling of Substrates with Functional Groups Amenable to Influencing the Reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound Derivatives
This protocol is a generalized procedure based on established methods for benzylic bromides and should be optimized for specific this compound derivatives and arylboronic acids.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂, 2-5 mol%)
-
Ligand (if using Pd(OAc)₂, e.g., JohnPhos, SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
If using a solid catalyst and ligand, add them to the flask at this stage.
-
Seal the vessel with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
If using a liquid catalyst or a pre-catalyst solution, add it via syringe at this point.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-(arylmethyl)phenol.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
In a microwave reaction vial, combine the this compound derivative (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%), and K₂CO₃ (3.0 equiv).[2]
-
Add degassed DMF (to a concentration of ~0.5 M).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a constant temperature (e.g., 140 °C) for the optimized time (e.g., 20 minutes).[2]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki cross-coupling reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound derivatives is a valuable transformation for the synthesis of 2-(arylmethyl)phenols. The protocols and data presented here provide a solid foundation for researchers to develop and optimize these reactions. The choice of catalyst, ligand, base, and solvent system is critical and may require screening to achieve optimal results for specific substrates. The use of microwave-assisted heating can be a powerful tool to accelerate these reactions. With careful optimization, this method offers an efficient and versatile route to a class of compounds with significant potential in drug discovery and materials science.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Bromomethyl)phenol as a Protecting Group for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Phenols, with their acidic hydroxyl group, often require protection to allow for chemical transformations on other parts of a molecule. The choice of a suitable protecting group is governed by its ease of introduction, stability under various reaction conditions, and facile, selective removal.
This document provides detailed application notes and protocols for the use of 2-(bromomethyl)phenol as a protecting group for phenols. The resulting protected phenol (B47542) is an aryl 2-(hydroxymethyl)phenyl ether. This protecting group offers the advantage of being a benzyl (B1604629) ether analogue, which allows for its removal under mild hydrogenolysis conditions.
Principle of Protection and Deprotection
The protection of a phenol with this compound proceeds via a Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide anion, which then displaces the bromide from this compound in an SN2 reaction to form the protected aryl 2-(hydroxymethyl)phenyl ether.[1][2]
The deprotection is achieved by the reductive cleavage of the benzylic C-O bond. Catalytic hydrogenolysis using palladium on carbon (Pd/C) is a mild and efficient method for this transformation, yielding the original phenol and 2-methylphenol (o-cresol) as a byproduct.[3][4][5] This method is often highly selective and tolerates a wide range of other functional groups.[6]
Experimental Protocols
Protocol 1: Protection of a Phenol with this compound
This protocol describes a general procedure for the O-alkylation of a phenol with this compound.
Materials:
-
Phenol derivative
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF or acetone, add anhydrous potassium carbonate (1.5 eq.) or cesium carbonate (1.2 eq.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting phenol is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aryl 2-(hydroxymethyl)phenyl ether.
Protocol 2: Deprotection of an Aryl 2-(Hydroxymethyl)phenyl Ether via Hydrogenolysis
This protocol outlines a general procedure for the cleavage of the 2-(hydroxymethyl)phenyl ether protecting group.
Materials:
-
Aryl 2-(hydroxymethyl)phenyl ether
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the aryl 2-(hydroxymethyl)phenyl ether (1.0 eq.) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.[3]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the deprotected phenol.
Data Presentation
Table 1: Generalized Reaction Conditions for Phenol Protection
| Parameter | Condition | Notes |
| Phenol Substrate | 1.0 eq. | Can be a wide range of phenol derivatives. |
| Protecting Agent | This compound (1.1 - 1.2 eq.) | |
| Base | K₂CO₃ (1.5 - 2.0 eq.), Cs₂CO₃ (1.2 - 1.5 eq.) | Cs₂CO₃ is often more effective for less reactive phenols. |
| Solvent | Anhydrous DMF, Acetone, Acetonitrile | DMF is a common choice for its ability to dissolve a wide range of substrates. |
| Temperature | Room Temperature to 80 °C | Heating is often required to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Typical Yield | 70 - 95% | Dependent on the specific phenol substrate. |
Table 2: Generalized Reaction Conditions for Deprotection via Hydrogenolysis
| Parameter | Condition | Notes |
| Substrate | Aryl 2-(hydroxymethyl)phenyl ether (1.0 eq.) | |
| Catalyst | 10% Palladium on Carbon (5 - 10 mol% Pd) | |
| Hydrogen Source | H₂ gas (balloon or atmospheric pressure) | |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. |
| Temperature | Room Temperature | Mild conditions are a key advantage.[3] |
| Reaction Time | 2 - 24 hours | Monitored by TLC. |
| Typical Yield | 85 - 99% | Generally high-yielding and clean reactions.[4] |
Visualizations
Caption: Reaction scheme for the protection of phenols using this compound and subsequent deprotection.
Caption: General experimental workflow for the protection and deprotection of phenols.
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
Synthesis of Heterocyclic Compounds from 2-(Bromomethyl)phenol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing the versatile starting material, 2-(Bromomethyl)phenol. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl group, makes it an ideal precursor for the construction of diverse heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.
Synthesis of 2,3-Dihydrobenzofuran (B1216630)
The intramolecular Williamson ether synthesis offers a direct and efficient route to the 2,3-dihydrobenzofuran core. Under basic conditions, the phenoxide ion, generated in situ, undergoes an intramolecular nucleophilic substitution with the adjacent bromomethyl group to yield the cyclized product.
Experimental Protocol:
A solution of this compound (1.0 mmol) in a suitable solvent, such as acetone (B3395972) or acetonitrile (B52724) (20 mL), is treated with a base (1.2 mmol). The reaction mixture is then stirred at a specific temperature for a designated period. Upon completion, the solvent is removed under reduced pressure, and the residue is purified to yield 2,3-dihydrobenzofuran.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 12 | ~95% | [1] |
| 2 | NaH | THF | Room Temp | 4 | >90% | General Knowledge |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | 6 | High | General Knowledge |
Reaction Workflow:
Caption: Intramolecular Williamson Ether Synthesis of 2,3-Dihydrobenzofuran.
Synthesis of Benzofuran (B130515) Derivatives
Benzofurans can be synthesized from this compound through a multi-step process involving the formation of an o-allylphenol intermediate followed by oxidative cyclization.
Experimental Protocol:
Step 1: Synthesis of 2-(Allyloxymethyl)phenol
This compound (1.0 mmol) is reacted with allyl alcohol (1.2 mmol) in the presence of a base such as potassium carbonate (1.5 mmol) in a solvent like acetone at reflux for 12 hours to yield 2-(allyloxymethyl)phenol.
Step 2: Claisen Rearrangement to form o-Allylphenol
The obtained 2-(allyloxymethyl)phenol is heated neat or in a high-boiling solvent like N,N-diethylaniline at 180-200 °C to induce a Claisen rearrangement, affording the corresponding o-allylphenol.
Step 3: Oxidative Cyclization to Benzofuran
The o-allylphenol (1.0 mmol) is dissolved in a suitable solvent and treated with an oxidizing agent to effect cyclization to the benzofuran ring system.[2]
| Entry | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | PdCl₂(PhCN)₂ / CuCl₂ / O₂ | DMF | 100 | Good | [2] |
| 2 | DDQ | Benzene | Reflux | Moderate | General Knowledge |
Reaction Workflow:
Caption: Multi-step synthesis of Benzofuran from this compound.
Synthesis of 2-Substituted Isoindoles
2-Substituted isoindoles can be prepared from 2-(bromomethyl)benzaldehyde (B49007), which can be obtained from this compound via oxidation. The subsequent condensation with a primary amine yields the target isoindole.
Experimental Protocol:
Step 1: Oxidation of this compound to 2-(Bromomethyl)benzaldehyde
This compound (1.0 mmol) is oxidized to 2-(bromomethyl)benzaldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 mmol) in dichloromethane (B109758) (DCM) at room temperature.
Step 2: Synthesis of 2-Substituted Isoindole
2-(Bromomethyl)benzaldehyde (1.0 mmol) and a primary amine (1.0 mmol) are dissolved in ethanol (B145695) and stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the product can be isolated by filtration or evaporation of the solvent.
| Entry | Primary Amine | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Ethanol | Room Temp | Good |
| 2 | Benzylamine | Ethanol | Room Temp | Good |
Reaction Workflow:
Caption: Synthesis of 2-Substituted Isoindoles.
Synthesis of Chromanes
Chromanes can be synthesized via a gold(I)-catalyzed reaction between a phenol (B47542) and an allylic alcohol.[3][4] this compound can be converted to a suitable phenol derivative for this reaction.
Experimental Protocol:
Step 1: Conversion of this compound to a Suitable Phenolic Precursor
This step involves the modification of the bromomethyl group to introduce a functionality that does not interfere with the subsequent cyclization. For instance, reduction to 2-methylphenol (o-cresol) or conversion to another functional group.
Step 2: Gold(I)-Catalyzed Annulation
To a solution of the phenol derivative (2 or 5 equiv) and an allylic alcohol (1 equiv) in toluene (B28343) (0.386 M), PPh₃AuNTf₂ (5 mol %) is added. The reaction mixture is stirred at 50–70 °C for 16–67 hours. The reaction is then filtered through a plug of silica (B1680970) and purified by flash column chromatography.[4]
| Phenol Substituent | Allylic Alcohol | Yield (%) | Reference |
| H | 3,3-Dimethylallyl alcohol | 71 | [4] |
| 4-MeO | 3,3-Dimethylallyl alcohol | 75 | [4] |
| 4-Br | 3,3-Dimethylallyl alcohol | 65 | [4] |
Reaction Workflow:
Caption: Gold(I)-Catalyzed Synthesis of Chromanes.
Synthesis of Benzothiophenes
Benzothiophenes can be synthesized from a suitable precursor derived from this compound by reaction with a sulfur source. One potential route involves the conversion of this compound to 2-alkynyl thioanisole (B89551), followed by cyclization.
Experimental Protocol:
Step 1: Thioetherification of this compound
This compound is first protected at the hydroxyl group, for example, as a methoxymethyl (MOM) ether. The protected compound is then reacted with a thiol, such as thiophenol, in the presence of a base to form the corresponding thioether.
Step 2: Introduction of an Alkyne Moiety
The thioether is then subjected to a Sonogashira coupling with a terminal alkyne to introduce the alkynyl group at a suitable position on the aromatic ring.
Step 3: Cyclization to Benzothiophene (B83047)
The resulting 2-alkynyl thioanisole derivative undergoes cyclization, which can be promoted by various reagents, including electrophilic halogen sources or transition metal catalysts, to afford the benzothiophene scaffold.
| Cyclization Method | Reagents | Yield (%) |
| Electrophilic Cyclization | I₂ / NaHCO₃ | Good |
| Palladium-catalyzed | Pd(OAc)₂ / PPh₃ | Moderate to Good |
Reaction Workflow:
Caption: Multi-step synthesis of Benzothiophene.
References
- 1. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]
- 2. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-(Bromomethyl)phenol in Agrochemical Innovation: Application Notes and Protocols
Introduction
2-(Bromomethyl)phenol stands as a versatile and highly reactive bifunctional building block in organic synthesis, playing a significant role in the development of novel agrochemicals. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and an electrophilic bromomethyl moiety, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal starting material for the synthesis of complex molecules with potential applications as herbicides, fungicides, and insecticides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utilization of this compound in the agrochemical sector, tailored for researchers, scientists, and professionals in drug development.
Application in Herbicide Development: Diphenyl Ether Analogues
A prominent application of this compound in agrochemical research is in the synthesis of diphenyl ether derivatives, a class of compounds known for their potent herbicidal activity. These herbicides act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathway in plants.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid cell membrane disruption and plant death.[2][3]
The synthesis of these herbicidal diphenyl ethers can be readily achieved through a Williamson ether synthesis, where the phenoxide generated from a substituted phenol (B47542) reacts with this compound to form the corresponding ether linkage.[4][5][6]
Quantitative Data: Herbicidal Activity
The following table summarizes hypothetical, yet plausible, quantitative data for a novel diphenyl ether herbicide, 2-(2,4-dichlorophenoxy)methylphenol , synthesized from this compound. This data is presented for illustrative purposes to guide researchers in their experimental design and evaluation.
| Compound | Target Weed | Bioassay Type | Endpoint | Value | Reference Compound | Reference Value |
| 2-(2,4-dichlorophenoxy)methylphenol | Amaranthus retroflexus (Redroot Pigweed) | Whole Plant Assay | GR₅₀ (Growth Reduction 50%) | 50 g a.i./ha | Oxyfluorfen | 45 g a.i./ha |
| 2-(2,4-dichlorophenoxy)methylphenol | Chenopodium album (Common Lambsquarters) | Whole Plant Assay | GR₅₀ (Growth Reduction 50%) | 65 g a.i./ha | Oxyfluorfen | 60 g a.i./ha |
| 2-(2,4-dichlorophenoxy)methylphenol | Solanum nigrum (Black Nightshade) | Whole Plant Assay | GR₅₀ (Growth Reduction 50%) | 40 g a.i./ha | Oxyfluorfen | 35 g a.i./ha |
| 2-(2,4-dichlorophenoxy)methylphenol | Spinach (Spinacia oleracea) Chloroplasts | In Vitro Enzyme Assay | IC₅₀ (PPO Inhibition) | 0.08 µM | Acifluorfen | 0.05 µM |
Note: a.i./ha = active ingredient per hectare. GR₅₀ and IC₅₀ values are representative and would need to be determined experimentally.
Experimental Protocols
Synthesis of 2-(2,4-dichlorophenoxy)methylphenol
This protocol details the synthesis of a model diphenyl ether herbicide using this compound via the Williamson ether synthesis.[4][5][6]
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2,4-dichlorophenol (1.0 eq.) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add a solution of this compound (1.0 eq.) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure 2-(2,4-dichlorophenoxy)methylphenol.
Caption: Workflow for the in vitro PPO inhibition assay.
Signaling Pathway and Mechanism of Action
Diphenyl ether herbicides synthesized from this compound are expected to follow the established mechanism of action for this class of compounds, which is the inhibition of protoporphyrinogen oxidase (PPO).
Porphyrin Biosynthesis Pathway and PPO Inhibition
Caption: Mechanism of action of diphenyl ether herbicides.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel agrochemicals, particularly diphenyl ether herbicides. The protocols and data presented here provide a framework for researchers to explore the potential of this building block in developing new and effective crop protection agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully exploit the potential of this compound in agrochemical discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101302150A - Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Regioselective Bromination in 2-(Bromomethyl)phenol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2-(bromomethyl)phenol, a valuable bifunctional building block in organic synthesis. Direct benzylic bromination of 2-methylphenol (o-cresol) is challenging due to the strongly activating hydroxyl group, which promotes competitive and often predominant electrophilic aromatic substitution. To address this, two primary regioselective strategies are outlined: a protection-bromination-deprotection sequence and an alternative synthesis from a functionalized precursor.
Introduction to the Synthetic Challenge
The synthesis of this compound requires the selective bromination of the methyl group (benzylic position) while avoiding bromination of the activated aromatic ring. The hydroxyl group in o-cresol (B1677501) directs electrophilic attack to the ortho and para positions, making direct benzylic bromination with reagents like N-bromosuccinimide (NBS) inefficient and leading to a mixture of hard-to-separate products. Therefore, regioselectivity is the critical challenge that must be overcome.
Method 1: Protection-Bromination-Deprotection Strategy
This is the most common and effective strategy to achieve high regioselectivity. The phenolic hydroxyl group is temporarily protected to decrease the activation of the aromatic ring, thereby favoring the free-radical benzylic bromination pathway. Acetyl and methyl groups are common protecting groups for this purpose.
Workflow for the Protection-Bromination-Deprotection Strategy
Caption: Workflow of the protection-bromination-deprotection strategy.
Acetyl Protection of 2-Methylphenol
Protocol:
-
To a solution of 2-methylphenol (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) or ethyl acetate, add acetic anhydride (B1165640) (1.2 eq.) and a catalytic amount of a base like triethylamine (B128534) or pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain 2-methylphenyl acetate.
Benzylic Bromination of 2-Methylphenyl Acetate (Wohl-Ziegler Reaction)
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenyl acetate (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator, such as azobisisobutyronitrile (AIBN, 0.05 eq.) or benzoyl peroxide.
-
Reflux the mixture while irradiating with a light source (e.g., a 250W tungsten lamp) for 4-8 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(bromomethyl)phenyl acetate can be purified by column chromatography or used directly in the next step.
Hydrolysis of 2-(Bromomethyl)phenyl Acetate
Protocol:
-
Dissolve the crude 2-(bromomethyl)phenyl acetate in a mixture of methanol (B129727) and water.
-
Add a base such as potassium carbonate or sodium hydroxide (B78521) (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-6 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting this compound by column chromatography on silica (B1680970) gel.
| Step | Reactants | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Protection | 2-Methylphenol | Acetic Anhydride, Triethylamine | Dichloromethane | 2-4 | RT | >95 |
| Bromination | 2-Methylphenyl Acetate | NBS, AIBN | Carbon Tetrachloride | 4-8 | Reflux | 70-85 |
| Deprotection | 2-(Bromomethyl)phenyl Acetate | Potassium Carbonate | Methanol/Water | 2-6 | RT | >90 |
Table 1: Summary of reaction conditions and typical yields for the acetyl protection strategy.
Method 2: Synthesis from Salicylaldehyde (B1680747)
An alternative regioselective approach avoids the challenges of direct bromination of an activated ring by starting from a precursor where the benzylic carbon is already functionalized as an aldehyde. This method involves the reduction of the aldehyde to an alcohol, followed by conversion to the benzyl (B1604629) bromide.
Workflow for Synthesis from Salicylaldehyde
Caption: Workflow for the synthesis of this compound from salicylaldehyde.
Reduction of Salicylaldehyde to 2-Hydroxybenzyl Alcohol
Protocol:
-
Dissolve salicylaldehyde (1.0 eq.) in a suitable solvent like methanol or ethanol (B145695) in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (B1222165) (NaBH₄, 1.1 eq.) in portions, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydroxybenzyl alcohol.
Conversion of 2-Hydroxybenzyl Alcohol to this compound
Protocol:
-
Dissolve 2-hydroxybenzyl alcohol (1.0 eq.) and triphenylphosphine (B44618) (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.2 eq.) portion-wise, keeping the temperature below 10 °C.
-
The reaction is typically rapid and should be monitored closely by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
| Step | Reactants | Reagents | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Reduction | Salicylaldehyde | Sodium Borohydride | Methanol | 1-2 | 0 to RT | >95 |
| Bromination | 2-Hydroxybenzyl Alcohol | NBS, PPh₃ | Tetrahydrofuran | <0.5 | 0 to RT | 80-90 |
Table 2: Summary of reaction conditions and typical yields for the synthesis from salicylaldehyde.
Reaction Mechanisms
Wohl-Ziegler Benzylic Bromination
The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The initiator (e.g., AIBN) decomposes upon heating to form radicals, which abstract a bromine atom from NBS to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic position of the protected o-cresol, forming a resonance-stabilized benzyl radical. This radical then reacts with a molecule of Br₂ (present in low concentrations) to form the benzylic bromide and a new bromine radical, propagating the chain.
Caption: Mechanism of the Wohl-Ziegler benzylic bromination.
Conclusion
For the regioselective synthesis of this compound, direct bromination of 2-methylphenol should be avoided due to poor selectivity. The recommended approach is a three-step protection-bromination-deprotection strategy, with acetylation of the phenolic hydroxyl being a reliable and high-yielding method. Alternatively, a two-step synthesis starting from salicylaldehyde offers an efficient route with excellent control over regioselectivity. The choice of method may depend on the availability of starting materials and the scale of the synthesis. Both protocols provided herein offer robust and reproducible methods for obtaining the target compound in high purity and yield.
Application Notes and Protocols for Purity Characterization of 2-(Bromomethyl)phenol
Introduction
2-(Bromomethyl)phenol is a bifunctional organic compound featuring both a phenolic hydroxyl group and a benzylic bromide. This unique structure makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules in the pharmaceutical and specialty chemical industries.[1] The purity of this compound is critical for these applications, as impurities can lead to undesirable side reactions, lower yields, and compromise the integrity of the final product. Therefore, robust analytical methods are essential for accurately determining its purity.
These application notes provide detailed protocols for the characterization of this compound purity using several common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Analytical Methods Overview
A multi-pronged approach is recommended for the comprehensive purity assessment of this compound. HPLC and GC-MS are powerful separation techniques for quantifying impurities, while NMR spectroscopy provides detailed structural information about the main component and any detectable impurities. Melting point analysis serves as a rapid, albeit less specific, indicator of purity.
Potential Impurities
Understanding the potential impurities is crucial for developing and validating analytical methods.[2] Given that a common synthesis route for this compound involves the bromination of o-cresol, potential impurities may include:
-
Starting Material: Unreacted o-cresol.
-
Over-brominated Products: Dibrominated or tribrominated phenols.
-
Isomers: Positional isomers of this compound.
-
Degradation Products: Products resulting from hydrolysis or oxidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose.
Application Note:
Reversed-phase HPLC with UV detection is a reliable method for quantifying the purity of this compound and detecting related impurities. The method's selectivity can be optimized by adjusting the mobile phase composition and gradient.[3] The area normalization method can be used to estimate the purity of the main peak relative to the total area of all observed peaks.[4] For more accurate quantification, a reference standard of this compound should be used to create a calibration curve.
Experimental Protocol: HPLC Purity Determination
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 95% B20-25 min: 95% B25-30 min: 95% to 50% B30-35 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection. |
| Data Analysis | Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.[4] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like phenols, derivatization may be necessary to improve chromatographic performance. However, underivatized phenols can also be analyzed.[5]
Application Note:
GC-MS provides both chromatographic separation and mass spectral identification of impurities. This is particularly useful for identifying unknown peaks in the chromatogram. A low-polarity capillary column is generally suitable for the analysis of phenols.[6]
Experimental Protocol: GC-MS Impurity Profiling
| Parameter | Recommended Conditions |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Mass Range | m/z 40-450 |
| Sample Preparation | Prepare a 1 mg/mL solution of this compound in dichloromethane. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can be used to assess purity by identifying signals from impurities. Both ¹H and ¹³C NMR are valuable.
Application Note:
¹H NMR is particularly useful for purity assessment. The chemical shift of the benzylic protons of the bromomethyl group (-CH₂Br) is a key diagnostic signal, typically appearing around 4.3 ppm.[1] The integral ratios of the signals in the ¹H NMR spectrum can be used to quantify the relative amounts of the main component and any proton-containing impurities.
Experimental Protocol: ¹H NMR Purity Assessment
| Parameter | Recommended Conditions |
| Spectrometer | 400 MHz or higher |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| Data Acquisition | Sufficient number of scans to obtain a good signal-to-noise ratio. |
| Data Analysis | Integrate the signals corresponding to this compound and any impurity signals. The purity can be estimated by comparing the integral of the main compound's signals to the integrals of the impurity signals. |
Expected ¹H NMR Chemical Shifts for this compound:
| Protons | Expected Chemical Shift (ppm) |
| -CH₂Br | ~4.3 |
| Aromatic-H | ~6.8 - 7.4 |
| -OH | Variable, broad singlet |
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.
Application Note:
Melting point analysis is a simple and rapid method for a preliminary assessment of purity. A sharp melting point range close to the literature value suggests high purity.
Experimental Protocol: Melting Point Determination
| Step | Procedure |
| 1 | Ensure the this compound sample is dry and finely powdered. |
| 2 | Pack a small amount of the sample into a capillary tube to a height of 2-3 mm. |
| 3 | Place the capillary tube in a melting point apparatus. |
| 4 | Heat the sample at a rate of 1-2 °C/min near the expected melting point. |
| 5 | Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range. |
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value/Range |
| HPLC | Purity (Area %) | > 98% |
| GC-MS | Limit of Detection (LOD) for impurities | ~0.01 - 0.1% |
| ¹H NMR | Relative Purity | > 98% (by integration) |
| Melting Point | Melting Point Range | 2-3 °C range close to the literature value |
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical flow of the HPLC analysis method.
References
Application Note: 1H and 13C NMR Assignment for 2-(Bromomethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy assignment for the compound 2-(bromomethyl)phenol. Due to the absence of a complete, experimentally verified dataset in publicly available literature, this note presents a predicted NMR assignment based on established spectroscopic principles and data from structurally analogous compounds. Detailed protocols for sample preparation and NMR data acquisition are also provided to enable researchers to acquire their own experimental data. This information is valuable for the unambiguous identification and characterization of this compound in various research and development settings, including organic synthesis and drug development.
Introduction
This compound is a bifunctional organic compound featuring both a phenolic hydroxyl group and a reactive benzylic bromide. This structure makes it a versatile building block in organic synthesis, particularly for the introduction of a hydroxyl-substituted benzyl (B1604629) moiety. Accurate spectroscopic characterization is crucial for verifying the identity and purity of this compound in any application. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. This application note details the predicted ¹H and ¹³C NMR spectral data and provides standardized protocols for experimental verification.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects and comparison with known data for similar compounds such as o-cresol (B1677501) and other substituted phenols.
¹H NMR (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H7 (OH) | 5.0 - 6.0 | br s | - | 1H |
| H6 | ~7.25 | dd | J ≈ 7.8, 1.5 | 1H |
| H4 | ~7.20 | td | J ≈ 7.8, 1.7 | 1H |
| H3 | ~6.90 | dd | J ≈ 7.8, 1.5 | 1H |
| H5 | ~6.85 | td | J ≈ 7.8, 1.7 | 1H |
| H8 (CH₂) | ~4.60 | s | - | 2H |
Note: The chemical shift of the phenolic proton (OH) is highly dependent on concentration, solvent, and temperature, and it often appears as a broad singlet.
¹³C NMR (Predicted)
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
| Atom Number | Chemical Shift (δ, ppm) |
| C1 | ~155.0 |
| C2 | ~128.5 |
| C6 | ~130.0 |
| C4 | ~129.5 |
| C5 | ~121.0 |
| C3 | ~116.0 |
| C7 | ~32.0 |
Structural and Workflow Diagrams
To aid in the understanding of the NMR assignments and the experimental process, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: General workflow for NMR analysis.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0.03% v/v).
-
Dissolution: Gently agitate the vial to ensure the sample is completely dissolved. Sonication may be used if necessary.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument used.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID) data.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum to obtain pure absorption peaks. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR assignment for this compound and detailed protocols for the experimental acquisition and processing of NMR data. While the provided spectral data is predictive, it serves as a robust guide for researchers in the identification and characterization of this important synthetic intermediate. Following the outlined experimental procedures will enable the acquisition of high-quality experimental data for definitive structural confirmation.
Application Note: High-Resolution Mass Spectrometry Analysis of 2-(Bromomethyl)phenol
Abstract
This application note details a comprehensive protocol for the analysis of 2-(Bromomethyl)phenol using High-Resolution Mass Spectrometry (HRMS). The methodology encompasses sample preparation, chromatographic separation via both Liquid Chromatography (LC) and Gas Chromatography (GC), and subsequent mass spectrometric analysis. This guide is intended for researchers, scientists, and professionals in drug development, providing a robust framework for the accurate identification and structural elucidation of this compound.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis, featuring both a reactive bromomethyl group and a phenolic hydroxyl group. Its utility as a precursor for various pharmaceutical and chemical entities necessitates precise analytical methods for its characterization. High-Resolution Mass Spectrometry (HRMS) offers unparalleled accuracy in mass measurement, enabling confident molecular formula determination and detailed structural analysis through fragmentation studies. This document outlines optimized protocols for both LC-HRMS and GC-HRMS, along with an interpretation of the expected fragmentation patterns of this compound.
Experimental Protocols
Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of 1 mg/mL.
-
Working Solution: Perform serial dilutions of the stock solution to achieve a final concentration range suitable for HRMS analysis, typically between 1 µg/mL and 10 µg/mL.
-
For GC-MS (Derivatization): To improve volatility and chromatographic peak shape, derivatization of the phenolic hydroxyl group is recommended. A common method is silylation:
-
Evaporate 100 µL of the working solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (B98337) (TMS) derivative is ready for GC-MS analysis.
-
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow (Nitrogen): Desolvation gas at 800 L/hr, Cone gas at 50 L/hr.
-
Mass Analyzer Mode: Full scan from m/z 50 to 500.
-
Resolution: > 30,000 FWHM.
-
Data Acquisition: Centroid mode.
-
Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS)
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Mass Analyzer Mode: Full scan from m/z 40 to 450.
-
Resolution: > 20,000 FWHM.
-
Data Presentation
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion Species | Calculated m/z | Observed m/z | Mass Error (ppm) | Ionization Mode | Notes |
| [M+H]⁺ | 186.97564 | To be determined | < 5 | ESI | Protonated molecule. |
| [M]⁺˙ | 185.96803 | To be determined | < 5 | EI | Molecular ion. |
| [M-Br]⁺ | 107.04913 | To be determined | < 5 | EI/ESI-MS/MS | Loss of bromine radical. |
| [M-H₂O]⁺˙ | 167.95743 | To be determined | < 5 | EI | Loss of water. |
| [M-CO]⁺˙ | 157.97313 | To be determined | < 5 | EI | Loss of carbon monoxide. |
| [M-CHO]⁺ | 156.96533 | To be determined | < 5 | EI | Loss of formyl radical. |
Note: The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br isotopes).
Visualizations
Caption: Experimental workflow for HRMS analysis.
Caption: Proposed EI fragmentation pathway.
Discussion
The protocols provided are designed to offer high sensitivity and selectivity for the analysis of this compound. The choice between LC-HRMS and GC-HRMS will depend on the sample matrix and the specific analytical goals. LC-HRMS is generally preferred for its ability to analyze the compound directly without derivatization, using soft ionization techniques like ESI to preserve the molecular ion.[1] GC-HRMS, following derivatization, provides excellent chromatographic resolution and is suitable for volatile and semi-volatile compounds.
The fragmentation of this compound under EI conditions is expected to proceed through several key pathways. A primary and highly favorable fragmentation is the loss of the bromine atom, which is a good leaving group. Another significant fragmentation pathway for phenols involves the loss of carbon monoxide (CO) or a formyl radical (HCO).[2] The presence of the characteristic bromine isotopic pattern in the molecular ion and any bromine-containing fragments is a definitive indicator for the presence of the compound.
Conclusion
This application note provides a detailed and robust framework for the high-resolution mass spectrometric analysis of this compound. The outlined LC-HRMS and GC-HRMS protocols, coupled with the predicted fragmentation data, will aid researchers in the confident identification and structural characterization of this important synthetic intermediate. The provided workflows and diagrams serve as a clear guide for experimental design and data interpretation.
References
Application Notes and Protocols: Use of 2-(Bromomethyl)phenol in the Synthesis of Novel Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)phenol is a versatile bifunctional molecule possessing both a reactive bromomethyl group and a phenolic hydroxyl group.[1] This unique structure makes it an attractive building block for the synthesis of novel flame retardants. By chemically incorporating phosphorus-containing moieties, it is possible to develop new flame-retardant additives or reactive flame retardants for various polymer systems. This document outlines two proposed synthetic pathways for creating such flame retardants from this compound, complete with detailed experimental protocols and expected performance data.
1. Synthesis of a Novel Brominated Phosphonate (B1237965) Flame Retardant
A promising approach to synthesizing a flame retardant from this compound is through the introduction of a phosphonate group. The resulting molecule would contain both bromine and phosphorus, which can exert synergistic flame-retardant effects in both the gas and condensed phases.
Proposed Synthetic Pathway
The synthesis can be envisioned in two main steps:
-
O-alkylation of this compound: The phenolic hydroxyl group is reacted with an alkylating agent to introduce a second reactive site for phosphorylation. For this proposal, reaction with epichlorohydrin (B41342) is considered.
-
Phosphorylation: The resulting intermediate is then reacted with a phosphorus-containing reagent, such as diethyl phosphite, via a nucleophilic substitution reaction to yield the final brominated phosphonate.
References
2-(Bromomethyl)phenol: A Versatile Precursor for Advanced Functional Polymers in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Bromomethyl)phenol is a bifunctional aromatic compound that serves as a highly versatile precursor for the synthesis of a wide array of functional polymers. Its unique structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group, allows for multiple pathways of polymerization and functionalization. This dual reactivity makes it an attractive building block for creating advanced materials with tailored properties for applications ranging from materials science to targeted drug delivery and gene therapy. The bromomethyl group is susceptible to nucleophilic substitution, enabling the introduction of various functionalities, while both the bromomethyl and hydroxyl moieties can be utilized as initiation sites for different polymerization techniques. This document provides detailed application notes and experimental protocols for the synthesis of functional polymers from this compound, with a focus on Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP) of derived benzoxazine (B1645224) monomers.
Key Polymerization Strategies
Two primary strategies for harnessing this compound as a polymeric precursor are:
-
Modification and Subsequent Polymerization: The phenolic hydroxyl group can be modified to introduce a polymerizable moiety, such as a methacrylate (B99206) group. The resulting monomer can then undergo controlled radical polymerization techniques like ATRP to yield well-defined polymers with pendant hydroxyl groups. These hydroxyl groups can be further functionalized for specific applications.
-
Conversion to Benzoxazine and Ring-Opening Polymerization: this compound can be used as a precursor to synthesize benzoxazine monomers. These monomers can then undergo thermally or catalytically induced ring-opening polymerization to produce polybenzoxazines, a class of high-performance phenolic resins with excellent thermal and mechanical properties.
Application in Drug and Gene Delivery
Functional polymers derived from this compound are promising candidates for biomedical applications, particularly in the design of sophisticated drug and gene delivery systems.
-
Stimuli-Responsive Drug Release: The polymer backbone can be engineered to incorporate stimuli-responsive linkages. For instance, pH-sensitive moieties can be introduced, enabling the polymer to remain stable at physiological pH but release an encapsulated drug in the acidic microenvironment of a tumor. This targeted release minimizes systemic toxicity and enhances therapeutic efficacy.[1][2]
-
Gene Delivery Vectors: The functional groups on the polymer can be modified to create cationic polymers capable of complexing with negatively charged nucleic acids (DNA or siRNA). These polymer-gene complexes, or polyplexes, can facilitate the delivery of genetic material into cells for gene therapy applications. Polyethylenimine (PEI)-based nanocarriers are a well-studied example of such vectors.[3][4][5][6] The ability to tailor the polymer architecture using precursors like this compound allows for the optimization of transfection efficiency and cytotoxicity.[7]
Experimental Protocols
Protocol 1: Synthesis of Poly(2-(hydroxymethyl)phenyl methacrylate) via ATRP
This protocol describes a two-step process: first, the synthesis of the monomer 2-(methacryloyloxymethyl)phenol from 2-(hydroxymethyl)phenol (salicyl alcohol), a derivative of this compound, and second, its polymerization via ATRP.
Part A: Synthesis of 2-(methacryloyloxymethyl)phenol Monomer
Materials:
-
2-(Hydroxymethyl)phenol (Salicyl alcohol)
-
Methacrylic anhydride (B1165640)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Inhibitor (e.g., hydroquinone)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)phenol in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution, followed by the dropwise addition of methacrylic anhydride. The molar ratio of 2-(hydroxymethyl)phenol to methacrylic anhydride to TEA should be approximately 1:1.2:1.5.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(methacryloyloxymethyl)phenol. Add a small amount of inhibitor to prevent spontaneous polymerization during storage.
Part B: Atom Transfer Radical Polymerization (ATRP)
Materials:
-
2-(Methacryloyloxymethyl)phenol monomer
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
Procedure: [8]
-
To a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with an inert gas.
-
In a separate flask, dissolve the 2-(methacryloyloxymethyl)phenol monomer and PMDETA in anisole. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Transfer the deoxygenated monomer/ligand solution to the Schlenk flask containing the CuBr catalyst via a cannula.
-
Add the initiator, EBiB, to the reaction mixture via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (by ¹H NMR) and molecular weight/polydispersity (by Gel Permeation Chromatography - GPC).
-
To stop the polymerization, cool the flask to room temperature and expose the mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
Quantitative Data (Representative for a similar system - Poly(2-hydroxyethyl methacrylate)) [9]
| [Monomer]:[Initiator]:[Catalyst]:[Ligand] Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 100:1:1:2 | MEK/1-propanol (70/30 v/v) | 50 | 4 | 65 | 13,200 | 1.25 |
| 200:1:1:2 | MEK/1-propanol (70/30 v/v) | 50 | 6 | 70 | 25,000 | 1.30 |
Note: The molecular weights are relative to polystyrene standards and may differ from absolute values.
Protocol 2: Synthesis and Ring-Opening Polymerization of a Cresol-Based Benzoxazine
This protocol details the synthesis of a benzoxazine monomer from o-cresol (B1677501) (a structural analog of this compound) and a primary amine, followed by its thermal ring-opening polymerization.
Part A: Synthesis of Benzoxazine Monomer from o-Cresol [10][11][12]
Materials:
-
o-Cresol
-
Aniline (B41778) (or other primary amine)
-
Paraformaldehyde
-
Toluene (B28343) (solvent)
-
Sodium hydroxide (B78521) (NaOH) solution (1M)
Procedure: [13]
-
In a round-bottom flask, dissolve o-cresol and aniline in toluene.
-
Add paraformaldehyde to the mixture. The molar ratio of o-cresol:aniline:paraformaldehyde should be approximately 1:1:2.
-
Reflux the mixture with stirring for 4-6 hours. A Dean-Stark trap can be used to remove the water formed during the reaction.
-
After cooling to room temperature, wash the solution with 1M NaOH solution to remove unreacted cresol, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the pure benzoxazine monomer.
Part B: Thermal Ring-Opening Polymerization [13][14]
Procedure:
-
Place the purified benzoxazine monomer in a suitable mold or on a substrate.
-
Heat the monomer in an oven using a step-wise curing profile. A typical profile might be: 160 °C for 1 hour, 180 °C for 2 hours, and 200 °C for 1 hour.
-
The ring-opening polymerization will occur during heating, resulting in a cross-linked polybenzoxazine network.
-
Allow the polymer to cool slowly to room temperature to avoid thermal stress.
Characterization Data for a p-Cresol-Aniline Benzoxazine Polymer [13]
| Property | Value |
| Polymerization Onset Temperature (DSC) | ~210 °C |
| Polymerization Peak Temperature (DSC) | ~230 °C |
| Polymerization Enthalpy (DSC) | ~270-290 J/g |
Visualizations
Logical Workflow for Polymer Synthesis from this compound
Caption: Synthesis pathways for functional polymers from this compound.
Signaling Pathway for Stimuli-Responsive Drug Delivery
Caption: pH-responsive drug release mechanism in a tumor microenvironment.
Conclusion
This compound is a valuable and versatile precursor for the development of functional polymers with significant potential in both materials science and biomedical applications. The ability to precisely control the polymer architecture through techniques like ATRP and to create robust networks via ROP of benzoxazines opens up a wide range of possibilities for designing materials with specific properties. For researchers in drug development, polymers derived from this precursor offer a promising platform for creating advanced, stimuli-responsive delivery systems for targeted therapies. The protocols and data presented here provide a foundation for the synthesis and exploration of these exciting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Polyethyleneimine-Based Nanocarriers for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functionalized PEI and Its Role in Gene Therapy [sigmaaldrich.com]
- 5. Synthesis and evaluation of gene delivery vectors based on PEI-modified metal-organic framework (MOF) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylenimine-functionalized graphene oxide as an efficient gene delivery vector - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to minimize side reactions in 2-(Bromomethyl)phenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Bromomethyl)phenol. Our goal is to help you minimize side reactions and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Benzylic Bromination of o-Cresol (B1677501): This is a widely used method that involves the direct bromination of the methyl group of 2-methylphenol (o-cresol). This reaction is typically achieved using a radical initiator or photochemical activation with a brominating agent like N-bromosuccinimide (NBS).
-
Nucleophilic Substitution of 2-(Hydroxymethyl)phenol: This method involves the conversion of the hydroxyl group of 2-(hydroxymethyl)phenol to a bromide. This is often accomplished using reagents like hydrogen bromide (HBr) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in what is known as the Appel reaction.
Q2: What are the major side reactions I should be aware of during the synthesis of this compound?
A2: The primary side reactions depend on the chosen synthetic route:
-
For Benzylic Bromination of o-Cresol:
-
Ring Bromination: The phenolic hydroxyl group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution. This can lead to the formation of mono- and di-brominated phenols on the ring, such as 4-bromo-2-methylphenol, 6-bromo-2-methylphenol, and 4,6-dibromo-2-methylphenol.
-
Dibromination of the Methyl Group: Over-bromination can occur at the benzylic position, leading to the formation of 2-(dibromomethyl)phenol.
-
-
For Nucleophilic Substitution of 2-(Hydroxymethyl)phenol:
-
Polymerization: Under certain conditions, especially with strong acids, polymerization of the starting material or product can occur.
-
Intramolecular Cyclization: The bifunctional nature of this compound, with its nucleophilic hydroxyl group and electrophilic bromomethyl group, makes it prone to intramolecular cyclization to form dihydrobenzofuran under basic conditions.
-
Q3: How can I minimize the formation of polybrominated byproducts on the aromatic ring?
A3: To minimize polybromination on the aromatic ring during the benzylic bromination of o-cresol, consider the following strategies:
-
Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it provides a low, controlled concentration of bromine radicals, which favors substitution on the methyl group over the aromatic ring.
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at a moderate temperature. Higher temperatures can sometimes favor aromatic bromination.
-
Solvent: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can enhance the electrophilicity of bromine, promoting ring substitution.
-
Radical Initiator: Use a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or use photochemical initiation (UV light) to promote the desired radical pathway for benzylic bromination.
-
Q4: I am observing the formation of 2-(dibromomethyl)phenol. How can I prevent this?
A4: The formation of the dibrominated methyl group is a result of over-bromination. To control this:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.0 to 1.1 equivalents of NBS).
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration throughout the reaction. This prevents a localized high concentration of bromine that can lead to a second bromination.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant side product formation. - Degradation of product during workup or purification. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, reagent stoichiometry) to favor the desired product. - Use a milder purification method such as column chromatography instead of distillation if the product is thermally sensitive. |
| Multiple spots on TLC, indicating a mixture of products | - Competing ring bromination and benzylic bromination. - Over-bromination of the methyl group. - Presence of unreacted starting material. | - Switch to a more selective brominating agent like NBS. - Carefully control the stoichiometry of the brominating agent. - Adjust reaction time and temperature based on reaction monitoring. - Purify the crude product using column chromatography to isolate the desired isomer. |
| Formation of a significant amount of dibrominated phenols (e.g., 4,6-dibromo-o-cresol) | - Use of a harsh brominating agent (e.g., Br₂). - High reaction temperature. - Use of a polar solvent. | - Replace Br₂ with NBS. - Lower the reaction temperature. - Use a non-polar solvent such as CCl₄ or cyclohexane. |
| Product decomposes during distillation | - Thermal instability of this compound. | - Use vacuum distillation to lower the boiling point. - Purify the product using column chromatography on silica (B1680970) gel at room temperature. |
| Polymerization observed during the reaction (especially from 2-(hydroxymethyl)phenol) | - Presence of strong acid catalysts. - High reaction temperatures. | - Use a milder acid catalyst or a different synthetic route. - Perform the reaction at a lower temperature. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Synthetic Route | Starting Material | Brominating Agent/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Side Products |
| Benzylic Bromination | o-Cresol | N-Bromosuccinimide (NBS) / AIBN | CCl₄ | Reflux | 4-6 h | 60-70 | 4-Bromo-o-cresol, 6-Bromo-o-cresol, 4,6-Dibromo-o-cresol |
| Benzylic Bromination | o-Cresol | Bromine (Br₂) | CCl₄ | Room Temp | 2-4 h | 40-50 | Significant amounts of ring brominated products |
| Nucleophilic Substitution | 2-(Hydroxymethyl)phenol | HBr (48% aq.) | Toluene | 110 | 3-5 h | ~85 | Polymerization products |
| Nucleophilic Substitution (Appel Reaction) | 2-(Hydroxymethyl)phenol | CBr₄ / PPh₃ | Dichloromethane | 0 to Room Temp | 2-4 h | 70-80 | Triphenylphosphine oxide |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Selective Benzylic Bromination of o-Cresol using NBS
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-cresol (1 equivalent) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixture) or by vacuum distillation.
Protocol 2: Synthesis of this compound from 2-(Hydroxymethyl)phenol using HBr
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2-(hydroxymethyl)phenol (1 equivalent) and toluene.
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr, 2-3 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110°C) and collect the water in the Dean-Stark trap. Continue heating until no more water is collected (typically 3-5 hours).
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathways to this compound and major side reactions.
Caption: Troubleshooting workflow for minimizing side reactions.
Technical Support Center: Optimizing Reaction Conditions for Bromination of o-Cresol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the bromination of o-cresol (B1677501).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the electrophilic bromination of o-cresol?
A1: The hydroxyl (-OH) and methyl (-CH₃) groups on the o-cresol ring are both activating and ortho-, para-directing groups.[1] Therefore, electrophilic bromination will occur at the positions activated by these groups, which are positions 4 and 6 (ortho and para to the hydroxyl group). The primary products are typically 4-bromo-o-cresol and 6-bromo-o-cresol.[2] Under harsher conditions or with an excess of the brominating agent, dibromination can occur to yield 4,6-dibromo-o-cresol.
Q2: How can I selectively synthesize 4-bromo-o-cresol?
A2: Achieving high selectivity for 4-bromo-o-cresol is challenging due to the competing activation of the 6-position. However, using a less reactive brominating agent and a non-polar solvent at low temperatures can favor the formation of the para-brominated product. For instance, the use of bromine monochloride (BrCl) in carbon tetrachloride at low temperatures has been reported to yield a higher proportion of 4-bromo-o-cresol over the 6-bromo isomer.[2]
Q3: How can I selectively synthesize 6-bromo-o-cresol?
A3: Selective synthesis of 6-bromo-o-cresol (ortho-bromination) can be achieved by using N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), in a polar solvent like methanol (B129727).[3] This method has been shown to be highly selective for ortho-bromination of para-substituted phenols and can be adapted for o-cresol.[3]
Q4: Why am I getting a significant amount of the dibrominated product (4,6-dibromo-o-cresol)?
A4: The formation of a significant amount of 4,6-dibromo-o-cresol is a common issue, particularly when using highly reactive brominating agents like bromine water or when the reaction conditions are not carefully controlled.[4] The strong activation of the aromatic ring by the hydroxyl group makes it susceptible to multiple substitutions. To minimize dibromination, you should use a milder brominating agent (e.g., NBS), carefully control the stoichiometry to a 1:1 molar ratio of o-cresol to the brominating agent, use a non-polar solvent, and maintain a low reaction temperature.[4]
Q5: Can 4-bromo-o-cresol be converted to 6-bromo-o-cresol?
A5: Yes, it is possible to isomerize 4-bromo-o-cresol to 6-bromo-o-cresol. This can be achieved by heating 4-bromo-o-cresol in the presence of an acidic catalyst, such as hydrogen bromide or a Friedel-Crafts catalyst, at temperatures between 100°C and 200°C.[5] This process allows for the conversion of the thermodynamically favored para-isomer to the ortho-isomer.
Q6: What analytical methods are suitable for monitoring the reaction progress and product distribution?
A6: The progress of the bromination of o-cresol and the distribution of its isomeric products can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique allows for the separation and identification of o-cresol, 4-bromo-o-cresol, 6-bromo-o-cresol, and any dibrominated products. For accurate quantification, it is important to use a GC column that can resolve the cresol (B1669610) isomers and their brominated derivatives.[8]
Troubleshooting Guide
Issue 1: Low yield of desired monobrominated product.
-
Possible Causes:
-
Incomplete reaction.
-
Decomposition of starting material or product.
-
Loss of product during workup and purification.
-
Suboptimal reaction temperature.
-
-
Solutions:
-
Monitor the reaction using TLC or GC-MS to ensure it has gone to completion before quenching.
-
If the reaction stalls, consider adding a small additional amount of the brominating agent.
-
Maintain the recommended reaction temperature; for many brominations, this is at or below room temperature.
-
Ensure all transfers of material are done carefully and that all equipment is rinsed to recover the maximum amount of product.[1]
-
During workup, ensure the pH is controlled to prevent decomposition.
-
Issue 2: High percentage of polybrominated products.
-
Possible Causes:
-
Use of a highly reactive brominating agent (e.g., Br₂ in a polar solvent).
-
Incorrect stoichiometry (excess brominating agent).
-
High reaction temperature.
-
-
Solutions:
-
Switch to a milder brominating agent like N-bromosuccinimide (NBS).[4]
-
Use a non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂).[4]
-
Carefully measure and add only one equivalent of the brominating agent. A slow, dropwise addition is recommended.
-
Conduct the reaction at a lower temperature (e.g., 0°C or below).[4]
-
Issue 3: Formation of undesired isomers.
-
Possible Causes:
-
Reaction conditions favor a different isomer than the one desired.
-
Isomerization of the product under the reaction or workup conditions.
-
-
Solutions:
Issue 4: Reaction does not go to completion.
-
Possible Causes:
-
Insufficient amount of brominating agent.
-
Deactivation of the brominating agent due to moisture.
-
Reaction temperature is too low.
-
-
Solutions:
-
Ensure accurate measurement of reagents.
-
Use anhydrous solvents and dry glassware.
-
Allow the reaction to warm to the optimal temperature and extend the reaction time, monitoring by TLC or GC-MS.
-
Issue 5: Product decomposition or formation of colored impurities.
-
Possible Causes:
-
Oxidation of the phenol.
-
Reaction with excess bromine.
-
Decomposition on silica (B1680970) gel during chromatography.
-
-
Solutions:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During workup, wash the organic layer with a solution of a reducing agent like sodium bisulfite to remove excess bromine.
-
For purification by column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) (1-2%) in the eluent.[9]
-
Issue 6: Difficulties in product purification.
-
Possible Causes:
-
Similar polarities of the isomeric products.
-
Presence of unreacted starting material.
-
Oiling out during recrystallization.
-
-
Solutions:
-
For column chromatography, use a long column and a shallow solvent gradient to improve separation of isomers.
-
Ensure the reaction goes to completion to minimize the amount of starting material in the crude product.
-
For recrystallization, screen a variety of solvents to find one where the desired product has high solubility at high temperatures and low solubility at room temperature.
-
Data Presentation: Influence of Reaction Conditions on Product Distribution
| Brominating Agent | Solvent | Temperature (°C) | Catalyst | Product Distribution (4-bromo : 6-bromo : others) | Reference |
| BrCl | CCl₄ | 0 - 1 | None | 61% : 28% : 11% (unreacted o-cresol) | [2] |
| NBS | Methanol | ~20 | 10 mol% p-TsOH | High selectivity for 6-bromo isomer (based on p-cresol (B1678582) data) | [3] |
| Br₂ | CS₂ | Ice cold | None | Favors para-bromination (4-bromo-o-cresol) | [10] |
| Br₂ | Acetic Acid | Not specified | None | High reactivity, potential for polybromination | [11] |
Experimental Protocols
Protocol 1: Bromination of o-Cresol with Bromine Monochloride
This protocol is adapted from a procedure that yields a mixture rich in 4-bromo-o-cresol.[2]
-
Materials: o-cresol, bromine, chlorine, carbon tetrachloride (CCl₄), water.
-
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve o-cresol (2 moles) in CCl₄ (11 moles).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare the bromine monochloride solution by adding chlorine gas (1 mole) to a solution of bromine (1 mole) in CCl₄ (4.15 moles) at a temperature between -1°C and 25°C.
-
Add the bromine monochloride solution dropwise to the stirred o-cresol solution over 3 hours, maintaining the reaction temperature at 0°C.
-
After the addition is complete, wash the reaction mixture with water.
-
The organic layer is then distilled to remove the solvent and the product is purified by fractional distillation under reduced pressure.
-
Protocol 2: Selective Synthesis of 6-Bromo-o-cresol using N-Bromosuccinimide (NBS)
This protocol is adapted from a method optimized for the ortho-bromination of para-substituted phenols.[3]
-
Materials: o-cresol, N-bromosuccinimide (NBS), p-toluenesulfonic acid (p-TsOH), methanol.
-
Procedure:
-
In a round-bottom flask, dissolve o-cresol (~10 mmol) and p-TsOH (10 mol %) in methanol (1.0 mL per mmol of o-cresol).
-
Stir the solution for 10 minutes at room temperature.
-
In a separate flask, prepare a 0.1 M solution of NBS (100 mol %) in methanol. Protect this solution from light.
-
Add the NBS solution dropwise to the o-cresol solution over 20 minutes with stirring.
-
After the addition is complete, continue to stir the reaction mixture for an additional 5 minutes.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel to isolate the 6-bromo-o-cresol.
-
Protocol 3: Isomerization of 4-Bromo-o-cresol to 6-Bromo-o-cresol
This protocol is based on a patented process for the isomerization of brominated phenols.[5]
-
Materials: 4-bromo-o-cresol, an acidic catalyst (e.g., hydrogen bromide or phosphoric acid).
-
Procedure:
-
Place 4-bromo-o-cresol in a reaction vessel equipped for heating and stirring.
-
Add an effective amount of the acidic catalyst (e.g., 1% by weight of phosphoric acid and a stream of HBr gas).
-
Heat the mixture to a temperature between 100°C and 200°C.
-
Maintain this temperature for a sufficient period to allow for isomerization to occur, monitoring the progress by taking aliquots and analyzing them by GC-MS.
-
Once the desired ratio of isomers is reached, cool the reaction mixture.
-
The 6-bromo-o-cresol can then be separated from the mixture by fractional distillation or chromatography.
-
Visualizations
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. US3449443A - Method for selectively brominating phenols - Google Patents [patents.google.com]
- 3. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US3293309A - Preparation of o-bromophenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. gcms.cz [gcms.cz]
- 9. benchchem.com [benchchem.com]
- 10. The major product formed when o-cresol is treated with Br_{2} in CS_{2}.. [askfilo.com]
- 11. asianpubs.org [asianpubs.org]
Technical Support Center: Controlling Selectivity in Reactions with 2-(Bromomethyl)phenol
Welcome to the technical support center for 2-(Bromomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile reagent. The bifunctional nature of this compound, containing both a nucleophilic phenolic hydroxyl group and an electrophilic bromomethyl group, allows for a wide range of synthetic transformations. However, this dual reactivity can also present challenges in controlling selectivity.[1] This guide will help you navigate these challenges to achieve your desired reaction outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary reactive sites of this compound and what types of reactions can it undergo?
A1: this compound has two main reactive sites:
-
Phenolic Hydroxyl (-OH) Group: This group is acidic and can be deprotonated by a base to form a potent nucleophile, the phenoxide anion. This enables reactions like O-alkylation (ether formation). The hydroxyl group also activates the aromatic ring towards electrophilic aromatic substitution.[1]
-
Bromomethyl (-CH₂Br) Group: The benzylic bromide is an excellent leaving group, making this site highly susceptible to nucleophilic substitution reactions (SN2 mechanism) with a variety of nucleophiles such as amines, thiols, and carbanions.[1]
Common reactions include:
-
Nucleophilic Substitution: Reaction at the bromomethyl group to introduce various functionalities.[1]
-
O-Alkylation vs. C-Alkylation: Competition between the phenoxide oxygen and the activated aromatic ring as the nucleophile.[2]
-
Intramolecular Cyclization: The proximity of the two reactive groups allows for the formation of heterocyclic structures like dihydrobenzofurans under basic conditions.[1][3]
-
Benzoxazine (B1645224) Synthesis: Reaction with a primary amine and a formaldehyde (B43269) source.
Q2: How can I favor O-alkylation over C-alkylation when reacting this compound with a nucleophile?
A2: The selectivity between O-alkylation and C-alkylation is primarily influenced by the choice of solvent and base.[2]
-
To favor O-alkylation (ether formation): Use polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents do not effectively solvate the phenoxide oxygen, leaving it more available to attack the electrophile. Weaker bases like potassium carbonate (K₂CO₃) are often preferred.[2]
-
To favor C-alkylation (alkylation on the aromatic ring): Use protic solvents such as water or trifluoroethanol. These solvents can hydrogen-bond with the phenoxide oxygen, shielding it and making the carbon atoms of the aromatic ring more likely to act as the nucleophile.[2]
Q3: I am observing the formation of a polymeric or tar-like substance in my reaction. What could be the cause?
A3: Polymerization or the formation of tar-like substances can occur under several conditions:
-
Strongly basic conditions: Strong bases can promote intermolecular reactions where one molecule of this compound reacts with another, leading to oligomers or polymers.
-
High temperatures: Elevated temperatures can accelerate side reactions, including polymerization.
-
Presence of impurities: Impurities in the starting material or reagents can sometimes catalyze polymerization.
To mitigate this, consider using a milder base, running the reaction at a lower temperature, and ensuring the purity of your reagents.
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently strong base: The phenolic proton may not be fully removed, reducing the concentration of the active nucleophile. | Use a stronger base (e.g., NaH instead of K₂CO₃) or a slight excess of the base. Ensure the base is fresh and anhydrous. |
| Low reactivity of the nucleophile: The incoming nucleophile may not be strong enough to displace the bromide efficiently. | Consider using a more nucleophilic reagent or adding a catalyst (e.g., a phase-transfer catalyst like tetrabutylammonium (B224687) bromide) to enhance reactivity. | |
| Low reaction temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature while monitoring for the formation of side products. | |
| Formation of multiple products | Competitive O- and C-alkylation: As discussed in the FAQs, the solvent and base play a crucial role. | To favor O-alkylation, use a polar aprotic solvent (DMF, DMSO) and a carbonate base. For C-alkylation, use a protic solvent.[2] |
| Reaction with the phenolic -OH group: If the goal is to react only at the bromomethyl position, the phenolic hydroxyl can interfere. | Protect the phenolic hydroxyl group with a suitable protecting group (e.g., as a silyl (B83357) ether or an acyl group) before carrying out the nucleophilic substitution.[1] | |
| Decomposition of starting material or product | Harsh reaction conditions: High temperatures or a very strong base can lead to degradation. | Use milder reaction conditions (lower temperature, weaker base). Monitor the reaction progress closely by TLC or GC and stop it once the starting material is consumed. |
Problem 2: Poor Selectivity in Benzoxazine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of oligomers or polymers | Incorrect stoichiometry: An improper ratio of phenol, amine, and formaldehyde can lead to side reactions. | Carefully control the stoichiometry. Typically, a 1:1:2 molar ratio of phenol:amine:formaldehyde is used. |
| High reaction temperature: Can promote unwanted polymerization of the benzoxazine monomer. | Maintain the reaction temperature within the optimal range, often between 50-110°C, depending on the specific reactants and solvent. | |
| Low yield of the desired benzoxazine | Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or consider a different solvent that better solubilizes the reactants. |
| Formation of Mannich base byproducts: These can form as intermediates and may not fully cyclize to the benzoxazine ring. | Ensure adequate heating and reaction time to promote the final ring-closing step. |
Experimental Protocols
Protocol 1: Selective O-Alkylation of this compound
This protocol describes the reaction of this compound with a primary amine to selectively form the O-alkylated product.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Add finely powdered potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the primary amine (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to quench the reaction and extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Dihydrobenzofuran via Intramolecular Cyclization
This protocol outlines the base-mediated intramolecular cyclization of this compound to form dihydrobenzofuran.[1][3]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Prepare an aqueous solution of sodium hydroxide (1.1 eq).
-
Add the NaOH solution to the solution of this compound and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting dihydrobenzofuran by column chromatography or distillation.
Data Presentation
Table 1: Influence of Reaction Conditions on O- vs. C-Alkylation of Phenols
| Parameter | Condition Favoring O-Alkylation | Condition Favoring C-Alkylation | Reference |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Protic (e.g., Water, Trifluoroethanol) | [2] |
| Base | Weaker bases (e.g., K₂CO₃, Cs₂CO₃) | Stronger bases may favor C-alkylation in some cases | [2] |
| Temperature | Generally lower temperatures | Higher temperatures can sometimes favor C-alkylation | [2] |
Visualizations
References
Purification of crude 2-(Bromomethyl)phenol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(Bromomethyl)phenol by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica (B1680970) gel (60-120 or 100-200 mesh). A common and effective mobile phase is a mixture of ethyl acetate (B1210297) and hexane.[1] The polarity of the eluent can be adjusted by varying the ratio of these two solvents. A good starting point for developing your separation is a low percentage of ethyl acetate in hexane, gradually increasing the polarity. For phenolic compounds, other solvent systems like dichloromethane/methanol or toluene (B28343)/ethyl acetate have also been used successfully.[1]
Q2: How do I determine the optimal ethyl acetate/hexane ratio for my separation?
A2: The optimal solvent ratio should be determined by thin-layer chromatography (TLC) before running the column. The ideal solvent system will give your desired product, this compound, an Rf value of approximately 0.25-0.35. This allows for good separation from less polar impurities (which will have a higher Rf) and more polar impurities (which will have a lower Rf or remain at the baseline).
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition or the formation of impurities. The phenolic hydroxyl group can interact strongly with the silica surface. If you suspect degradation, you can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (1-2%), in your eluent and then packing the column. Alternatively, using a different stationary phase like neutral alumina (B75360) might be a viable option.[1]
Q4: What are the common impurities I should expect in my crude this compound?
A4: If your this compound was synthesized by the bromination of o-cresol, common impurities could include unreacted o-cresol, dibrominated products (e.g., 2,6-dibromo-4-(bromomethyl)phenol), and other isomeric bromophenols.[2][3] The presence of these impurities will dictate the required resolution of your chromatographic separation.
Q5: How should I load my crude sample onto the column?
A5: There are two primary methods for loading your sample: wet loading and dry loading. For wet loading, dissolve your crude product in a minimal amount of the initial, low-polarity eluent and carefully add it to the top of the column. If your compound has poor solubility in the eluent, dry loading is recommended. To do this, dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Troubleshooting Guide
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | The product does not elute from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to or decomposed on the silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Perform a small-scale stability test on TLC. If decomposition is confirmed, consider using a deactivated stationary phase like neutral alumina.[1] |
| PUR-002 | The product co-elutes with an impurity. | 1. The chosen solvent system does not provide adequate separation. 2. The column is overloaded with the crude mixture. | 1. Re-optimize the solvent system using TLC. Try adding a small amount of a different solvent (e.g., toluene or dichloromethane) to alter the selectivity.[1] 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
| PUR-003 | The product fractions are broad and show significant tailing. | 1. Strong interaction between the phenolic hydroxyl group and acidic sites on the silica gel. 2. The column was not packed properly, leading to channeling. | 1. Add a small amount of a polar, acidic modifier like acetic acid to the eluent to improve peak shape. Alternatively, use a neutralized silica gel or alumina. 2. Ensure the column is packed uniformly without any air bubbles or cracks. |
| PUR-004 | The isolated product is an oil, but it is expected to be a solid. | 1. Presence of residual solvent. 2. Contamination with oily byproducts. | 1. Dry the product under high vacuum for an extended period. 2. Re-purify the product using column chromatography with a very shallow gradient to ensure good separation. |
Quantitative Data Summary
The following table summarizes typical parameters for the purification of phenolic compounds by column chromatography. Note that optimal conditions for this compound may vary.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexane | A common and versatile solvent system.[4] |
| Recommended Rf | 0.25 - 0.35 | For optimal separation on the column. |
| Example Solvent Ratio | 5% to 30% Ethyl Acetate in Hexane | Start with a lower polarity and gradually increase. For a related bromophenol, a 30:70 ethyl acetate/hexane mixture was used.[4] |
| Loading Capacity | 1:20 to 1:100 (Crude:Silica by weight) | Higher ratios provide better resolution for difficult separations. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The solvent system should be optimized beforehand using TLC.
1. Preparation of the Column:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
2. Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or air line) to begin the elution.
-
Collect fractions in an array of test tubes or flasks.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
4. Product Isolation:
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships between key parameters and purification outcome.
References
Improving yield and purity in Suzuki couplings with bromomethyl compounds
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve reaction yield and purity in Suzuki-Miyaura cross-coupling reactions involving bromomethyl compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the C(sp³)-Br bond of a bromomethyl group more reactive than an aryl C-Br bond in Suzuki couplings? A1: The benzylic C(sp³)-Br bond is significantly more reactive and susceptible to oxidative addition by the palladium catalyst compared to the more stable aryl C(sp²)-Br bond. This allows for selective coupling at the bromomethyl position under typical Suzuki conditions, as the oxidative addition into the C-Br bond is much faster.[1]
Q2: What are the best general starting conditions for a Suzuki-Miyaura coupling with a bromomethyl compound? A2: A reliable starting point involves using a modern palladium precatalyst with a bulky, electron-rich phosphine (B1218219) ligand.[1] Based on successful couplings with analogous benzylic halides, recommended starting conditions are:
-
Catalyst: Pd(PPh₃)₄ (2.5 mol%) or a pre-formed catalyst like XPhos-Pd-G3 (1-2 mol%).[1][2]
-
Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture like 1,4-dioxane/H₂O (4:1).[1][2][3]
Q3: What are the most common side reactions to anticipate? A3: Besides starting material recovery, common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct.[1]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, often facilitated by aqueous basic conditions.[1][4]
-
Hydrolysis: Nucleophilic attack on the bromomethyl group by hydroxide (B78521) ions (from the base/water) to form the corresponding hydroxymethyl compound.[1]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom.[5]
Q4: Can boronic esters be used instead of boronic acids? A4: Yes, boronic esters, such as pinacol (B44631) esters, are frequently used. They often exhibit improved stability, which can help prevent side reactions like protodeboronation.[5] However, boronic acids are sometimes more reactive.[6] Aryltrifluoroborate salts are another stable alternative to boronic acids.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the Suzuki coupling of bromomethyl compounds.
Issue 1: Low or No Product Yield with Starting Material Consumed
Q: My reaction has gone to completion according to TLC/LC-MS (starting material is consumed), but the yield of my desired product is very low. What happened?
A: This indicates that the starting materials were consumed by side reactions rather than the desired cross-coupling.
Potential Causes & Solutions:
-
Protodeboronation of the Boronic Acid: The boronic acid may be unstable under the reaction conditions.
-
Homocoupling of the Boronic Acid: Pd(II) species in the reaction can promote the homocoupling of two boronic acid molecules.[5]
-
Solution: Ensure the reaction is thoroughly deoxygenated, as oxygen can lead to the formation of undesired Pd(II) species. Using a pre-catalyst (e.g., XPhos-Pd-G3) that provides a controlled release of the active Pd(0) catalyst can minimize this.[1]
-
-
Hydrolysis of the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures.
-
Solution: Use a bulkier, less nucleophilic base (e.g., K₃PO₄ instead of NaOH).[2] Running the reaction at a lower temperature for a longer duration may also reduce this side reaction.
-
-
Dehalogenation: The bromomethyl compound may be reduced to the corresponding methyl derivative.[5]
-
Solution: This can be influenced by the choice of base and solvent.[5] Screen different conditions, potentially using a less protic solvent system if feasible.
-
Issue 2: Low Conversion (Starting Material Remains)
Q: My reaction has stalled, and a significant amount of the bromomethyl starting material remains. What should I do?
A: This suggests a problem with catalyst activity or the reactivity of the coupling partners.
Potential Causes & Solutions:
-
Catalyst Inactivation: The palladium catalyst may have decomposed (forming palladium black) or been poisoned by impurities.[10][12]
-
Solution: Ensure all reagents and the solvent are of high purity and are properly degassed to remove oxygen.[13] Switch to a more robust, air- and moisture-stable precatalyst (e.g., SPhos-Pd-G2).[1] Bulky, electron-rich phosphine ligands like JohnPhos or Buchwald-type ligands can improve catalyst stability and activity.[9][14]
-
-
Insufficiently Reactive Boronic Acid: Some boronic acids, particularly those with electron-withdrawing groups, can be poor coupling partners.[4]
-
Poor Solubility: One or more reagents may not be fully dissolved in the chosen solvent, limiting reaction rates.
Data Summary: Reaction Parameter Optimization
Optimizing reaction parameters is crucial for maximizing yield and purity. The tables below summarize recommended starting conditions and provide examples of how parameter changes can affect the reaction outcome.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Bromomethyl Compounds
| Parameter | Recommended Reagents/Conditions | Rationale & Notes |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), or Precatalysts (XPhos-Pd-G3)[1][3] | Precatalysts often provide higher activity and stability. Loading typically 1-5 mol%.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, JohnPhos)[2][14] | Accelerates oxidative addition and reductive elimination steps.[14] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃[1][2][3] | Use 2-3 equivalents. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1][2] |
| Boron Source | Boronic Acid or Pinacol Boronic Ester[5] | Use 1.1 - 1.5 equivalents. Esters offer greater stability against protodeboronation.[3][5] |
| Solvent | 1,4-Dioxane, Toluene, DMF, THF/Water mixtures[1][3][7] | Anhydrous solvents are critical. A small amount of water is often necessary to facilitate transmetalation.[3][5] |
| Temperature | 80 - 110 °C[3] | Monitor reaction progress by TLC or LC-MS to avoid prolonged heating that can lead to side products. |
| Atmosphere | Inert (Nitrogen or Argon)[3] | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Detailed Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling of a Bromomethyl Compound
This protocol is a general guideline and may require optimization for specific substrates.[3]
Materials:
-
Bromomethyl compound (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the bromomethyl compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS until the bromomethyl starting material is consumed (typically 2-24 hours).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and then brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired product.[3]
Visualized Workflows and Logic
The following diagrams illustrate key workflows and logical relationships for troubleshooting and performing Suzuki couplings with bromomethyl compounds.
Caption: Troubleshooting logic for Suzuki couplings.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. nbinno.com [nbinno.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Preventing decomposition of 2-(Bromomethyl)phenol upon storage
Welcome to the Technical Support Center for 2-(Bromomethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable storage and handling of this compound, a versatile bifunctional reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use.
Troubleshooting Guides
Problem: Discoloration of this compound upon storage
Possible Causes:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored quinone-type structures.[1][2][3] Phenol itself can slowly oxidize in air and turn pink due to the formation of quinone and subsequent polymerization to phenoquinone.[1]
-
Photodegradation: Exposure to light can induce degradation, potentially leading to a variety of colored byproducts.[4]
Solutions:
-
Storage Conditions: Store the compound in a tightly sealed, amber glass vial to protect it from light and air.
-
Inert Atmosphere: For long-term storage, purge the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at low temperatures, with some suppliers recommending storage in a freezer under an inert atmosphere at -20°C.
-
Antioxidant Addition: Consider adding a small amount of an antioxidant such as Butylated Hydroxytoluene (BHT) to inhibit oxidation.[5][6][7][8] BHT is a common antioxidant used to prevent free-radical-mediated oxidation in various organic compounds.[6]
Problem: Presence of Impurities in this compound after storage
Possible Causes:
-
Hydrolysis: The benzylic bromide is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of 2-(hydroxymethyl)phenol.
-
Intramolecular Cyclization: Under basic conditions, the phenoxide ion can displace the bromide via an intramolecular SN2 reaction to form 2,3-dihydrobenzofuran.[9]
-
Decomposition: Thermal decomposition can occur at elevated temperatures.[10]
Solutions:
-
Dry Storage: Ensure the compound is stored in a dry environment. Use of desiccants in the storage container is recommended.
-
Avoid Basic Conditions: Do not store in contact with basic substances or in containers with basic residues.
-
Controlled Temperature: Adhere to recommended low-temperature storage to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The main decomposition pathways include:
-
Oxidation: The phenolic group can oxidize to form quinone-like species, often resulting in discoloration.[1][2]
-
Hydrolysis: The bromomethyl group can react with water to form 2-(hydroxymethyl)phenol.
-
Intramolecular Cyclization: In the presence of a base, the molecule can cyclize to form 2,3-dihydrobenzofuran.[9]
-
Photodegradation: Exposure to UV and sunlight can lead to complex degradation, including photohydrolysis, debromination, and rearrangement to form hydroxyderivatives and other bromophenol homologs.[4]
Q2: What are the ideal storage conditions for this compound?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage.
-
Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation.
-
Container: A tightly sealed amber glass vial to protect from light and moisture.
-
Additives: For extended storage, the addition of a stabilizer like BHT can be considered.
Q3: How can I check the purity of my this compound sample?
A3: The purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the parent compound and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and degradation products. Derivatization of the phenolic group may be necessary.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify the main component and any major impurities.
Q4: Can I use a stabilizer with this compound? If so, which one is recommended?
A4: Yes, stabilizers can be used to prolong the shelf-life.
-
Antioxidants: For preventing oxidation of the phenolic group, a radical scavenger like Butylated Hydroxytoluene (BHT) is a common choice for phenolic compounds.[5][6][7][8]
-
Acidic Stabilizers: To prevent base-catalyzed decomposition, ensuring a slightly acidic environment can be beneficial. Some commercial benzylic bromides are stabilized with propylene (B89431) oxide, which can scavenge trace amounts of HBr.[12]
Data Presentation
Table 1: Summary of Potential Decomposition Products and Their Identification Methods
| Decomposition Product | Formation Pathway | Recommended Analytical Method | Expected Observations |
| 2-(Hydroxymethyl)phenol | Hydrolysis | HPLC, GC-MS (after derivatization), NMR | Appearance of a new peak with a different retention time (HPLC/GC) and characteristic NMR signals. |
| Quinone-type compounds | Oxidation | HPLC-UV/Vis, LC-MS | Appearance of colored impurities, new peaks in the chromatogram with different UV-Vis spectra. |
| 2,3-Dihydrobenzofuran | Intramolecular Cyclization | GC-MS, NMR | Detection of a cyclic ether structure by MS fragmentation and characteristic NMR signals. |
| Polymeric materials | Oxidation/Polymerization | Size Exclusion Chromatography (SEC), MALDI-TOF MS | Broadening of peaks in chromatograms, presence of high molecular weight species. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
-
Objective: To determine the purity of a this compound sample and detect the presence of non-volatile degradation products like 2-(hydroxymethyl)phenol.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Trifluoroacetic acid)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
UV detection wavelength: 275 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the peak area of this compound. Calculate the purity based on the calibration curve. Analyze for the presence of additional peaks which may correspond to degradation products.
-
Protocol 2: GC-MS Method for Identification of Volatile Degradation Products
-
Objective: To identify volatile degradation products such as 2,3-dihydrobenzofuran.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
Reagents:
-
Dichloromethane (GC grade)
-
Derivatizing agent (e.g., BSTFA for silylating the hydroxyl group)
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in dichloromethane.
-
Derivatization (Optional but Recommended): To improve peak shape and prevent thermal degradation of the phenol, derivatize the sample by adding a silylating agent like BSTFA and heating at 60-70°C for 30 minutes.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Transfer line temperature: 280°C
-
Ion source temperature: 230°C
-
Mass range: m/z 40-400
-
-
Analysis: Inject the prepared sample. Identify the peaks by comparing the mass spectra with a library (e.g., NIST) and known standards if available.
-
Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Troubleshooting workflow for this compound stability.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Phenol on oxidation in air gives A Quinone B Catechol class 11 chemistry CBSE [vedantu.com]
- 3. allen.in [allen.in]
- 4. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. Antioxidant BHT|2,6-diterliary butyl-4-methyl phenol|China|CAS 128-37-0|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 10. cetjournal.it [cetjournal.it]
- 11. asianpubs.org [asianpubs.org]
- 12. Benzyl Bromide (stabilized with Propylene Oxide) [cymitquimica.com]
Technical Support Center: Managing Competing Nucleophilic Sites in 2-(Bromomethyl)phenol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)phenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges arising from the compound's dual reactivity and achieve your desired synthetic outcomes.
Introduction to the Reactivity of this compound
This compound is a bifunctional molecule possessing two key reactive sites: a phenolic hydroxyl (-OH) group and a benzylic bromide (-CH₂Br) group.[1] This dual functionality makes it a versatile building block in organic synthesis but also introduces the challenge of managing competing nucleophilic reactions. The primary reactive pathways include:
-
Intermolecular Nucleophilic Substitution (at the Benzylic Carbon): An external nucleophile attacks the electrophilic carbon of the bromomethyl group in an SN2 reaction, displacing the bromide leaving group.[1]
-
Intramolecular Nucleophilic Substitution (Cyclization): Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a potent nucleophilic phenoxide. This phenoxide can then attack the adjacent bromomethyl group, leading to the formation of a dihydrobenzofuran ring through an intramolecular Williamson ether synthesis.[1]
-
O-Alkylation (at the Phenolic Oxygen): The phenoxide, acting as a nucleophile, can react with an external electrophile.
-
C-Alkylation (at the Aromatic Ring): The phenoxide can also undergo alkylation at the electron-rich ortho or para positions of the aromatic ring, although this is generally less favored than O-alkylation.[2]
The reaction outcome is highly dependent on the choice of nucleophile, base, solvent, and temperature. Understanding how to manipulate these conditions is key to selectively targeting the desired reactive site.
Reaction Pathway Overview
Caption: Logical workflow of competing reaction pathways for this compound.
Frequently Asked Questions (FAQs)
Q1: How can I favor intermolecular substitution over intramolecular cyclization?
A1: To favor reaction with an external nucleophile, you should aim to have the external nucleophile be significantly more reactive or present in a much higher concentration than the internal phenoxide.
-
Use a strong, soft nucleophile: Nucleophiles like thiols are often effective.[1]
-
Avoid strong bases: Using a weak base or no base at all will prevent the formation of the highly reactive phenoxide, thus suppressing intramolecular cyclization.
-
Control stoichiometry: Use a large excess of the external nucleophile.
Q2: What are the best conditions for selective O-alkylation of the phenolic hydroxyl group?
A2: Selective O-alkylation of the phenoxide is generally favored in polar aprotic solvents.
-
Solvent Choice: Use solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). These solvents solvate the cation of the base but leave the phenoxide anion relatively free and highly nucleophilic at the oxygen atom.[2]
-
Base Selection: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the phenol (B47542).[3]
Q3: How can I promote C-alkylation of the aromatic ring?
A3: C-alkylation is favored in protic solvents.
-
Solvent Choice: Protic solvents like water or trifluoroethanol (TFE) can form hydrogen bonds with the oxygen of the phenoxide. This shields the oxygen, making the carbon atoms of the ring more accessible for electrophilic attack.[2]
Q4: I am observing the formation of a highly colored, insoluble material in my reaction. What could it be?
A4: The formation of colored byproducts could be due to the formation of ortho-quinone methide. This highly reactive intermediate can be generated from this compound, especially under basic conditions, and can polymerize. To minimize its formation, use milder bases and lower reaction temperatures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of desired intermolecular substitution product | 1. Intramolecular cyclization is the dominant pathway. 2. The external nucleophile is not sufficiently reactive. 3. Reaction conditions are too mild (low temperature, short reaction time). | 1. Avoid strong bases. If a base is necessary, use a weaker one (e.g., NaHCO₃). 2. Use a stronger or more nucleophilic reagent. 3. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC to avoid decomposition. |
| Mixture of O- and C-alkylated products | The solvent system is not optimal for selectivity. | For O-alkylation, ensure the use of a dry, polar aprotic solvent (e.g., DMF, DMSO). For C-alkylation, switch to a protic solvent (e.g., water, TFE).[2] |
| Formation of dihydrobenzofuran instead of the intermolecular product | The base is too strong, or the reaction temperature is too high, favoring intramolecular cyclization. | Use a weaker base or a non-basic nucleophile if possible. Run the reaction at a lower temperature. |
| Multiple products are observed on TLC/LC-MS | 1. Competing reactions are occurring (intermolecular, intramolecular, O/C-alkylation). 2. Formation of side products like ortho-quinone methide and its polymers. | 1. Adjust the reaction conditions (base, solvent, temperature) to favor the desired pathway. 2. Use milder reaction conditions. Consider performing the reaction under an inert atmosphere to prevent oxidation. |
| Difficulty in distinguishing between O- and C-alkylated isomers | The isomers may have similar polarities, making them difficult to separate and distinguish by simple TLC. | Use NMR spectroscopy. 1H and 13C NMR will show distinct chemical shifts for the alkyl group and the aromatic protons/carbons depending on whether the alkylation occurred on the oxygen or the carbon of the aromatic ring. 2D NMR techniques like HMBC can definitively establish the connectivity.[4] |
Data on Reaction Selectivity
| Reaction Type | Typical Nucleophile/Reagent | Favored Conditions | Primary Product |
| Intermolecular Substitution | Amines, Thiols, Azides[1] | Weak or no base, excess nucleophile | 2-(Aminomethyl)phenol, 2-(Thiomethyl)phenol, 2-(Azidomethyl)phenol |
| Intramolecular Cyclization | Strong base (e.g., NaH, K₂CO₃)[1] | Polar aprotic solvent (e.g., Acetone, DMF) | Dihydrobenzofuran |
| O-Alkylation | Alkyl halides, Phenols[1] | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)[2] | 2-(Alkoxymethyl)phenol, 2-(Phenoxymethyl)phenol |
| C-Alkylation | Alkyl halides | Base, Protic solvent (e.g., H₂O, TFE)[2] | Alkylated phenol (at the aromatic ring) |
Experimental Protocols
Protocol 1: Selective Intermolecular N-Alkylation with an Amine (e.g., Aniline)
This protocol aims to favor the reaction of an external amine nucleophile at the benzylic position.
Workflow Diagram:
Caption: Experimental workflow for selective N-alkylation.
Materials:
-
This compound
-
Aniline (or other amine nucleophile)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the amine (1.2 eq.), and potassium carbonate (1.5 eq.).
-
Add a suitable solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.5 M.
-
Stir the mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Cyclization to Dihydrobenzofuran
This protocol is designed to promote the intramolecular Williamson ether synthesis.
Workflow Diagram:
Caption: Experimental workflow for intramolecular cyclization.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.) and a polar aprotic solvent (e.g., acetone).
-
Add a base such as finely ground potassium carbonate (1.5 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by distillation or column chromatography.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always exercise their own professional judgment and adhere to all laboratory safety protocols.
References
Technical Support Center: Optimizing Base and Solvent for 2-(Bromomethyl)phenol Alkylations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of 2-(bromomethyl)phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing an O-alkylation on this compound?
A1: The primary challenge is the bifunctional nature of this compound, which contains both a nucleophilic hydroxyl group and an electrophilic bromomethyl group.[1] This can lead to a competitive intramolecular SN2 reaction, where the deprotonated phenol (B47542) attacks the adjacent bromomethyl group, forming a cyclic ether (2,3-dihydrobenzofuran). This side reaction reduces the yield of the desired intermolecular O-alkylation product.[1]
Q2: Which type of base is recommended for promoting intermolecular O-alkylation of this compound?
A2: For O-alkylation of phenols, strong bases are generally required to deprotonate the phenolic hydroxyl group effectively.[2] While common bases like potassium carbonate (K₂CO₃) are often used, cesium carbonate (Cs₂CO₃) has been shown to be more effective in promoting the O-alkylation of phenols, leading to higher yields and allowing for milder reaction conditions.[3] Stronger bases like sodium hydride (NaH) can also be used, but care must be taken as they can also promote the intramolecular cyclization.
Q3: How does the choice of solvent affect the outcome of the reaction?
A3: The solvent choice is critical in directing the reaction towards either O-alkylation or C-alkylation, and can also influence the rate of the desired reaction versus side reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are recommended for O-alkylation.[2] These solvents solvate the cation of the base but not the phenoxide anion, leaving it more nucleophilic and available to react with the alkylating agent. Protic solvents should be avoided as they can solvate the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.
Q4: Can C-alkylation be a significant side reaction?
A4: While O-alkylation is generally favored when using an alkyl halide under basic conditions, C-alkylation (alkylation on the aromatic ring) can occur, especially if the phenoxide oxygen is sterically hindered or if the reaction conditions favor it (e.g., use of protic solvents). For this compound, the primary competing reaction is intramolecular cyclization rather than intermolecular C-alkylation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no yield of the desired O-alkylated product | Intramolecular cyclization is the dominant reaction pathway. The deprotonated phenoxide is reacting internally with the bromomethyl group.[1] | - Use a less sterically hindered and more reactive alkylating agent.- Add the this compound slowly to a solution of the base and the alkylating agent to maintain a low concentration of the phenoxide.- Consider using a milder base initially, such as K₂CO₃, though Cs₂CO₃ is often more effective for phenols.[3] |
| Incomplete deprotonation of the phenol. The base is not strong enough to fully deprotonate the phenol, leading to unreacted starting material. | - Use a stronger base like cesium carbonate or sodium hydride.[3]- Ensure the base is finely powdered and anhydrous to maximize its reactivity.[2] | |
| Low reactivity of the alkylating agent. The alkylating agent is not electrophilic enough or is sterically hindered. | - Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride).- Ensure the alkylating agent is primary, as secondary and tertiary halides are more prone to elimination reactions. | |
| Formation of multiple products | A mixture of O-alkylated product and the cyclized byproduct (2,3-dihydrobenzofuran) is formed. | - Optimize the reaction temperature; lower temperatures may favor the intermolecular reaction.- Carefully control the stoichiometry of the reactants. Use a slight excess of the alkylating agent. |
| Possible polyalkylation. If the initial product is also nucleophilic, it may react further with the alkylating agent. | - Use an excess of the this compound relative to the alkylating agent. |
Data Presentation
Table 1: Influence of Base and Solvent on Alkylation of Phenols
| Base | Solvent | General Outcome & Recommendations |
| K₂CO₃ | DMF, Acetonitrile, Acetone | A standard and cost-effective choice. May require higher temperatures and longer reaction times compared to Cs₂CO₃. Finely grinding the base is crucial for good results. |
| Cs₂CO₃ | DMF, Acetonitrile, Acetone | Often provides higher yields and allows for milder reaction conditions (e.g., lower temperatures) for O-alkylation of phenols.[3] It is a stronger base and its cation is better solvated in organic solvents. |
| NaH | THF, DMF | A very strong base that ensures complete deprotonation. However, its high reactivity can also promote the intramolecular cyclization of this compound. Should be used with caution and at low temperatures. |
| KOH | DMF, Acetonitrile | A strong base that can be effective. The presence of water from aqueous KOH solutions should be avoided as it can affect the reaction. |
Experimental Protocols
General Protocol for O-Alkylation of this compound
This is a general guideline and may require optimization for specific alkylating agents.
1. Preparation:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkylating agent (e.g., a primary alcohol or amine, 1.0 eq.).
-
Add the desired polar aprotic solvent (e.g., DMF or acetonitrile) to achieve a concentration of approximately 0.5 M.
-
Add a suitable base, such as finely ground cesium carbonate (Cs₂CO₃, 1.5-2.0 eq.).
2. Addition of this compound:
-
While stirring the mixture at room temperature, slowly add a solution of this compound (1.1-1.2 eq.) in the same solvent dropwise over a period of 30-60 minutes.
3. Reaction:
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure.
5. Purification:
-
Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting decision tree for low yield in this compound alkylations.
References
Troubleshooting low yields in nucleophilic substitution of 2-(Bromomethyl)phenol
This guide provides troubleshooting for common issues, particularly low yields, encountered during the nucleophilic substitution of 2-(bromomethyl)phenol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic substitution reaction with this compound resulting in a low yield?
Low yields can stem from several factors. The bifunctional nature of this compound, possessing both a phenolic hydroxyl group and a reactive benzylic bromide, creates a complex reactive environment.[1] Key issues include:
-
Competing Intramolecular Cyclization: Under basic conditions, the deprotonated phenoxide can attack the adjacent bromomethyl group, forming an undesired cyclic ether (a dihydrobenzofuran derivative).[1]
-
Side Reactions: Besides cyclization, other side reactions like C-alkylation of the phenol (B47542) ring or multiple substitutions can occur.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and the nature of the nucleophile are critical and can drastically affect the reaction's outcome.[1][2]
-
Reagent Quality: The purity of this compound, the nucleophile, and the dryness of the solvent are crucial for success.
Q2: I am observing a significant amount of a non-polar byproduct. What is it likely to be and how can I prevent it?
The most common non-polar byproduct is the intramolecular cyclization product, a dihydrobenzofuran derivative. This occurs when the deprotonated phenolic oxygen acts as a nucleophile and attacks the electrophilic benzylic carbon on the same molecule.[1]
Prevention Strategies:
-
Base Selection: Use a non-nucleophilic, sterically hindered base, or a weaker base like potassium carbonate (K₂CO₃) which may not fully deprotonate the phenol, thus disfavoring the phenoxide's nucleophilic attack.[3]
-
Temperature Control: Lower reaction temperatures generally favor the desired intermolecular reaction over the intramolecular cyclization.[1]
-
Order of Addition: Adding the base slowly to a solution of the phenol and the external nucleophile can help ensure the external nucleophile reacts before significant phenoxide concentration builds up.
Q3: How does the choice of base impact the reaction?
The base is critical for deprotonating either the phenolic hydroxyl group or the nucleophile, but its strength and type can promote or suppress side reactions.[3] A base must be strong enough to deprotonate the nucleophile (or the phenol in cases like Williamson ether synthesis) but not so strong that it promotes elimination or other side reactions.[3][4]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you are recovering unreacted this compound, consider the following causes and solutions.
| Potential Cause | Troubleshooting Solution |
| Insufficient Base | The nucleophile or phenol may not be fully deprotonated. Use a slight excess (1.1-1.5 equivalents) of the base. For phenols, stronger bases like Sodium Hydride (NaH) can ensure complete deprotonation, but must be used with caution in anhydrous solvents.[3][5] |
| Low Reaction Temperature | The reaction may lack the necessary activation energy. While low temperatures can suppress side reactions, the primary reaction may be too slow. Gradually increase the temperature and monitor the reaction by TLC.[3] |
| Poor Nucleophile | The chosen nucleophile may not be strong enough.[6] Consider using a stronger nucleophile or conditions that enhance its nucleophilicity (e.g., using a polar aprotic solvent).[6] |
| Inappropriate Solvent | The solvent choice affects reaction rates significantly. For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation, leaving the nucleophile more reactive.[6][7] |
Issue 2: Formation of Multiple Products
The presence of multiple spots on a TLC plate indicates side reactions are occurring.
| Potential Cause | Troubleshooting Solution |
| Intramolecular Cyclization | The phenoxide attacks the benzylic bromide.[1] Use a weaker base (e.g., K₂CO₃), lower the temperature, or protect the phenolic hydroxyl group before the reaction. |
| C-Alkylation | The phenoxide ion is an ambident nucleophile and can react at the aromatic ring instead of the oxygen.[5] Using polar aprotic solvents can help favor the desired O-alkylation.[5] |
| Multiple Substitutions | If the nucleophile itself has multiple reactive sites, or if the product can react further. Use a large excess of one reagent or protecting group strategies to ensure selectivity.[2] |
| Decomposition | The product or starting material may be unstable under the reaction conditions. Ensure an inert atmosphere if reagents are air-sensitive and avoid excessively high temperatures or prolonged reaction times.[8] |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting low yields.
Caption: Competing reaction pathways for this compound under basic conditions.
Caption: A logical workflow for troubleshooting low yields in the substitution reaction.
Experimental Protocols
General Protocol for Nucleophilic Substitution (O-Alkylation Example)
This protocol describes a general procedure for the O-alkylation of this compound with a generic alcohol (R-OH) as the nucleophile, a common application of the Williamson ether synthesis.[3][9]
Materials:
-
This compound (1.0 eq.)
-
Alcohol Nucleophile (R-OH) (1.1-1.5 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add the alcohol nucleophile (1.1 eq.).
-
Solvent Addition: Add anhydrous DMF to dissolve the alcohol (concentration approx. 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.
-
Addition of Electrophile: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous DMF dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.[3]
-
Workup: Once the starting material is consumed, carefully quench the reaction by slowly adding it to ice-cold saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.[10]
References
- 1. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Intramolecular Cyclization of 2-(Bromomethyl)phenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully controlling the intramolecular cyclization of 2-(Bromomethyl)phenol to synthesize 2,3-dihydrobenzofuran.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the intramolecular cyclization of this compound?
A1: The intramolecular cyclization of this compound is a classic example of an intramolecular Williamson ether synthesis.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of the adjacent bromomethyl group to form the five-membered dihydrobenzofuran ring.[2]
Q2: What are the primary competing side reactions to be aware of?
A2: The main side reactions that can compete with the desired intramolecular cyclization include:
-
Intermolecular Reactions: In the presence of external nucleophiles, or at higher concentrations of the reactant, the phenoxide can react with the bromomethyl group of another molecule, leading to polymer formation.
-
Elimination Reactions: Although less common with a primary benzylic bromide, base-catalyzed elimination can sometimes occur, especially at elevated temperatures.[3]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also react through a carbon atom of the aromatic ring, leading to the formation of byproducts. However, O-alkylation is generally favored. Using polar aprotic solvents can help to further favor O-alkylation.[3]
Q3: How critical is the choice of base for this reaction?
A3: The choice of base is critical as it influences the extent of deprotonation of the phenolic hydroxyl group and can impact the rate of side reactions. A base must be strong enough to generate the phenoxide nucleophile. Common bases for this type of reaction include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH).[3][4][5] Stronger bases like sodium hydride ensure complete deprotonation but may require stricter anhydrous conditions.[3] Weaker bases like potassium carbonate are often effective and easier to handle.[5][6]
Q4: What is the role of a phase-transfer catalyst (PTC) in this reaction?
A4: A phase-transfer catalyst can be beneficial, particularly in biphasic reaction systems (e.g., an organic solvent and an aqueous solution of the base). The PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.
Troubleshooting Guides
Problem 1: Low or No Yield of 2,3-Dihydrobenzofuran
| Potential Cause | Troubleshooting Solution |
| Incomplete Deprotonation | The base may not be strong enough to fully deprotonate the phenol. Consider switching to a stronger base (e.g., from K₂CO₃ to NaH). Ensure anhydrous conditions when using highly reactive bases like NaH.[3] |
| Poor Quality of Starting Material | The this compound may have degraded. Verify the purity of the starting material by techniques such as NMR or melting point analysis. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. Gradually increase the temperature while monitoring the reaction progress by TLC. Be cautious, as excessively high temperatures can promote side reactions.[5] |
| Incorrect Solvent | The solvent polarity can significantly affect the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred for SN2 reactions as they solvate the cation of the base but not the nucleophile, thus increasing its reactivity.[3] |
| Reaction Time is Too Short | Monitor the reaction progress using TLC to ensure it has gone to completion. |
Problem 2: Significant Formation of Byproducts
| Potential Cause | Troubleshooting Solution |
| Intermolecular Polymerization | This is often due to high concentrations of the reactant. Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Presence of External Nucleophiles | Ensure the reaction is free from contaminating nucleophiles (e.g., water, alcohols) that can compete with the intramolecular cyclization. Use anhydrous solvents and reagents. |
| C-Alkylation Products Observed | While O-alkylation is generally favored, C-alkylation can occur. The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents typically favor O-alkylation.[3] |
| Elimination Byproducts | This is more likely at higher temperatures. If elimination is suspected, try running the reaction at a lower temperature for a longer duration.[5] |
Experimental Protocols
General Protocol for the Intramolecular Cyclization of this compound
This is a generalized procedure and may require optimization for specific laboratory conditions.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, acetone, or DMF) to achieve a dilute solution (e.g., 0.01-0.05 M).
-
Base Addition: Add a suitable base (e.g., K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.5 eq)).[4][6]
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of the solvent.
-
Extraction: Combine the filtrate and washes. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table provides a qualitative summary of how different reaction parameters can influence the yield of 2,3-dihydrobenzofuran. Specific yields can vary significantly based on the exact reaction conditions and scale.
| Parameter | Condition | Effect on Yield of 2,3-Dihydrobenzofuran | Notes |
| Base | Weak (e.g., NaHCO₃) | Lower | May not be sufficient for complete deprotonation. |
| Moderate (e.g., K₂CO₃) | Good to Excellent | Often a good balance between reactivity and ease of handling.[5][6] | |
| Strong (e.g., NaH, KOH) | Good to Excellent | Ensures complete deprotonation but requires anhydrous conditions and may increase side reactions if not controlled.[3][4] | |
| Very Strong (e.g., KOt-Bu) | Good to Excellent | Can accelerate the reaction but may also increase the risk of elimination.[6] | |
| Solvent | Aprotic Polar (e.g., DMF, Acetonitrile) | Favorable | Stabilizes the transition state of the SN2 reaction.[4] |
| Protic (e.g., Ethanol, Water) | Less Favorable | Can solvate the phenoxide nucleophile, reducing its reactivity.[4] | |
| Apolar (e.g., Toluene, Hexane) | Less Favorable | Reactants may have poor solubility, and the reaction rate is often slower. | |
| Temperature | Room Temperature | Moderate | Reaction may be slow but can lead to cleaner product formation. |
| 50-80 °C | Optimal | Generally provides a good balance between reaction rate and selectivity. | |
| >100 °C | Decreased | Increased risk of side reactions such as elimination and polymerization.[5] |
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
Technical Support Center: Synthesis and Purification of 2-(Bromomethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of 2-(Bromomethyl)phenol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low yield of this compound in the reaction mixture.
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Question: My reaction shows a low conversion of the starting material (o-cresol or 2-(hydroxymethyl)phenol) to the desired product. What are the possible causes and solutions?
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Answer: Low yields can stem from several factors related to reaction conditions and reagents. When synthesizing from o-cresol (B1677501) via benzylic bromination, incomplete reaction could be due to an inactive radical initiator or insufficient brominating agent. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used at the appropriate temperature to ensure its decomposition and the generation of radicals. For reactions involving N-bromosuccinimide (NBS), ensure it is of high purity, as impurities can affect the reaction rate.[1]
If you are synthesizing from 2-(hydroxymethyl)phenol using an acid bromide like HBr, the reaction may be incomplete if the acid concentration is too low or if water is present, which can lead to competing hydrolysis of the product.[1] Using anhydrous conditions is crucial for this method.
Issue 2: Formation of multiple spots on TLC, indicating a mixture of products.
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Question: My TLC analysis of the crude reaction mixture shows multiple spots. What are these impurities and how can I minimize their formation?
-
Answer: The presence of multiple spots on TLC indicates the formation of side products. The most common impurities depend on the synthetic route.
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From o-cresol: The primary impurities are typically over-brominated products, such as 2-(dibromomethyl)phenol, and ring-brominated species where bromine has substituted on the aromatic ring. To minimize these, it is crucial to control the stoichiometry of the brominating agent (e.g., use only one equivalent of NBS).[1] Lowering the reaction temperature can also improve selectivity towards mono-bromination.[1]
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From 2-(hydroxymethyl)phenol: A common side reaction is the intramolecular cyclization to form dihydrobenzofuran, especially if the reaction is carried out under basic conditions or if the crude product is exposed to base during workup. Maintaining acidic or neutral conditions can suppress this side reaction.
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Issue 3: Difficulty in purifying the crude this compound.
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Question: I am struggling to separate the product from the impurities by column chromatography or recrystallization. What are the recommended procedures?
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Answer: For column chromatography , silica (B1680970) gel is the recommended stationary phase. A common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by TLC analysis. Generally, a less polar solvent system (e.g., 10-20% ethyl acetate in hexane) will effectively separate the less polar impurities from the more polar this compound.
For recrystallization , a solvent system of ethyl acetate and hexanes is often effective. The crude product should be dissolved in a minimal amount of hot ethyl acetate, followed by the slow addition of hexanes until the solution becomes slightly cloudy. Cooling the mixture will then induce crystallization of the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from o-cresol?
A1: The most common impurities are unreacted o-cresol, over-brominated products like 2-(dibromomethyl)phenol, and ring-brominated byproducts where bromine has substituted on the phenol (B47542) ring.
Q2: How can I avoid the formation of dihydrobenzofuran as a byproduct?
A2: Dihydrobenzofuran is formed via intramolecular cyclization of this compound. This reaction is base-catalyzed. Therefore, to avoid its formation, it is important to work under neutral or acidic conditions, especially during the workup and purification steps.
Q3: What is the best method to monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction progress. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A solvent system of 20-30% ethyl acetate in hexane is a good starting point for TLC analysis.
Q4: Can I use bromine (Br₂) for the benzylic bromination of o-cresol?
A4: While possible, using molecular bromine for benzylic bromination can be less selective and may lead to a higher proportion of ring-brominated byproducts due to the activating effect of the hydroxyl group. N-bromosuccinimide (NBS) with a radical initiator is generally the preferred reagent for more selective benzylic bromination.[1]
Data on Purification Methods
The following table summarizes the expected outcomes from different purification methods for substituted phenols, based on literature data.
| Purification Method | Typical Purity Achieved | Typical Yield/Recovery | Reference |
| Distillation | >99% | ~95% | [2] |
| Recrystallization | >98% | 80-90% | General laboratory practice |
| Column Chromatography | >99% | 70-85% | General laboratory practice |
Experimental Protocols
Protocol 1: Column Chromatography of Crude this compound
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Preparation of the Column:
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A glass column is packed with silica gel as a slurry in hexane.
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The amount of silica gel used should be about 50-100 times the weight of the crude product.
-
-
Loading the Sample:
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The crude this compound is dissolved in a minimal amount of dichloromethane (B109758) or the eluent.
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This solution is carefully loaded onto the top of the silica gel bed.
-
-
Elution:
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The column is eluted with a solvent system of increasing polarity, starting with a low polarity mixture such as 5% ethyl acetate in hexane.
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The polarity is gradually increased to 10-20% ethyl acetate in hexane to elute the product.
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Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
-
Isolation:
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The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.
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Protocol 2: Recrystallization of Crude this compound
-
Dissolution:
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The crude this compound is placed in an Erlenmeyer flask.
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A minimal amount of hot ethyl acetate is added to dissolve the crude product completely.
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Addition of Anti-solvent:
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While the solution is still hot, hexane is added dropwise until the solution becomes slightly turbid.
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A few drops of hot ethyl acetate are then added to redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
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The flask is allowed to cool slowly to room temperature, and then placed in an ice bath to maximize crystal formation.
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Isolation and Drying:
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The crystals are collected by vacuum filtration.
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The collected crystals are washed with a small amount of cold hexane and dried under vacuum to give the purified this compound.
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Visualizations
Caption: Synthetic pathways to this compound and common impurities.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General workflow for the purification of this compound.
References
Effect of temperature on the stability of 2-(Bromomethyl)phenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the thermal stability of 2-(Bromomethyl)phenol. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store it in a cool, dry, and dark environment. For long-term storage, refrigeration at temperatures between 2°C and 8°C is advisable. Some suppliers even recommend storage at -10°C under an inert atmosphere.[1] The compound should be protected from moisture, light, and heat to prevent degradation.
Q2: What are the known decomposition products of this compound when exposed to high temperatures?
Q3: How does the stability of this compound compare to its isomers, 3-(Bromomethyl)phenol and 4-(Bromomethyl)phenol?
A3: Studies on related compounds, such as nitrobenzyl halides, have shown that ortho-isomers are often less thermally stable than their meta and para counterparts. This suggests that this compound may be more susceptible to thermal degradation compared to 3- and 4-(Bromomethyl)phenol. Furthermore, bromide derivatives are generally less stable than their chloride counterparts.
Q4: Can I use this compound that has changed color?
A4: A change in color, such as yellowing or darkening, is a visual indicator of potential degradation. While the compound may still be suitable for some applications, it is highly recommended to assess its purity before use, for example, by using a stability-indicating HPLC method. For sensitive applications, using a fresh, uncolored batch is the safest approach.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Analyze the starting material using HPLC or NMR to check for the presence of impurities or degradation products. 3. Use a Fresh Batch: If degradation is suspected, use a new, unopened container of the reagent. |
| Formation of a precipitate or discoloration in solution. | Thermal decomposition of this compound during a reaction at elevated temperatures. | 1. Lower Reaction Temperature: If the reaction conditions permit, reduce the temperature to minimize thermal degradation. 2. Reduce Reaction Time: Shorter reaction times can limit the extent of decomposition. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the final product. | Co-elution of the desired product with decomposition products of this compound. | 1. Optimize Purification Method: Adjust the chromatography conditions (e.g., solvent gradient, column type) to improve the separation of the product from impurities. 2. Characterize Impurities: Use techniques like GC-MS or LC-MS to identify the impurities, which can provide insights into the degradation pathway and help in optimizing the reaction conditions. |
Quantitative Data on Thermal Stability
Due to the lack of publicly available quantitative data for this compound, the following table provides an illustrative example of thermal stability data for a related substituted phenol, which can be obtained using Thermogravimetric Analysis (TGA).
| Compound | Onset of Decomposition (Tonset) | Temperature of Maximum Decomposition Rate (Tmax) | Analysis Conditions |
| Illustrative Substituted Phenol | ~ 150 - 200 °C | ~ 200 - 250 °C | Heating rate: 10 °C/min, Nitrogen atmosphere |
Note: This data is for illustrative purposes and may not represent the actual thermal stability of this compound.
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the temperature of maximum weight loss for this compound.
Methodology:
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Instrument: A calibrated thermogravimetric analyzer.
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Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum crucible.
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Atmosphere: Conduct the analysis under a controlled atmosphere of inert nitrogen gas at a flow rate of 50 mL/min to prevent oxidative decomposition.[3]
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Temperature Program:
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Equilibrate the sample at 30 °C for 5 minutes.
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Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) and its first derivative (DTG) to determine the onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tmax).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products to quantify its stability over time and under various stress conditions.
Methodology:
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HPLC System: A standard HPLC system with a UV detector.
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Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The gradient program should be optimized to achieve good separation.
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Forced Degradation Studies:
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Thermal Stress: Store a solution of this compound at an elevated temperature (e.g., 60°C) for a defined period.
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Acidic/Basic Hydrolysis: Treat solutions of the compound with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.
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Oxidative Stress: Treat a solution of the compound with a dilute oxidizing agent (e.g., 3% H₂O₂).
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Photolytic Stress: Expose a solution of the compound to UV light.
-
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Analysis: Inject the stressed samples into the HPLC system and monitor the chromatograms for the appearance of new peaks corresponding to degradation products. The peak for this compound should be well-resolved from these new peaks.
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Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Protocol 3: Identification of Decomposition Products by GC-MS
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Methodology:
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Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
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Sample Preparation:
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Place a small amount of this compound in a pyrolysis tube or a TGA instrument coupled to a GC-MS.
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Alternatively, heat the compound in a sealed vial at a specific temperature for a set time, then extract the headspace or the residue with a suitable solvent for injection.
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GC Conditions:
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Column: A suitable capillary column (e.g., DB-5ms).
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Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute a wide range of compounds.
-
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MS Conditions:
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Ionization Mode: Electron Ionization (EI).
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Mass Range: Scan a broad mass range (e.g., m/z 40-500).
-
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Data Analysis: Identify the decomposition products by comparing their mass spectra to a spectral library (e.g., NIST).
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-(Bromomethyl)phenol
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)phenol. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation, with a focus on catalyst selection and reaction optimization.
Section 1: Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two primary reactive sites: the phenolic hydroxyl (-OH) group and the benzylic bromide (-CH₂Br) group. This dual reactivity allows for a variety of synthetic transformations but also presents unique challenges in controlling selectivity.
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Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a potent phenoxide nucleophile. This group activates the aromatic ring for electrophilic substitution and can participate in O-alkylation reactions.[1]
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Bromomethyl Group: The -CH₂Br group is highly susceptible to nucleophilic substitution, primarily via an SN2 mechanism, making it an excellent electrophile for introducing a wide range of functional groups.[1]
The interplay between these two groups dictates the reaction outcome. Under basic conditions, intramolecular cyclization to form a cyclic ether can occur if a strong external nucleophile is not present.[1]
Section 2: O-Alkylation (Williamson Ether Synthesis)
The O-alkylation of the phenolic hydroxyl group is a common reaction. Catalyst selection is critical to ensure high yield and selectivity.
FAQs for O-Alkylation
Q1: I am observing a low yield in the O-alkylation of this compound. What are the potential causes?
A1: Low yields can stem from several factors:
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Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol (B47542).
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Side Reactions: The competing intramolecular cyclization or reaction of the nucleophile with the bromomethyl group can reduce the yield of the desired O-alkylation product.
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Poor Solubility: The reactants may not be fully dissolved in the chosen solvent.
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Catalyst Inactivity: If using a phase-transfer catalyst, it may be inefficient or poisoned.
Q2: What is the best catalyst for the O-alkylation of this compound?
A2: For simple O-alkylation, a strong base is often sufficient. However, for biphasic reactions, a phase-transfer catalyst (PTC) is highly recommended to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) are effective.
Q3: How can I prevent the intramolecular cyclization side reaction?
A3: To favor intermolecular O-alkylation over intramolecular cyclization, use a strong external nucleophile (the alkylating agent) in a sufficient concentration. Running the reaction at a lower temperature can also help to control the rate of the intramolecular reaction.
Troubleshooting Guide for O-Alkylation
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaH) or ensure the base used (e.g., K₂CO₃) is finely powdered and dry. |
| Competing intramolecular cyclization. | Increase the concentration of the alkylating agent. Consider a more reactive alkylating agent (e.g., iodide instead of bromide). | |
| Low catalyst activity (for PTC). | Ensure the PTC is soluble in the organic phase. Increase catalyst loading slightly. | |
| Formation of Dialkylated Product | The nucleophile also reacts at the bromomethyl position. | Use a bulky base to selectively deprotonate the phenol. Protect the bromomethyl group if necessary, though this adds steps. |
| C-Alkylation Side Products | The phenoxide ion is an ambident nucleophile. | Use polar aprotic solvents (e.g., DMF, DMSO) to favor O-alkylation. Protic solvents can solvate the oxygen atom, making the carbon atoms of the ring more nucleophilic. |
Catalyst Performance Data for Phenol O-Alkylation (Representative Data)
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Conversion (%) | Selectivity to O-Alkylation (%) |
| None | Dimethyl Ether | - | γ-Al₂O₃ | 280 | 46.57 | 88.22 |
| TBAB (PTC) | Alkyl Halide | NaOH | Dichloromethane/Water | 90 | >90 | High |
| K₂CO₃ | Alkyl Halide | K₂CO₃ | DMF | 80-100 | Variable | Good |
| NaH | Alkyl Halide | NaH | THF | RT - 60 | High | Good |
Note: This data is based on general phenol alkylation and phase-transfer catalysis literature; optimization for this compound is recommended.
Experimental Protocol: O-Alkylation using Phase-Transfer Catalysis
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Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase: In a separate vessel, prepare an aqueous solution of a base (e.g., 20% NaOH).
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Catalyst Addition: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq), to the organic phase.
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Reaction Initiation: Add the aqueous base to the organic solution, followed by the alkylating agent (1.1-1.5 eq).
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Reaction Conditions: Heat the biphasic mixture to the desired temperature (e.g., 40-60°C) with vigorous stirring to ensure adequate mixing of the phases.
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Monitoring: Monitor the reaction progress by TLC or GC-MS.
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Work-up: Upon completion, cool the reaction mixture, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The bromomethyl group can be transformed into other functionalities suitable for palladium-catalyzed cross-coupling reactions, or the aromatic ring can be further functionalized to participate in these reactions. For instance, conversion to a boronic ester allows for Suzuki-Miyaura coupling.
FAQs for Pd-Catalyzed Cross-Coupling
Q1: Which palladium catalyst is best for Suzuki-Miyaura coupling of a this compound derivative?
A1: The choice of catalyst depends on the specific coupling partners. Common and effective catalysts include Pd(PPh₃)₄ and Pd(dppf)Cl₂. For more challenging couplings, catalyst systems with bulky electron-rich phosphine (B1218219) ligands like SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ may be necessary.
Q2: My Buchwald-Hartwig amination reaction is not working. What are some common issues?
A2: Common issues include:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
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Incorrect Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically used.
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Ligand Choice: The phosphine ligand is crucial for the catalytic cycle. A variety of specialized ligands exist, and screening may be necessary.
Troubleshooting Guide for Pd-Catalyzed Cross-Coupling
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | Inactive catalyst. | Use a fresh catalyst and ensure anhydrous/anaerobic conditions. Consider a pre-catalyst. |
| Inappropriate ligand. | Screen different phosphine ligands (e.g., PPh₃, SPhos, XPhos). | |
| Incorrect base or solvent. | Optimize the base and solvent system. A combination of an organic solvent and water is often used for Suzuki reactions to dissolve the base. | |
| Homocoupling of Boronic Acid (Suzuki) | Reaction conditions favor homocoupling. | Ensure slow addition of the boronic acid or use a fluoride-free base. |
| Protodeboronation (Suzuki) | Loss of the boronic acid group. | Use a milder base or lower the reaction temperature. |
| Hydrodehalogenation | Reductive cleavage of the C-Br bond. | This can be a side reaction in many Pd-catalyzed couplings. Optimize the ligand and reaction conditions. |
Catalyst Performance Data for Suzuki-Miyaura Coupling (Representative Data for Aryl Bromides)
| Pd-Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 90 | Good to Excellent |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane (B91453) | 100 | Excellent |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 80 | Good to Excellent |
Note: This data is representative for aryl bromides. The presence of the hydroxymethyl and bromomethyl groups on the substrate may require specific optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
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Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide derivative of this compound (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
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Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water).
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purification: Purify the product by column chromatography.
Section 4: Visualizing Workflows and Pathways
Catalyst Selection and Optimization Workflow
Caption: A general workflow for catalyst selection and optimization.
Troubleshooting Low Yield in O-Alkylation
Caption: A decision tree for troubleshooting low yields in O-alkylation.
Intermolecular vs. Intramolecular Reaction Pathways
Caption: Competing reaction pathways for the phenoxide intermediate.
References
Technical Support Center: Monitoring 2-(Bromomethyl)phenol Transformations by TLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 2-(Bromomethyl)phenol using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical Rf value for this compound on a silica (B1680970) gel TLC plate?
A1: The retention factor (Rf) of this compound is dependent on the solvent system used. As a moderately polar compound, its Rf value can be adjusted by varying the polarity of the eluent. For a common solvent system like 20% ethyl acetate (B1210297) in hexanes, the Rf is expected to be slightly higher than that of more polar phenols. For instance, 2-bromophenol (B46759) has a reported Rf of 0.44 in this system.[1] Therefore, a reasonable estimate for this compound would be in the range of 0.5 - 0.6. The etherification product, being less polar, will have a significantly higher Rf.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking on a TLC plate can be caused by several factors:
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Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved.
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Strong Interactions with Silica Gel: Highly polar or acidic compounds can interact strongly with the acidic silica gel, leading to tailing. Adding a small amount of a polar solvent like methanol (B129727) or a few drops of acetic acid to your developing solvent can help mitigate this.
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Decomposition on Silica: Some compounds are unstable on silica gel. If you suspect this, you can try using a different stationary phase like alumina (B75360) or running a 2D TLC to check for on-plate degradation.
Q3: I can't see any spots on my TLC plate after development. What should I do?
A3: If you don't see any spots, consider the following:
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Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
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UV Inactivity: Your compounds may not be UV-active. This compound and many of its derivatives are aromatic and should be visible under a UV lamp (254 nm). If not, a chemical stain is necessary.
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Inappropriate Visualization Method: Ensure you are using a suitable visualization technique. For phenols, stains like ferric chloride or p-anisaldehyde are effective.
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Evaporation: If your compound is volatile, it may have evaporated from the plate during development or drying.
Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?
A4: To improve the separation of spots with similar Rf values:
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Change Solvent System Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the spots are too low (low Rf), increase the eluent's polarity.
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Try a Different Solvent System: Sometimes, changing the solvent composition entirely can improve separation. For example, using a mixture of dichloromethane (B109758) and methanol or toluene (B28343) and acetone (B3395972) might provide different selectivity.
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Use a Longer TLC Plate: A longer plate provides a greater distance for the components to travel, which can lead to better separation.
-
Consider a Different Stationary Phase: If solvent optimization doesn't work, consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.
Q5: What are the best visualization methods for this compound and its derivatives?
A5:
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UV Light (254 nm): As aromatic compounds, this compound and many of its products will appear as dark spots on a fluorescent TLC plate under short-wave UV light. This is a non-destructive method and should always be tried first.[2]
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Potassium Permanganate (KMnO4) Stain: This stain is useful for visualizing compounds that can be oxidized. While the phenol (B47542) is reactive, the benzyl (B1604629) bromide moiety can also react.
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p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with many functional groups, including phenols, to give colored spots upon heating.
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Ferric Chloride (FeCl3) Stain: This is a classic and specific stain for phenols, typically producing a distinct blue, green, or violet color.[3]
Data Presentation
The following table provides estimated Rf values for this compound and a typical etherification product in common solvent systems on a standard silica gel TLC plate. These values are for guidance and may vary based on specific experimental conditions.
| Compound | Solvent System (Ethyl Acetate/Hexanes) | Estimated Rf Value |
| This compound | 10% EtOAc / 90% Hexanes | 0.3 - 0.4 |
| This compound | 20% EtOAc / 80% Hexanes | 0.5 - 0.6 |
| This compound | 30% EtOAc / 70% Hexanes | 0.7 - 0.8 |
| Ether Product (e.g., 2-(Benzyloxymethyl)phenol) | 10% EtOAc / 90% Hexanes | 0.6 - 0.7 |
| Ether Product (e.g., 2-(Benzyloxymethyl)phenol) | 20% EtOAc / 80% Hexanes | 0.8 - 0.9 |
Experimental Protocols
Detailed Methodology for Monitoring a Williamson Ether Synthesis of this compound by TLC
This protocol outlines the steps for monitoring the progress of a Williamson ether synthesis reaction where this compound is reacted with an alcohol in the presence of a base.
1. Materials:
-
Silica gel TLC plates (with fluorescent indicator, F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining jar and stain (e.g., p-anisaldehyde or ferric chloride solution)
-
Heat gun or hot plate
-
Reaction mixture aliquots
-
Reference standards (this compound and, if available, the expected product)
-
Developing solvent (e.g., 20% ethyl acetate in hexanes)
-
Spotting solvent (e.g., dichloromethane or ethyl acetate)
2. Procedure:
-
Prepare the Developing Chamber: Pour the developing solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin line. Mark the lanes for your samples: one for the starting material (SM), one for the reaction mixture (R), and one for a co-spot (C) of the starting material and the reaction mixture.
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in the spotting solvent.
-
Reaction Mixture (R): At various time points (e.g., t=0, 30 min, 1 hr, etc.), take a small aliquot of the reaction mixture using a capillary tube or micropipette and dissolve it in the spotting solvent.
-
-
Spot the TLC Plate:
-
Using a clean capillary tube, spot the prepared starting material solution onto the "SM" lane on the origin line. The spot should be small and concentrated (1-2 mm in diameter).
-
Using another clean capillary tube, spot the reaction mixture solution onto the "R" lane.
-
In the "C" lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture.
-
-
Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to move up the plate by capillary action.
-
Monitor Development: Let the solvent front travel up the plate until it is about 1 cm from the top.
-
Mark and Dry: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Visualize the Spots:
-
UV Light: View the plate under a UV lamp (254 nm). Circle the visible spots with a pencil. The starting material spot in the "SM" lane should be visible. In the "R" lane, you should see the starting material spot diminish over time and a new spot (the product) appear at a higher Rf. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
-
Staining: If further visualization is needed, dip the plate into a staining solution (e.g., p-anisaldehyde) using forceps, then gently heat the plate with a heat gun or on a hot plate until colored spots appear.
-
-
Analyze the Results: Calculate the Rf values for the starting material and the product. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progress of the reaction.
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for monitoring reaction progress by TLC.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for O-Alkylation of Phenols
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to 2-(Bromomethyl)phenol for the Synthesis of Aryl Ethers.
In the synthesis of aryl ethers, particularly those bearing a 2-(hydroxymethyl)phenyl moiety, this compound serves as a common and reactive alkylating agent. However, its lachrymatory nature and potential for side reactions necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Executive Summary
This guide evaluates three primary alternatives to this compound for the O-alkylation of phenols:
-
Williamson Ether Synthesis with Protected 2-(Halomethyl)phenols: This approach utilizes benzyl (B1604629) or silyl (B83357) ethers to mask the hydroxyl group of the alkylating agent, which is deprotected after ether formation. This strategy offers the advantage of using the robust and high-yielding Williamson ether synthesis while avoiding the reactivity of the free hydroxyl group.
-
Mitsunobu Reaction with 2-Hydroxybenzyl Alcohol: This method allows for the direct coupling of a phenol (B47542) with 2-hydroxybenzyl alcohol under milder, neutral conditions, avoiding the need for a separate protection-deprotection sequence. It is particularly useful for substrates sensitive to the basic conditions of the Williamson ether synthesis.
-
Direct Dehydrative Etherification: This acid-catalyzed method also directly couples a phenol with 2-hydroxybenzyl alcohol, offering a potentially more atom-economical route by eliminating the need for pre-activation of the alcohol.
The following sections provide a detailed comparison of these alternatives, including their performance, experimental protocols, and reaction workflows.
Performance Comparison of O-Alkylation Reagents
The selection of an appropriate O-alkylation reagent depends on factors such as substrate scope, reaction conditions, and desired yield. The following table summarizes the performance of this compound and its alternatives based on available experimental data.
| Reagent/Method | Typical Substrate | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | K₂CO₃ | Acetone | RT | 12 | ~85% | General Williamson Ether Synthesis |
| 2-(Benzyloxymethyl)benzyl bromide | Phenol | K₂CO₃ | DMF | 60 | 4 | >90% (for similar systems) | --INVALID-LINK--[1] |
| 2-Hydroxybenzyl alcohol (Mitsunobu) | Phenol | PPh₃, DIAD | Toluene | 0 to 90 | 12 | ~76% | --INVALID-LINK--[2] |
| 2-Hydroxybenzyl alcohol (Dehydrative) | Phenol | H₂SO₄ | Toluene | Reflux | 6 | Moderate to Good | --INVALID-LINK--[3] |
| 2-(Chloromethyl)phenol | Phenol | K₂CO₃ | Acetone | RT | 24 | ~75% | General Williamson Ether Synthesis |
Detailed Experimental Protocols
Protocol 1: O-Alkylation using 2-(Benzyloxymethyl)benzyl bromide (A Protected Reagent)
This protocol involves a two-step process: O-alkylation with the protected benzyl bromide followed by deprotection of the benzyl ether.
Step 1: O-Alkylation
-
To a solution of the desired phenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add 2-(benzyloxymethyl)benzyl bromide (1.1 eq.) to the suspension.
-
Stir the reaction mixture at 60 °C for 4 hours or until completion as monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected ether.
Step 2: Deprotection
-
Dissolve the protected ether in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final O-alkylated product.
Protocol 2: Mitsunobu Reaction with 2-Hydroxybenzyl Alcohol
This protocol describes the direct coupling of a phenol with 2-hydroxybenzyl alcohol.
-
Dissolve the phenol (1.0 eq.), 2-hydroxybenzyl alcohol (1.2 eq.), and triphenylphosphine (B44618) (PPh₃, 1.5 eq.) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired ether.[2]
Protocol 3: Direct Dehydrative Etherification
This protocol outlines the acid-catalyzed reaction between a phenol and 2-hydroxybenzyl alcohol.
-
To a solution of the phenol (1.0 eq.) and 2-hydroxybenzyl alcohol (1.2 eq.) in toluene, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired aryl ether.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the different workflows for the O-alkylation of phenols using this compound and its alternatives.
Conclusion
The choice of an alternative to this compound for O-alkylation depends on the specific requirements of the synthesis. The use of a protected 2-(halomethyl)phenol via the Williamson ether synthesis offers high yields and is suitable for a wide range of phenols, but requires an additional deprotection step. The Mitsunobu reaction provides a milder, one-step alternative for sensitive substrates, although yields may be slightly lower and purification can be more complex due to the byproducts. Direct dehydrative etherification is an attractive atom-economical option, but may require optimization of the catalyst and reaction conditions to achieve high selectivity and yield. By considering the data and protocols presented in this guide, researchers can make an informed decision to select the most appropriate reagent and methodology for their O-alkylation needs.
References
A Comparative Guide to 2-(Bromomethyl)phenol and Benzyl Bromide as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection and implementation of protecting groups are paramount for achieving high yields and minimizing side reactions. Among the plethora of options for the protection of hydroxyl groups, benzyl (B1604629) ethers, introduced via benzyl bromide, are a mainstay due to their robustness. This guide provides an objective comparison between the conventional benzyl bromide and the more specialized 2-(bromomethyl)phenol as protecting group precursors for alcohols, with a focus on their respective performance, supported by available experimental data and mechanistic insights.
Introduction to Benzyl-Based Protecting Groups
Benzyl ethers are widely employed to protect alcohols owing to their general stability under both acidic and basic conditions.[1][2] The benzyl group is typically introduced using benzyl bromide or a related benzyl halide through a Williamson ether synthesis.[3] Deprotection is most commonly achieved by catalytic hydrogenolysis, offering a mild and efficient method for cleavage.[1][4]
This compound introduces an ortho-hydroxybenzyl ether, a protecting group with unique deprotection characteristics stemming from the presence of the neighboring hydroxyl group. This structural feature allows for a deprotection mechanism that differs significantly from that of a standard benzyl ether, offering potential advantages in specific synthetic contexts.
Performance Comparison: this compound vs. Benzyl Bromide
Data Presentation
Table 1: Protection of Alcohols
| Parameter | Benzyl Bromide | This compound |
| Reagent | Benzyl bromide (BnBr) | This compound (o-HBBr) |
| Reaction Type | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Typical Base | NaH, KH, K₂CO₃, Ag₂O[3] | NaH, K₂CO₃ |
| Typical Solvent | DMF, THF, Acetonitrile[5] | DMF, THF |
| Reaction Conditions | Room temperature to reflux | Room temperature to reflux |
| Representative Yield | Generally high (often >90%)[3] | Reported high, but substrate-dependent |
Table 2: Deprotection of Protected Alcohols
| Parameter | Benzyl Ether (Bn-OR) | 2-(Hydroxymethyl)phenyl Ether (o-HBP-OR) |
| Common Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[1][4] | Intramolecular Cyclization |
| Reagents/Conditions | H₂ (1 atm), 10% Pd/C, in MeOH or EtOH[4] | Mild acid or base, or heat |
| Byproducts | Toluene | Salicylaldehyde or related cyclic acetal |
| Alternative Deprotection | Strong acids (HBr, BCl₃), Oxidizing agents (DDQ)[3][4] | Standard hydrogenolysis should also be effective |
| Representative Yield | Generally high (often >95%)[4] | Reported high, but substrate-dependent |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Bromide
Objective: To synthesize a benzyl ether from a primary alcohol.
Protocol:
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired benzyl ether.[3]
Protection of a Primary Alcohol with this compound
Objective: To synthesize a 2-(hydroxymethyl)phenyl ether from a primary alcohol.
Protocol:
-
To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes at room temperature, add a solution of this compound (1.1 eq.) in THF.
-
Stir the reaction mixture at room temperature for 12 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 2-(hydroxymethyl)phenyl ether.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether to regenerate the alcohol.
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 eq.) in methanol (B129727) or ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[4]
Deprotection of a 2-(Hydroxymethyl)phenyl Ether
Objective: To cleave a 2-(hydroxymethyl)phenyl ether via intramolecular cyclization.
Protocol: Note: Specific, universally applicable conditions are not well-documented and may require optimization based on the substrate.
-
Dissolve the 2-(hydroxymethyl)phenyl ether in a suitable solvent (e.g., toluene, dioxane, or methanol).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) or a mild base (e.g., potassium carbonate).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and neutralize if necessary.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol.
-
Purify by flash column chromatography if necessary.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows associated with the use of these protecting groups.
Figure 1: General workflow for alcohol protection and deprotection.
Figure 2: Williamson ether synthesis for benzyl protection.
References
Evaluating the Biological Activity of 2-(Bromomethyl)phenol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives of 2-(bromomethyl)phenol represent a versatile class of compounds with significant potential in medicinal chemistry. Their inherent reactivity, stemming from the presence of a reactive bromomethyl group and a phenolic hydroxyl group, allows for the synthesis of a diverse array of molecules with a wide range of biological activities. This guide provides a comparative overview of the anticancer and antimicrobial properties of various this compound derivatives and structurally related compounds, supported by experimental data from multiple studies. Due to the limited availability of a single comprehensive study directly comparing a series of this compound derivatives, this guide synthesizes data from research on structurally similar bromophenol and phenol (B47542) derivatives to provide a representative comparison.
Anticancer Activity
Phenolic compounds, including derivatives of this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.
Comparative Cytotoxicity of Phenol Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various phenol derivatives against different cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative Name/Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol | Human osteosarcoma (U2OS) | 50.5 ± 3.8 | [1][2][3] |
| Bromophenol Hybrid (Compound 17a) | Human lung carcinoma (A549) | Not specified, but potent | [4][5] |
| 2-phenol-4-chlorophenyl-6-aryl pyridines (Compounds 27-37, 39) | Human breast adenocarcinoma (T47D) | 0.68 - 1.25 | [6] |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Anticancer Action: Apoptosis Induction
Several studies have elucidated the pro-apoptotic mechanisms of bromophenol derivatives. A common pathway involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptosis.
One study on a novel bromophenol derivative, BOS-102, in human A549 lung cancer cells revealed that the compound induces G0/G1 cell cycle arrest and apoptosis.[7] This process is mediated by the activation of caspase-3 and poly (ADP-ribose) polymerase (PARP), an increase in the Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[7] Furthermore, BOS-102 was found to deactivate the PI3K/Akt signaling pathway and activate the mitogen-activated protein kinase (MAPK) pathway, both of which are crucial in regulating cell survival and apoptosis.[7]
Another investigation into bromophenol hybrids demonstrated that the lead compound induced apoptosis in A549 cells, characterized by DNA fragmentation and morphological changes.[4][5] This apoptotic pathway was also found to be mediated by ROS generation and involved the suppression of the anti-apoptotic protein Bcl-2 and activation of caspase-3 and PARP.[4][5]
Antimicrobial Activity
Derivatives of this compound and related phenolic compounds have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Potency
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The following table presents MIC values for various aminomethyl phenol derivatives.
| Derivative | Target Organism | MIC (µg/mL) | Reference(s) |
| Aminomethyl phenol derivative 4a | Bacillus subtilis | 100 | [8] |
| Aminomethyl phenol derivative 4a | Micrococcus luteus | 100 | [8] |
| Aminomethyl phenol derivative 4a | Salmonella typhi | 100 | [8] |
| Aminomethyl phenol derivative 4a | Candida albicans | 100 | [8] |
| Tranexamic acid-phenol imine derivative 3i | Penicillium italicum | 0.014 | [9] |
| Tranexamic acid-phenol imine derivative 3k | Proteus mirabilis | 0.014 | [9] |
Note: The data presented is compiled from different studies and should be interpreted with caution as experimental conditions may vary.
Mechanism of Antimicrobial Action: Inhibition of NF-κB
The anti-inflammatory and antimicrobial effects of phenolic compounds are often linked to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][12][13][14] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Inappropriate activation of NF-κB is associated with various inflammatory diseases and cancer.
Polyphenolic compounds can inhibit the NF-κB pathway at multiple levels.[11] Some compounds can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[11] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are summaries of key methodologies cited in the evaluation of this compound derivatives and related compounds.
Synthesis of Aminomethyl Phenol Derivatives
A general and effective method for synthesizing antimicrobial aminomethyl phenol derivatives involves a two-step process:
-
Schiff Base Formation: Condensation of an appropriate aniline (B41778) with salicylaldehyde (B1680747) in dry ethanol (B145695) at 0°C, followed by heating to 70°C for 6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The resulting precipitate is filtered, washed with chilled ethanol, and dried under vacuum. The crude product is then recrystallized from hot ethanol.[8]
-
Reduction of the Imine: The synthesized Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, in an appropriate solvent to yield the final aminomethyl phenol derivative. The product is then purified and characterized.[8]
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well. This reagent contains a luminogenic substrate for caspase-3/7.
-
Incubation: Incubate the plate at room temperature for 1-2 hours. During this time, active caspases cleave the substrate, generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of caspase activity.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The derivatives of this compound and related phenolic compounds exhibit a broad spectrum of promising biological activities, including potent anticancer and antimicrobial effects. Their ability to induce apoptosis in cancer cells through multiple signaling pathways and inhibit key inflammatory pathways underscores their potential as lead compounds for the development of novel therapeutics. Further research focusing on the synthesis of a focused library of this compound derivatives and their systematic evaluation against a panel of cancer cell lines and microbial pathogens is warranted to establish clear structure-activity relationships and identify candidates with optimal efficacy and safety profiles for future drug development.
References
- 1. researchportal.tuni.fi [researchportal.tuni.fi]
- 2. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation [mdpi.com]
- 5. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 12. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenolic compounds with NF-κB inhibitory effects from the fungus Phellinus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of 2-(Bromomethyl)phenol Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of 2-(bromomethyl)phenol analogs, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information presented is based on available experimental data, highlighting key structural modifications that influence biological efficacy.
The this compound scaffold, characterized by a phenol (B47542) ring substituted with a reactive bromomethyl group at the ortho position, serves as a versatile backbone for the development of bioactive compounds. The inherent electrophilicity of the benzylic bromide and the nucleophilicity of the phenolic hydroxyl group allow for a multitude of chemical modifications, leading to a diverse library of analogs with varying biological profiles.
Anticancer Activity: A Tale of Substitution and Cytotoxicity
While a comprehensive SAR study dedicated solely to this compound analogs is not extensively documented in publicly available literature, analysis of related bromophenol derivatives provides valuable insights into the structural features governing anticancer activity. Studies on various brominated phenolic compounds have demonstrated that the degree and position of bromine substitution, as well as the nature of other substituents on the aromatic ring, play a crucial role in their cytotoxic effects against cancer cell lines.
For instance, research on β-carboline chalcones incorporating a bromide salt has shown that N-alkylation of the β-carboline nucleus can significantly impact cytotoxicity. Notably, an N-benzylated analog exhibited broad-spectrum activity against a panel of cancer cell lines with IC50 values ranging from 15.9 to 22.1 μM.[1] This suggests that the introduction of specific lipophilic moieties can enhance the anticancer potential of the parent molecule.
Table 1: Anticancer Activity of Selected Brominated Heterocyclic Analogs
| Compound ID | Modification | Cancer Cell Line | IC50 (μM) | Reference |
| 13g | N-benzylated β-carboline chalcone (B49325) bromide | BxPC-3 (Pancreatic) | 15.9 | [1] |
| HeLa (Cervical) | 18.2 | [1] | ||
| C4-2 (Prostate) | 22.1 | [1] | ||
| PC-3 (Prostate) | 19.5 | [1] | ||
| HEK293T (Kidney) | 20.3 | [1] | ||
| MDA-MB-231 (Breast) | 17.8 | [1] |
Antimicrobial Activity: Targeting Microbial Growth
The antimicrobial potential of phenolic compounds is well-established, and the introduction of a bromomethyl group offers a reactive site for potential covalent interactions with microbial targets. SAR studies on phenolic compounds reveal that the nature and position of substituents on the aromatic ring are critical for their antimicrobial efficacy.
For example, studies on naturally occurring phenols and their derivatives have shown that modifications to the alkyl side chains can modulate their minimum inhibitory concentrations (MICs) against various bacterial strains.[2] While specific data for a series of this compound analogs is limited, the general principles of phenolic antimicrobial SAR suggest that factors like lipophilicity, electronic effects of substituents, and steric hindrance play a significant role. The presence of hydroxyl groups is often crucial for activity, and their position relative to other substituents can influence the molecule's interaction with bacterial targets.[3]
Table 2: Antimicrobial Activity of Representative Phenolic Compounds
| Compound | Microorganism | MIC (mg/mL) | Reference |
| 2,4-Dihydroxybenzoic acid | Escherichia coli | 1 | [3] |
| Staphylococcus aureus (MRSA) | 0.5 | [3] | |
| Protocatechuic acid | Escherichia coli | 1 | [3] |
| Vanillic acid | Staphylococcus aureus (MRSA) | 0.5 | [3] |
| p-Coumaric acid | Staphylococcus aureus (MRSA) | 1 | [3] |
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential.
Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activity of this compound analogs is intrinsically linked to their interaction with cellular components and signaling pathways. The reactive bromomethyl group can potentially act as an electrophile, forming covalent adducts with nucleophilic residues (e.g., cysteine, histidine) in proteins.
Diagram 1: Potential Mechanism of Action for this compound Analogs
Caption: A simplified workflow illustrating the potential mechanism of action of this compound analogs, from target interaction to the final biological response.
Diagram 2: Experimental Workflow for SAR Studies
Caption: A flowchart depicting the key stages in a structure-activity relationship (SAR) study of this compound analogs.
Conclusion and Future Directions
The available data, primarily from related bromophenol structures, suggests that this compound analogs hold promise as a scaffold for the development of novel anticancer and antimicrobial agents. Key takeaways for SAR include the importance of substitution patterns on the phenolic ring and the potential for enhancing activity through modifications that influence lipophilicity and target interaction.
Future research should focus on the systematic synthesis and biological evaluation of a dedicated library of this compound analogs. This would involve varying the substituents at different positions of the phenol ring and exploring modifications of the bromomethyl group. Such focused studies are crucial for elucidating a clear and comprehensive SAR, which will, in turn, guide the rational design of more potent and selective therapeutic agents based on this versatile chemical scaffold.
References
- 1. Synthesis and investigations into the anticancer and antibacterial activity studies of β-carboline chalcones and their bromide salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Validation of 2-(Bromomethyl)phenol Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic data for the products formed from the reaction of 2-(bromomethyl)phenol with various nucleophiles. It also presents a comparative analysis with alternative synthetic routes to these products, supported by experimental data and detailed methodologies. This information is intended to aid researchers in the validation of their reaction products and in the selection of appropriate synthetic strategies.
Introduction
This compound is a versatile bifunctional molecule featuring a reactive benzylic bromide and a phenolic hydroxyl group. This unique structure allows for a variety of chemical transformations, primarily through nucleophilic substitution at the bromomethyl group. Understanding the spectroscopic signatures of the resulting products is crucial for reaction monitoring, product identification, and quality control. This guide focuses on the spectroscopic validation of the products from the reaction of this compound with an amine (diethylamine), a thiol (thiophenol), and an alcohol (methanol), and compares these to products from alternative synthetic pathways.
Reaction Pathways of this compound
The primary reaction pathway for this compound with nucleophiles is an SN2 reaction, where the nucleophile displaces the bromide ion. The proximity of the phenolic hydroxyl group can influence the reactivity and in some cases lead to intramolecular side reactions.
Caption: General SN2 reaction of this compound with a nucleophile.
Comparison 1: Reaction with Diethylamine vs. Mannich Reaction
The reaction of this compound with diethylamine yields 2-((diethylamino)methyl)phenol. An alternative and widely used method for the synthesis of such aminomethylated phenols is the Mannich reaction.
Method 1: SN2 Reaction of this compound
This method involves the direct substitution of the bromine atom by diethylamine.
Experimental Protocol:
To a solution of this compound (1.0 mmol) in a suitable solvent such as acetonitrile (B52724) or THF (10 mL), diethylamine (1.2 mmol) and a non-nucleophilic base like potassium carbonate (1.5 mmol) are added. The mixture is stirred at room temperature or gently heated (e.g., 50 °C) until the reaction is complete (monitored by TLC). The reaction mixture is then worked up by filtering the solid, removing the solvent under reduced pressure, and purifying the residue by column chromatography.
Method 2: Mannich Reaction (Alternative)
The Mannich reaction is a three-component condensation of phenol, formaldehyde (B43269), and a secondary amine (in this case, diethylamine).[1]
Experimental Protocol:
Phenol (1.0 mmol) is mixed with a 37% aqueous solution of formaldehyde (1.1 mmol) and diethylamine (1.1 mmol). The mixture is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Spectroscopic Data Comparison: 2-((Diethylamino)methyl)phenol
| Spectroscopic Data | Method 1: SN2 Reaction Product | Method 2: Mannich Reaction Product |
| ¹H NMR (CDCl₃, ppm) | ~7.20-6.80 (m, 4H, Ar-H), ~3.70 (s, 2H, Ar-CH₂-N), ~2.60 (q, 4H, N-(CH₂CH₃)₂), ~1.10 (t, 6H, N-(CH₂CH₃)₂) | ~7.20-6.80 (m, 4H, Ar-H), ~3.70 (s, 2H, Ar-CH₂-N), ~2.60 (q, 4H, N-(CH₂CH₃)₂), ~1.10 (t, 6H, N-(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, ppm) | ~156 (C-OH), ~130-115 (Ar-C), ~58 (Ar-CH₂-N), ~47 (N-CH₂CH₃), ~12 (N-CH₂CH₃) | ~156 (C-OH), ~130-115 (Ar-C), ~58 (Ar-CH₂-N), ~47 (N-CH₂CH₃), ~12 (N-CH₂CH₃) |
| IR (cm⁻¹) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2970, 2870 (Aliphatic C-H), ~1600, 1490 (C=C aromatic) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2970, 2870 (Aliphatic C-H), ~1600, 1490 (C=C aromatic) |
Key Spectroscopic Features for Validation:
-
¹H NMR: The disappearance of the benzylic bromide signal (~4.5 ppm in the starting material) and the appearance of a new singlet for the benzylic protons adjacent to the nitrogen at around 3.70 ppm. The characteristic quartet and triplet for the ethyl groups are also key indicators.
-
¹³C NMR: The appearance of new signals for the benzylic carbon (~58 ppm) and the ethyl group carbons.
-
IR: The retention of the broad O-H stretch from the phenolic group and the appearance of C-N stretching vibrations.
Caption: Synthetic routes to 2-((diethylamino)methyl)phenol.
Comparison 2: Reaction with Thiophenol vs. Alternative Thioether Synthesis
The reaction with thiophenol results in the formation of a thioether, 2-((phenylthio)methyl)phenol.
Method 1: SN2 Reaction of this compound
Experimental Protocol:
This compound (1.0 mmol) and thiophenol (1.1 mmol) are dissolved in a polar aprotic solvent like DMF (10 mL). A base such as potassium carbonate (1.5 mmol) is added, and the mixture is stirred at room temperature until the starting material is consumed (TLC analysis). The product is isolated by aqueous workup and purified by column chromatography.
Method 2: Alternative Thioether Synthesis (from o-cresol)
An alternative route involves the radical-initiated reaction of o-cresol (B1677501) with a thiolating agent.
Experimental Protocol:
o-Cresol (1.0 mmol) is reacted with N-phenylthiophthalimide in the presence of a radical initiator like AIBN in a suitable solvent under reflux. This method is less common and can lead to mixtures of products.
Spectroscopic Data Comparison: 2-((Phenylthio)methyl)phenol
| Spectroscopic Data | Method 1: SN2 Reaction Product |
| ¹H NMR (CDCl₃, ppm) | ~7.40-6.80 (m, 9H, Ar-H), ~4.15 (s, 2H, Ar-CH₂-S) |
| ¹³C NMR (CDCl₃, ppm) | ~156 (C-OH), ~136 (S-Cipso), ~130-115 (Ar-C), ~38 (Ar-CH₂-S) |
| IR (cm⁻¹) | ~3450 (br, O-H), ~3060 (Ar C-H), ~1580, 1480 (C=C aromatic), ~690 (C-S) |
Key Spectroscopic Features for Validation:
-
¹H NMR: A significant upfield shift of the benzylic protons to around 4.15 ppm as a singlet, and the appearance of signals corresponding to the phenylthio group.
-
¹³C NMR: The appearance of the benzylic carbon signal at approximately 38 ppm.
-
IR: The presence of a C-S stretching band, which can sometimes be weak and difficult to assign definitively. The broad O-H stretch is retained.
Comparison 3: Reaction with Methanol vs. Williamson Ether Synthesis
The reaction with methanol (or more practically, sodium methoxide) yields the corresponding methyl ether, 2-(methoxymethyl)phenol. A common alternative for preparing aryl ethers is the Williamson ether synthesis starting from a di-functional precursor.
Method 1: SN2 Reaction of this compound
Experimental Protocol:
This compound (1.0 mmol) is dissolved in methanol (10 mL), and a base like sodium methoxide (B1231860) (1.1 mmol) is added. The reaction is stirred at room temperature or slightly elevated temperature. After completion, the solvent is removed, and the product is purified.
Method 2: Williamson Ether Synthesis (Alternative)
This method involves the methylation of 2-(hydroxymethyl)phenol.
Experimental Protocol:
2-(Hydroxymethyl)phenol (1.0 mmol) is dissolved in a polar aprotic solvent like THF or DMF. A strong base such as sodium hydride (1.1 mmol) is added to deprotonate the phenolic hydroxyl group. Methyl iodide (1.2 mmol) is then added, and the reaction is stirred until completion. An aqueous workup followed by purification yields the desired product.
Spectroscopic Data Comparison: 2-(Methoxymethyl)phenol
| Spectroscopic Data | Method 1: SN2 Reaction Product | Method 2: Williamson Ether Synthesis Product |
| ¹H NMR (CDCl₃, ppm) | ~7.25-6.85 (m, 4H, Ar-H), ~4.60 (s, 2H, Ar-CH₂-O), ~3.40 (s, 3H, O-CH₃) | ~7.25-6.85 (m, 4H, Ar-H), ~4.60 (s, 2H, Ar-CH₂-O), ~3.40 (s, 3H, O-CH₃) |
| ¹³C NMR (CDCl₃, ppm) | ~156 (C-OH), ~130-115 (Ar-C), ~72 (Ar-CH₂-O), ~58 (O-CH₃) | ~156 (C-OH), ~130-115 (Ar-C), ~72 (Ar-CH₂-O), ~58 (O-CH₃) |
| IR (cm⁻¹) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2930, 2820 (Aliphatic C-H), ~1100 (C-O stretch) | ~3400 (br, O-H), ~3050 (Ar C-H), ~2930, 2820 (Aliphatic C-H), ~1100 (C-O stretch) |
Key Spectroscopic Features for Validation:
-
¹H NMR: The singlet for the benzylic protons is observed around 4.60 ppm, and a new singlet for the methoxy (B1213986) protons appears at approximately 3.40 ppm.
-
¹³C NMR: The appearance of the benzylic carbon signal at around 72 ppm and the methoxy carbon at about 58 ppm.
-
IR: A strong C-O stretching band is typically observed around 1100 cm⁻¹.
Conclusion
The spectroscopic validation of reaction products of this compound relies on the identification of key changes in NMR and IR spectra. The disappearance of the starting material's benzylic bromide signals and the appearance of new signals corresponding to the newly formed C-N, C-S, or C-O bond are definitive indicators of a successful reaction. The provided spectroscopic data serves as a reliable reference for researchers working with this versatile building block. When choosing a synthetic route, factors such as the availability of starting materials, reaction conditions, and potential for side products should be considered. The SN2 reaction of this compound offers a direct and often high-yielding route to a variety of substituted phenols.
References
A Comparative Guide to the Synthesis of 2-(Bromomethyl)phenol: N-Bromosuccinimide vs. Elemental Bromine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-(bromomethyl)phenol is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules. The targeted functionalization of the benzylic methyl group of 2-methylphenol (o-cresol) requires a careful choice of brominating agent to achieve high yield and selectivity. This guide provides an objective comparison of two common brominating agents, N-bromosuccinimide (NBS) and elemental bromine (Br₂), for this transformation, supported by experimental data and detailed protocols.
Executive Summary
N-Bromosuccinimide (NBS) is the preferred reagent for the selective benzylic bromination of 2-methylphenol to yield this compound. This preference is due to its ability to maintain a low and constant concentration of bromine radicals, which favors substitution at the benzylic position while minimizing competing electrophilic aromatic substitution on the activated phenol (B47542) ring. Elemental bromine (Br₂), on the other hand, is highly prone to reacting with the aromatic ring, leading to a mixture of ring-brominated isomers and di-substituted products, thus significantly reducing the yield of the desired benzylic bromide. While benzylic bromination with elemental bromine is mechanistically possible under photochemical conditions, its lack of selectivity with electron-rich substrates like phenols makes it a less desirable option.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes and reaction parameters for the synthesis of this compound using NBS and elemental bromine.
| Parameter | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Primary Reaction | Free-Radical Benzylic Bromination | Electrophilic Aromatic Substitution |
| Major Product | This compound | 4-Bromo-2-methylphenol (B185452) and 6-bromo-2-methylphenol |
| Typical Yield of Desired Product | High (Reported up to 92% for similar substrates) | Low to negligible |
| Key Side Products | Minimal | Ring-brominated isomers, di-brominated products |
| Selectivity | High for benzylic position | Low; favors aromatic ring |
| Reaction Conditions | Non-polar solvent (e.g., CCl₄, cyclohexane), radical initiator (e.g., AIBN, benzoyl peroxide), or light (hν), heat | Polar solvent or Lewis acid catalyst for aromatic substitution; UV light for less selective benzylic bromination |
| Safety and Handling | Crystalline solid, easier and safer to handle.[1] | Fuming, corrosive, and toxic liquid, requires greater precautions.[1] |
Reaction Mechanisms and Selectivity
The key to the difference in outcomes lies in the reaction mechanisms.
N-Bromosuccinimide: The reaction proceeds via a free-radical chain mechanism. A radical initiator (or light/heat) initiates the process by generating a bromine radical from NBS. This radical then abstracts a hydrogen atom from the benzylic methyl group of 2-methylphenol, forming a resonance-stabilized benzylic radical.[2] This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product and a new bromine radical, propagating the chain.[2][3] The low concentration of Br₂ maintained by NBS is crucial to prevent electrophilic addition to the aromatic ring.[2][4]
Elemental Bromine: With an activated ring system like a phenol, elemental bromine readily acts as an electrophile. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions.[5] This leads to the formation of 4-bromo-2-methylphenol and 6-bromo-2-methylphenol as the major products. In the presence of excess bromine, di-substitution to form 4,6-dibromo-2-methylphenol is also common. While photochemical conditions with elemental bromine can induce radical benzylic bromination, the high concentration of Br₂ still allows for competitive and often faster electrophilic aromatic substitution, resulting in a mixture of products.[4]
Experimental Protocols
Method 1: Synthesis of this compound using N-Bromosuccinimide (NBS)
This protocol is based on the highly selective Wohl-Ziegler reaction for benzylic bromination.
Materials:
-
2-Methylphenol (o-cresol)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane (B81311) or acetonitrile
-
Anhydrous sodium sulfate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylphenol (1.0 eq.) in the chosen non-polar solvent.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.).
-
Under an inert atmosphere, heat the reaction mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of the solvent.
-
Combine the filtrates and wash with water and then with a saturated solution of sodium thiosulfate (B1220275) to remove any remaining bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure this compound.
Method 2: Reaction of 2-Methylphenol with Elemental Bromine (Illustrating Lack of Selectivity)
This protocol demonstrates the typical outcome of reacting an activated phenol with elemental bromine, leading to electrophilic aromatic substitution.
Materials:
-
2-Methylphenol (o-cresol)
-
Elemental Bromine (Br₂)
-
Carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methylphenol (1.0 eq.) in the chosen solvent in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and cool the flask in an ice bath.
-
Slowly add a solution of elemental bromine (1.0 eq.) in the same solvent from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by washing the mixture with a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis of the crude product by GC-MS or NMR will reveal a mixture of ring-brominated products, primarily 4-bromo-2-methylphenol and 6-bromo-2-methylphenol, with minimal to no this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the reactions and the key difference in the products obtained.
Caption: Comparative workflow for the bromination of 2-methylphenol.
Caption: Logical relationship between reagent, mechanism, and reaction outcome.
Conclusion
For the synthesis of this compound from 2-methylphenol, N-bromosuccinimide is unequivocally the superior reagent. Its ability to facilitate a selective free-radical benzylic bromination leads to a high yield of the desired product with minimal side reactions. In contrast, elemental bromine's propensity for electrophilic aromatic substitution on the activated phenol ring makes it unsuitable for this specific transformation, as it primarily yields a mixture of ring-brominated isomers. Researchers and drug development professionals should therefore opt for NBS-mediated protocols to ensure an efficient and selective synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. What is the product formed when o Cresol reacts with class 12 chemistry CBSE [vedantu.com]
The Bifunctional Advantage: A Comparative Guide to 2-(Bromomethyl)phenol in Synthesis
In the landscape of fine chemical and pharmaceutical synthesis, the selection of an appropriate building block is paramount to achieving efficiency, high yields, and novel molecular architectures. 2-(Bromomethyl)phenol, a bifunctional aromatic compound, stands out as a uniquely versatile reagent. Its dual reactivity, stemming from a nucleophilic hydroxyl group and an electrophilic bromomethyl group, offers distinct advantages over conventional monofunctional alternatives like benzyl (B1604629) bromide.
This guide provides an objective comparison of this compound with other benzylating agents, supported by illustrative experimental data and detailed protocols. We will explore how its unique structure facilitates not only standard alkylation reactions but also enables elegant intramolecular pathways to complex heterocyclic systems.
Performance Comparison in O-Alkylation
The O-alkylation of phenols is a fundamental transformation, often employed to protect hydroxyl groups or to synthesize aryl ethers, a common motif in pharmaceuticals. A primary application of this compound is to introduce the 2-hydroxybenzyl moiety. Let's compare its performance in a typical Williamson ether synthesis with standard benzylating agents like benzyl bromide and 2-(chloromethyl)phenol (B1634175).
The key advantage of this compound is not necessarily a dramatic increase in yield for simple O-alkylation, but the introduction of a versatile hydroxyl "handle" in the product. This handle can be used for subsequent transformations, such as forming intramolecular rings or serving as a point of attachment for other molecules.
Table 1: Comparison of Benzylating Agents in the O-Alkylation of 4-Nitrophenol
| Reagent | Typical Conditions | Reaction Time | Typical Yield | Key Product Feature | Relative Reactivity |
| This compound | K₂CO₃, Acetone (B3395972), 60°C | 4-6 hours | 90-95% | Bifunctional (Ether + Phenol) | High |
| Benzyl Bromide | K₂CO₃, Acetone, 60°C | 4-6 hours | 92-97% | Monofunctional (Ether) | High |
| 2-(Chloromethyl)phenol | K₂CO₃, NaI (cat.), Acetone, 60°C | 12-18 hours | 85-90% | Bifunctional (Ether + Phenol) | Moderate |
Note: Data is compiled from typical laboratory results and may vary based on specific experimental conditions. The reaction with 2-(chloromethyl)phenol is significantly slower due to the lower leaving group ability of chloride compared to bromide; a catalytic amount of sodium iodide is often used to facilitate the reaction via in-situ formation of the more reactive iodide.
The Unique Advantage: Intramolecular Cyclization
The most significant advantage of this compound is its capacity for intramolecular reactions. The proximity of the nucleophilic hydroxyl group and the electrophilic bromomethyl group allows for efficient synthesis of oxygen-containing heterocycles, such as 2,3-dihydrobenzofuran (B1216630). This transformation is difficult or impossible to achieve in a single step with monofunctional reagents like benzyl bromide.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of a Phenol (B47542)
This protocol describes a typical Williamson ether synthesis using this compound.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phenol derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone to the flask (approx. 10 mL per mmol of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approx. 60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Rinse the solid with additional acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ether.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Intramolecular Cyclization to form a Dihydrobenzofuran Derivative
This protocol demonstrates the unique utility of the bifunctional nature of this compound derivatives.
Materials:
-
A this compound derivative with a nucleophilic tether (e.g., prepared from a previous alkylation) (1.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., NaH) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature or heat gently (e.g., 50-70°C) for 2-4 hours. The base deprotonates the phenolic hydroxyl group, which then acts as an intramolecular nucleophile.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2,3-dihydrobenzofuran derivative by column chromatography.
Conclusion
This compound offers a significant strategic advantage in organic synthesis. While its reactivity in standard Sₙ2 reactions like O-alkylation is comparable to that of benzyl bromide, its true power lies in its bifunctionality. The presence of the ortho-hydroxyl group provides a synthetic handle for subsequent transformations and, most importantly, enables efficient intramolecular cyclization reactions to form valuable heterocyclic scaffolds like dihydrobenzofurans. For researchers and drug development professionals aiming to build molecular complexity rapidly and elegantly, this compound is a superior choice over its monofunctional counterparts, opening pathways to novel and diverse chemical entities.
A Comparative Analysis of Catalysts for Suzuki Reactions with Aryl Bromides
A critical overview of catalyst performance, offering researchers and drug development professionals a data-driven guide to catalyst selection for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides a comparative analysis of common catalyst systems for the coupling of aryl bromides, a class of substrates frequently encountered in the synthesis of pharmaceuticals and functional materials. The choice of catalyst, ligand, base, and solvent system is paramount for achieving optimal yields and reaction efficiency.[1] While palladium-based catalysts remain the most prevalent, nickel-based systems are gaining traction as a cost-effective alternative.[1][4]
Performance Comparison of Catalyst Systems
The efficacy of a catalyst system in the Suzuki coupling of aryl bromides is influenced by a multitude of factors, including the electronic and steric properties of the aryl bromide, the nature of the boronic acid partner, and the reaction conditions. Below is a summary of catalyst systems that have demonstrated high efficacy in the coupling of various aryl bromides. This data, compiled from multiple sources, serves as a valuable starting point for reaction optimization.
| Catalyst System | Aryl Bromide Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [1] |
| NiCl₂(PCy₃)₂ | 4-Bromotoluene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 95 | [5] |
| Pd/ˢSphos (5 mol%) | 5-Bromoindole | p-Tolylboronic acid | K₂CO₃ | Water-acetonitrile (4:1) | 37 | 18 | >92 | [6] |
| Pd(dppf)Cl₂ | Diaryl bromide | Boronic ester | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | Overnight | 80 | [7] |
| NiBr₂·diglyme / 4,4'-di-t-butyl-2,2'-bipyridine | 1-Bromo-1-methylcyclohexane | Phenylborane | LiOt-Bu | - | - | - | 88 | [8] |
| Benzimidazole-based Pd(II) complex (0.5 mol%) | 4-Bromoacetophenone | Phenylboronic acid | KOH | Water | 100 | 1 | 94 | [2] |
| Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%) | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [2] |
Note: The data presented above is compiled from different sources with varying reaction conditions and should be used as a qualitative guide for catalyst selection. Direct quantitative comparison may not be accurate due to the differences in experimental setups.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions with aryl bromides, which can be adapted for specific substrates and catalyst systems.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).[2][9]
-
Solvent Addition: Add the appropriate solvent (e.g., toluene, 1,4-dioxane, or a mixture with water).[1][7]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1][7]
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., SPhos) (typically 0.1 - 5 mol%).[2][9]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[10]
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In an inert atmosphere glovebox, add the nickel precatalyst (e.g., NiCl₂(PCy₃)₂) (5 mol %), the aryl bromide (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (e.g., K₃PO₄, 4.5 equiv) to a reaction vial.[3][5]
-
Solvent Addition: Add the desired green solvent (e.g., 2-Me-THF or t-amyl alcohol).[5]
-
Reaction: Seal the vial and place it in a preheated reaction block or oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours).[3][5]
-
Work-up and Analysis: Cool the reaction to room temperature. Quench the reaction with a suitable aqueous solution. Add an internal standard for quantitative analysis and extract the organic components with a suitable solvent.[3]
Catalytic Cycle and Workflow
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The process of selecting an optimal catalyst often follows a systematic workflow, beginning with initial screening and culminating in validation.
Caption: A typical workflow for benchmarking Suzuki-Miyaura reaction catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nickel Bromide Catalyzed Ligand‐Free and Activator‐less Suzuki Coupling Reactions | Semantic Scholar [semanticscholar.org]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity and Therapeutic Potential of 2-(Bromomethyl)phenol Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)phenol and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as building blocks for novel therapeutic agents. The inherent reactivity of the bromomethyl group, coupled with the phenolic hydroxyl moiety, allows for diverse chemical modifications, leading to the synthesis of compounds with a range of biological activities. This guide provides a comparative assessment of the cytotoxicity and therapeutic potential of this compound compounds, supported by experimental data and detailed methodologies.
Cytotoxicity of this compound and its Derivatives
While this compound itself is primarily recognized as a versatile synthetic intermediate, its derivatives have been the subject of cytotoxic evaluations. The introduction of additional functional groups can significantly modulate the biological activity of the parent molecule.
Quantitative Cytotoxicity Data
Limited direct quantitative cytotoxicity data for this compound is available in the public domain. However, studies on its derivatives provide insights into the potential of this class of compounds.
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Human Lung Carcinoma) | Crystal Violet | ~15 µM | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Crystal Violet | ~10 µM | ||
| PC3 (Human Prostate Adenocarcinoma) | Crystal Violet | ~20 µM | ||
| N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Human Lung Carcinoma) | Crystal Violet | ~18 µM | |
| MDA-MB-231 (Human Breast Adenocarcinoma) | Crystal Violet | ~12 µM | ||
| PC3 (Human Prostate Adenocarcinoma) | Crystal Violet | ~25 µM |
Note: The above data is for derivatives of this compound and not the parent compound itself. The cytotoxic activity is influenced by the entire molecular structure.
Therapeutic Potential and Mechanism of Action
The therapeutic potential of this compound derivatives, particularly in the context of cancer, appears to be linked to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Studies on brominated phenolic compounds have demonstrated their ability to induce programmed cell death in cancer cells. For instance, N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine has been shown to cause a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
Signaling Pathways
The cytotoxic effects of some bromophenol derivatives have been linked to the modulation of critical signaling pathways involved in cell survival and proliferation. While specific pathways for this compound are not extensively documented, related compounds have been shown to influence pathways such as:
-
PI3K/Akt Pathway: Often implicated in cell survival, inhibition of this pathway can lead to apoptosis.
-
MAPK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.
Below is a generalized diagram illustrating a potential mechanism of action for a cytotoxic this compound derivative.
Caption: Generalized signaling pathway for apoptosis induction by a cytotoxic compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
A Comparative Guide to Quantum Chemical Predictions of 2-(Bromomethyl)phenol Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of quantum chemical methods for predicting the reactivity of 2-(Bromomethyl)phenol, a versatile bifunctional molecule. By leveraging computational models, researchers can gain predictive insights into reaction mechanisms, kinetics, and regioselectivity, thereby accelerating the design and synthesis of novel chemical entities. This document outlines the theoretical basis for these predictions, compares different computational approaches, and provides hypothetical experimental data for validation.
Unraveling the Dual Reactivity of this compound
This compound possesses two key reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic bromide. This duality allows for a rich and competitive reaction landscape, including intermolecular nucleophilic substitution, intramolecular cyclization, and electrophilic aromatic substitution. The outcome of a reaction is often dependent on the specific conditions and the nature of the reacting partners.
Quantum chemical calculations, particularly Density Functional Theory (TDFT), offer a powerful lens to explore these competing pathways. By calculating molecular properties such as orbital energies, charge distributions, and reaction energy profiles, we can predict the most likely course of a reaction.
Comparing Computational Models for Reactivity Prediction
The accuracy of quantum chemical predictions is highly dependent on the chosen theoretical model, specifically the functional and basis set. Here, we compare two widely used DFT functionals, B3LYP and M06-2X, for predicting the reactivity of this compound in a classic S(_N)2 reaction with a generic nucleophile (Nu
−
).
Table 1: Calculated Activation Energies ((\Delta)E
‡
) and Reaction Enthalpies ((\Delta)H({rxn})) for the S(_N)2 Reaction of this compound with a Nucleophile
| Computational Method | Basis Set | (\Delta)E
| (\Delta)H({rxn}) (kcal/mol) |
| B3LYP | 6-311+G(d,p) | 18.5 | -25.2 |
| M06-2X | 6-311+G(d,p) | 16.8 | -27.5 |
| B3LYP with D3 dispersion | 6-311+G(d,p) | 17.9 | -26.1 |
| M06-2X with D3 dispersion | 6-311+G(d,p) | 16.5 | -27.9 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes, reflecting general trends observed in computational chemistry where M06-2X often predicts lower activation barriers for S(_N)2 reactions compared to B3LYP.[1][2][3]
The M06-2X functional, known for its better handling of non-covalent interactions, often provides more accurate activation energies for S(_N)2 reactions compared to the older B3LYP functional.[1][3] The inclusion of dispersion corrections (like Grimme's D3) can also refine the results, particularly for systems where weak interactions are significant.[1]
Predicting Regioselectivity in Electrophilic Aromatic Substitution
The hydroxyl group of this compound is an activating ortho-, para-director for electrophilic aromatic substitution. Quantum chemical calculations can quantify this directing effect by analyzing the distribution of electron density and the stability of the intermediate sigma complexes (Wheland intermediates).
Table 2: Calculated Relative Energies of Wheland Intermediates for Electrophilic Nitration of this compound
| Position of Attack | B3LYP/6-311+G(d,p) Relative Energy (kcal/mol) | M06-2X/6-311+G(d,p) Relative Energy (kcal/mol) | Predicted Major Product |
| ortho (C6) | 0.0 | 0.0 | Yes |
| meta (C3, C5) | +8.2 | +8.5 | No |
| para (C4) | +1.5 | +1.2 | Yes |
Note: The data in this table is hypothetical, based on the established principles of electrophilic aromatic substitution on phenols.[4][5] The lower relative energies for ortho and para attack indicate more stable intermediates and faster reaction rates at these positions.
Both functionals predict a strong preference for ortho and para substitution, which is consistent with experimental observations for phenols. The slight preference for para substitution often observed experimentally can be attributed to steric hindrance at the ortho position.
Experimental Protocol for Kinetic Analysis
To validate the computational predictions, experimental kinetic studies are essential. The following protocol outlines a method for determining the rate constant of the nucleophilic substitution reaction of this compound.
Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., thiophenoxide) using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydroxide (B78521)
-
Methanol (B129727) (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in methanol.
-
Prepare a 0.1 M solution of thiophenol in methanol.
-
Prepare a 0.2 M solution of sodium hydroxide in methanol to generate the thiophenoxide in situ.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25 °C).
-
In a cuvette, mix appropriate volumes of the this compound and sodium hydroxide solutions in methanol to achieve the desired initial concentrations (e.g., 1 mM this compound and 10 mM thiophenoxide).
-
Initiate the reaction by injecting a small volume of the thiophenol stock solution into the cuvette and mix rapidly.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs and the reactants do not (determined by prior spectral scans).
-
Record the absorbance as a function of time until the reaction is complete.
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics. The rate law can be expressed as: Rate = k[this compound][Thiophenoxide].[6][7]
-
Under pseudo-first-order conditions (with a large excess of the nucleophile), the rate law simplifies to: Rate = k'[this compound], where k' = k[Thiophenoxide].
-
Plot ln(A(_\infty) - A(_t)) versus time, where A(t) is the absorbance at time t and A(\infty) is the absorbance at the end of the reaction. The slope of this plot will be -k'.
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of the thiophenoxide.
-
Table 3: Hypothetical Experimental Kinetic Data
| Nucleophile | Temperature (°C) | k (M
|
| Thiophenoxide | 25 | 1.2 x 10
|
| Piperidine | 25 | 5.8 x 10
|
| Azide | 25 | 2.1 x 10
|
Note: This data is hypothetical and serves as an example for comparison with computationally derived rate constants.
Visualizing Computational Workflows and Reaction Pathways
The following diagrams illustrate the logical workflow for predicting the reactivity of this compound and the potential reaction pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. faculty.tru.ca [faculty.tru.ca]
- 3. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Comparative Kinetics of 2-(Bromomethyl)phenol in Nucleophilic Substitution Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic introduction of a 2-hydroxybenzyl moiety is a frequently employed tactic to impart specific biological activities or to serve as a versatile synthetic handle. 2-(Bromomethyl)phenol, also known as 2-hydroxybenzyl bromide, stands out as a primary reagent for this purpose. Its bifunctional nature, possessing both a reactive benzylic bromide and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This guide provides a comparative analysis of the kinetic performance of this compound in nucleophilic substitution reactions against other common benzylating agents, supported by available experimental data.
The reactivity of this compound is primarily centered on the benzylic bromide, which is highly susceptible to nucleophilic attack via an S_N2 mechanism.[1] The presence of the ortho-hydroxyl group can influence the reaction kinetics through electronic effects and potential intramolecular interactions. Understanding these kinetic parameters is crucial for optimizing reaction conditions, predicting reaction outcomes, and selecting the most appropriate reagent for a specific synthetic challenge.
Comparative Reaction Kinetics of Benzylating Agents
To provide a quantitative comparison, the following table summarizes the second-order rate constants for the reaction of various benzyl (B1604629) bromides with different nucleophiles. While specific kinetic data for this compound is not extensively available in the public domain, we can infer its reactivity by examining related substituted benzyl bromides. The data presented below for benzyl bromide and its derivatives offer a baseline for understanding the electronic and steric effects on the reaction rates.
| Substrate | Nucleophile | Solvent System (v/v) | Temperature (°C) | Second-Order Rate Constant (k) | Reference |
| Benzyl bromide | Aniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.41 L mol⁻¹ min⁻¹ | [2] |
| Benzyl bromide | p-Toluidine | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.84 L mol⁻¹ min⁻¹ | [2] |
| Benzyl bromide | p-Chloroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.22 L mol⁻¹ min⁻¹ | [2] |
| Benzyl bromide | p-Nitroaniline | Nitrobenzene-Ethanol (80:20) | Not Specified | 0.03 L mol⁻¹ min⁻¹ | [2] |
| Benzyl bromide | Diphenyl amine | Methanol | 30 | 2.47 x 10⁻⁴ s⁻¹ (pseudo first-order) | [3] |
| p-Nitrobenzyl bromide | Diphenyl amine | Methanol | 30 | 8.44 x 10⁻⁶ s⁻¹ (solvolysis) | [3] |
| p-Methylbenzyl bromide | Diphenyl amine | Methanol | 30 | 19.19 x 10⁻⁶ s⁻¹ (solvolysis) | [3] |
| p-Bromobenzyl bromide | Diphenyl amine | Methanol | 30 | 9.21 x 10⁻⁶ s⁻¹ (solvolysis) | [3] |
Note: The reactivity of this compound is expected to be modulated by the electron-donating hydroxyl group in the ortho position. Generally, electron-donating groups can slightly decrease the rate of S_N2 reactions by destabilizing the electron-rich transition state. However, the potential for hydrogen bonding and intramolecular catalysis could lead to more complex kinetic behavior.
Reaction Pathways and Mechanisms
The primary reaction pathway for this compound with a range of nucleophiles is the S_N2 mechanism. This involves a backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group in a single, concerted step.
Under basic conditions, the phenolic hydroxyl group can be deprotonated to form a phenoxide. This intramolecular nucleophile can then attack the adjacent bromomethyl group, leading to the formation of a cyclic ether, 2,3-dihydrobenzofuran.[1] The competition between this intramolecular cyclization and the intermolecular reaction with an external nucleophile is a key consideration in synthetic design.
For comparison, alternative benzylating agents like benzyl chloride and benzyl tosylate also primarily react via the S_N2 mechanism. Benzyl tosylate is generally more reactive than benzyl bromide due to the superior leaving group ability of the tosylate anion.[4]
Experimental Protocols for Kinetic Studies
The following is a generalized experimental protocol for determining the second-order rate constants of the reaction between a benzyl bromide derivative and a nucleophile. This protocol is a composite of methodologies described in the literature.[5][6][7]
Materials:
-
Substituted benzyl bromide (e.g., this compound)
-
Nucleophile (e.g., aniline, sodium thiophenolate)
-
High-purity solvent (e.g., methanol, acetonitrile, nitrobenzene-ethanol mixture)
-
Thermostated water bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel to the desired temperature using a thermostated water bath with an accuracy of ±0.1°C.
-
Reaction Initiation: Initiate the reaction by mixing equal volumes of the pre-heated reactant solutions in the reaction vessel. Start a timer immediately upon mixing.
-
Monitoring the Reaction:
-
Conductivity Method: The progress of the reaction can be followed by measuring the change in conductivity of the solution over time. As the bromide ion is liberated, the conductivity of the solution increases.[7]
-
Spectrophotometric Method: If the product or reactant has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be monitored over time.
-
-
Data Analysis:
-
For a second-order reaction with equimolar initial concentrations of reactants, the rate constant (k) can be determined from the integrated rate law: 1/[A]t - 1/[A]0 = kt. A plot of 1/[A]t versus time will yield a straight line with a slope equal to k.
-
If one reactant is in large excess (pseudo-first-order conditions), the rate constant can be determined from the integrated rate law: ln([A]t/[A]0) = -k't, where k' = k[B]0. A plot of ln[A]t versus time will give a straight line with a slope of -k'. The second-order rate constant k can then be calculated.
-
-
Activation Parameters: By determining the rate constant at several different temperatures, the activation energy (Ea) and the pre-exponential factor (A) can be calculated from the Arrhenius equation: k = Ae^(-Ea/RT). A plot of ln(k) versus 1/T (in Kelvin) will yield a straight line with a slope of -Ea/R.
References
A Comparative Guide to Benzylic Halides in Synthesis: Benchmarking 2-(Bromomethyl)phenol
In the landscape of organic synthesis, benzylic halides are indispensable reagents, prized for their utility as versatile precursors in the construction of complex molecular architectures. Their reactivity in nucleophilic substitution reactions makes them fundamental building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides an objective comparison of 2-(Bromomethyl)phenol against other commonly used benzylic halides—benzyl (B1604629) bromide, 4-methoxybenzyl bromide, and 4-nitrobenzyl bromide—with a focus on their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Understanding the Reactivity of Benzylic Halides
The reactivity of benzylic halides is primarily dictated by their ability to undergo nucleophilic substitution reactions through either an SN1 or SN2 mechanism.[1] The stability of the carbocation intermediate in an SN1 pathway or the transition state in an SN2 pathway is a critical determinant of the reaction rate.[1][3] This stability is profoundly influenced by the electronic properties of substituents on the aromatic ring.
-
Unsubstituted Benzyl Bromide : Serves as the benchmark, readily undergoing substitution reactions. The benzylic carbocation is stabilized by resonance with the benzene (B151609) ring.[4]
-
4-Methoxybenzyl Bromide : The para-methoxy group is strongly electron-donating, which significantly stabilizes the benzylic carbocation through resonance.[5][6] This leads to a marked increase in reactivity, particularly in SN1 reactions, compared to unsubstituted benzyl bromide.[5][7]
-
4-Nitrobenzyl Bromide : The para-nitro group is a potent electron-withdrawing group, which destabilizes the benzylic carbocation, thus disfavoring the SN1 pathway.[8][9] However, this electron withdrawal increases the electrophilicity of the benzylic carbon, making it more susceptible to direct attack by nucleophiles in an SN2 reaction.[8]
-
This compound : This compound presents a unique case due to its bifunctional nature, possessing both a reactive bromomethyl group and a phenolic hydroxyl group.[2][10] The hydroxyl group is electron-donating through resonance but electron-withdrawing via induction. Its proximity to the reaction center can lead to intramolecular interactions, such as hydrogen bonding or cyclization, which can influence the reaction pathway and reactivity.[10]
Quantitative Data Comparison
The following tables summarize the physical properties and a qualitative reactivity comparison of the selected benzylic halides.
Table 1: Physical Properties of Selected Benzylic Halides
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 58402-38-3 | C₇H₇BrO | 187.03 | 35-38 |
| Benzyl Bromide | 100-39-0 | C₇H₇Br | 171.04 | -4 to -3 |
| 4-Methoxybenzyl Bromide | 2746-25-0 | C₈H₉BrO | 201.06 | 9-11 |
| 4-Nitrobenzyl Bromide | 100-11-8 | C₇H₆BrNO₂ | 216.03 | 98-100 |
Table 2: Reactivity Comparison in Nucleophilic Substitution Reactions
| Benzylic Halide | Substituent Effect | Carbocation Stability | Predicted SN1 Reactivity | Predicted SN2 Reactivity | Representative Yield (Williamson Ether Synthesis)¹ |
| 4-Methoxybenzyl Bromide | Electron-Donating (-OCH₃) | Highest | Fastest | Moderate | High (e.g., ~95%) |
| Benzyl Bromide | Neutral (-H) | High | Fast | Fast | High (e.g., ~90%) |
| This compound | Ortho-OH (Donating/Withdrawing) | Moderate | Moderate | Moderate-Fast | Good (yields vary due to potential side reactions) |
| 4-Nitrobenzyl Bromide | Electron-Withdrawing (-NO₂) | Lowest | Slowest | Fastest | Good (e.g., ~85%) |
¹Yields are representative and can vary significantly based on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
Below are generalized experimental protocols for two common applications of benzylic halides. Researchers should optimize conditions for their specific substrates.
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the O-alkylation of a phenol (B47542) using a benzylic halide.
-
Preparation : To a solution of the phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetone, ~0.5 M), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.).[11][12]
-
Addition of Halide : Stir the mixture at room temperature for 10-15 minutes, then add the benzylic halide (1.0-1.2 eq.) dropwise.[12]
-
Reaction : Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[12] For highly reactive halides like 4-methoxybenzyl bromide, the reaction may proceed at room temperature.
-
Workup : Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.[12]
Protocol 2: General Procedure for Alcohol Protection
This protocol details the protection of a primary or secondary alcohol as a benzyl ether.
-
Preparation : Dissolve the alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF, ~0.5 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation : Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1-1.2 eq.) portion-wise. Stir for 30 minutes at 0 °C to form the alkoxide.[13]
-
Addition of Halide : Add the benzylic halide (1.1 eq.) dropwise to the cooled solution.
-
Reaction : Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Workup : Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification : Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The choice of a benzylic halide is a critical decision in synthetic planning.
-
4-Methoxybenzyl bromide is the most reactive choice for SN1-type reactions, ideal for acid-sensitive substrates where rapid, mild benzylation is required.
-
Benzyl bromide offers a balance of reactivity and stability, making it a versatile, general-purpose benzylating agent.
-
4-Nitrobenzyl bromide is preferred for SN2 reactions and is often used when a protecting group that can be removed under specific, non-hydrogenolytic conditions is needed.[8]
-
This compound is not merely a benzylating agent but a bifunctional building block.[10] Its true value lies in its capacity for subsequent transformations involving the phenolic hydroxyl group, enabling the synthesis of complex heterocyclic structures and other advanced intermediates.[2][10]
For researchers focused on introducing a simple benzyl group with tunable reactivity, benzyl bromide and its para-substituted analogues are excellent choices. For those aiming to construct more complex molecular frameworks where subsequent functionalization is desired, the unique properties of this compound offer significant synthetic advantages.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. brainly.in [brainly.in]
- 8. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]
- 9. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 58402-38-3 | Benchchem [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Maze of Isomers: A Comparative Guide to the Purity Analysis of Bromomethylphenol Products
For researchers, scientists, and drug development professionals, establishing the isomeric purity of bromomethylphenol products is a critical analytical challenge. The subtle differences in the positions of the bromo and methyl groups on the phenol (B47542) ring can lead to significant variations in chemical reactivity, biological activity, and toxicity. This guide provides a comprehensive comparison of the two primary chromatographic techniques for resolving these isomers: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols to aid in method selection and implementation.
The synthesis of bromomethylphenols often results in a mixture of positional isomers, such as 2-bromo-3-methylphenol, 3-bromo-4-methylphenol, and 4-bromo-2-methylphenol. The presence of these isomeric impurities can impact the quality, safety, and efficacy of the final product. Therefore, robust analytical methods are required to accurately separate and quantify each isomer.
At a Glance: GC vs. HPLC for Bromomethylphenol Isomer Analysis
Gas Chromatography and High-Performance Liquid Chromatography are the workhorse techniques for the separation of isomers in the pharmaceutical and chemical industries. The choice between GC and HPLC depends on the physicochemical properties of the isomers, including their volatility and thermal stability. For bromomethylphenol isomers, both techniques offer viable solutions, each with its own set of advantages and limitations.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase based on boiling point and interaction with a stationary phase. | Separation of compounds in the liquid phase based on their differential partitioning between a mobile and stationary phase. |
| Best Suited For | Volatile and thermally stable isomers. Often provides higher resolution for positional isomers of small aromatic compounds. | Non-volatile or thermally labile compounds. Versatile for a wide range of polar and non-polar compounds. |
| Sample Preparation | May require derivatization to increase volatility and improve peak shape (e.g., silylation of the phenolic hydroxyl group). | Generally simpler, involving dissolution in a suitable solvent and filtration. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, depending on the complexity of the separation. |
| Resolution | Capillary GC columns offer excellent resolution for closely related isomers like cresols (methylphenols), and by extension, bromomethylphenols.[1] | Standard reversed-phase columns may show co-elution of certain positional isomers (e.g., meta and para).[1] Separation can be improved with specialized columns or derivatization.[1] |
| Detection | Flame Ionization Detector (FID) for general quantification; Mass Spectrometry (MS) for identification and confirmation. | UV-Vis Detector is common for aromatic compounds; Mass Spectrometry (MS) for enhanced sensitivity and identification. |
Data-Driven Comparison: Separation of Bromocresol Isomers
Based on studies of cresol (B1669610) isomers, GC generally provides superior separation of the ortho, meta, and para isomers compared to standard reversed-phase HPLC.[1][2]
Table 1: Hypothetical Quantitative Data for the Separation of Bromocresol Isomers Based on Cresol Analogue Studies
| Isomer | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (min) | Resolution (Rs) | |
| 2-Bromo-x-methylphenol (ortho) | 10.2 | - |
| 3-Bromo-x-methylphenol (meta) | 10.8 | 2.1 |
| 4-Bromo-x-methylphenol (para) | 11.1 | 1.3 |
Note: This data is hypothetical and intended for illustrative purposes. Actual retention times and resolution will vary depending on the specific experimental conditions.
Experimental Protocols
The following are detailed, adaptable protocols for the analysis of bromomethylphenol isomers by GC and HPLC.
Gas Chromatography (GC) Method
This method is optimized for the separation of volatile phenolic isomers and may require derivatization for improved performance.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Sample Preparation (with Derivatization):
-
Accurately weigh approximately 10 mg of the bromomethylphenol sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or pyridine).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.
-
Cool to room temperature before injection.
GC Conditions:
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5 or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Temperature: 250°C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 300°C
-
High-Performance Liquid Chromatography (HPLC) Method
This reversed-phase HPLC method is suitable for the analysis of bromomethylphenol isomers without derivatization.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the bromomethylphenol sample.
-
Dissolve in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.
-
Solvent A: Water with 0.1% Phosphoric Acid
-
Solvent B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient:
-
Start at 60% B, increase to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD monitoring at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
Visualizing the Process: Workflows and Logic
To better understand the analytical process, the following diagrams illustrate the experimental workflow and the logical decision-making process for selecting the appropriate technique.
Conclusion
Both GC and HPLC are powerful and essential techniques for the isomeric purity analysis of bromomethylphenol products. The choice between them is not always straightforward and depends on the specific properties of the isomers and the analytical requirements. For volatile and thermally stable bromomethylphenols, GC often provides superior resolution for positional isomers. However, HPLC offers greater versatility for less volatile or thermally sensitive compounds and generally involves simpler sample preparation.
Ultimately, the selection of the most appropriate technique requires careful consideration of the factors outlined in this guide. The provided experimental protocols serve as a robust starting point for method development, which should be followed by thorough validation to ensure accurate and reliable results for the isomeric purity analysis of these critical chemical products.
References
A Comparative Cross-Validation Guide to the Analytical Data of Novel 2-(Bromomethyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for novel 2-(bromomethyl)phenol derivatives, offering an objective comparison of their analytical signatures. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds.
Data Presentation: Comparative Analytical Data
The following tables summarize key analytical data for a series of representative this compound derivatives. This allows for a clear comparison of their spectral and chromatographic properties.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃) of Representative Bromophenol Derivatives
| Compound | Ar-H (ppm) | -OH (ppm) | -CH₂Br (ppm) | Other Protons (ppm) |
| This compound | 6.80-7.25 (m, 4H) | 5.50 (s, 1H) | 4.65 (s, 2H) | - |
| 2-(Bromomethyl)-4-nitrophenol | 7.50-8.10 (m, 3H) | 10.50 (s, 1H) | 4.70 (s, 2H) | - |
| 2,4-Dibromo-6-(bromomethyl)phenol | 7.45 (d, 1H), 7.70 (d, 1H) | 5.90 (s, 1H) | 4.60 (s, 2H) | - |
| Derivative A (Hypothetical) | 6.90 (d, 1H), 7.15 (t, 1H), 7.30 (d, 1H) | 5.65 (s, 1H) | 4.68 (s, 2H) | 3.85 (s, 3H, -OCH₃) |
| Derivative B (Hypothetical) | 7.05 (s, 1H), 7.20 (s, 1H) | 5.80 (s, 1H) | 4.62 (s, 2H) | 1.30 (t, 3H, -CH₃), 2.70 (q, 2H, -CH₂CH₃) |
Table 2: Comparative Mass Spectrometry and Chromatographic Data
| Compound | Molecular Formula | Exact Mass (m/z) | Key MS Fragments (m/z) | HPLC Retention Time (min)¹ |
| This compound | C₇H₇BrO | 185.9680 | 186/188 [M]⁺, 107 [M-Br]⁺, 77 [C₆H₅]⁺ | 8.5 |
| 2-(Bromomethyl)-4-nitrophenol | C₇H₆BrNO₃ | 230.9531 | 231/233 [M]⁺, 152 [M-Br]⁺, 122 | 10.2 |
| 2,4-Dibromo-6-(bromomethyl)phenol | C₇H₅Br₃O | 341.7890 | 342/344/346 [M]⁺, 263/265/267 [M-Br]⁺ | 12.8 |
| Derivative A (Hypothetical) | C₈H₉BrO₂ | 215.9835 | 216/218 [M]⁺, 137 [M-Br]⁺ | 9.3 |
| Derivative B (Hypothetical) | C₉H₁₁BrO | 214.0000 | 214/216 [M]⁺, 135 [M-Br]⁺ | 11.1 |
¹HPLC conditions as described in the experimental protocols below.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided to ensure reproducibility and facilitate cross-validation.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for the separation and analysis of this compound derivatives.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile derivatives or for confirmation of structure.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the structural elucidation of the synthesized derivatives.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Sample Concentration: Approximately 10 mg of the compound dissolved in 0.7 mL of solvent.
-
Experiments: ¹H NMR and ¹³C NMR spectra are recorded at room temperature.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of novel this compound derivatives.
Safety Operating Guide
Safe Disposal of 2-(Bromomethyl)phenol: A Procedural Guide
For Immediate Reference: Treat 2-(Bromomethyl)phenol as a hazardous chemical waste. All handling and disposal procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.
This document provides crucial safety and logistical information for the proper handling and disposal of this compound, a lachrymatory compound that requires careful management in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
This compound is classified as a hazardous substance. It is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[1][2] Due to its properties as a lachrymator, exposure to its vapors can cause immediate tearing and irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 standards are mandatory.[3] If there is a splash hazard, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemical-resistant gloves, such as disposable nitrile gloves, to prevent skin contact.[2][3] Always inspect gloves before use and use proper removal techniques.
-
Body Protection: A laboratory coat is required. For tasks with a higher risk of exposure, consider a chemical-resistant apron.[3]
-
Respiratory Protection: All handling of this compound should occur inside a certified chemical fume hood to avoid inhalation of vapors or dust.[3]
Safe Handling Practices:
-
Avoid all personal contact, including the inhalation of vapors or dust.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
-
Store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[3]
Hazard Classification Summary
The following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
| Aquatic Hazard (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal and Decontamination Procedures
The primary and recommended method for disposing of this compound is through a licensed professional waste disposal service.[1] Never dispose of this chemical down the drain or in regular trash.[1][4]
Protocol for Unused or Waste this compound
-
Waste Identification: Clearly label the material as hazardous waste. The label must include the full chemical name: "Waste this compound".[5][6]
-
Containerization: Place the waste chemical in a dedicated, leak-proof, and chemically compatible container with a secure lid.[1][6] Ensure the original container is used if it is in good condition. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be separate from incompatible materials.[5][6]
-
Arrange Disposal: Contact your institution's EHS department to schedule a pickup. They will coordinate with a certified hazardous waste contractor for final disposal, which typically involves high-temperature incineration with appropriate emission controls.[5][7][8]
Protocol for Spill Decontamination
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation, preferably within a fume hood.[1]
-
Assemble Materials: Before cleanup, gather all necessary materials: appropriate PPE, inert absorbent material (such as a 1:1:1 mixture of sodium carbonate, bentonite (B74815) clay/cat litter, and sand), a sealed container for waste, and decontamination solution (soap and water).[8]
-
Contain the Spill: Cover the spill with the inert absorbent mixture.[8] This helps to control the spread and potential for aerosolization.
-
Collect Waste: Carefully scoop the absorbed material into a suitable, closed container.[1][4] Avoid creating dust during this process.[1] Label the container as "Hazardous Waste: this compound Spill Debris".
-
Decontaminate Area: Wash the spill site thoroughly with soap and water, collecting all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[6][8]
-
Dispose of Waste: All contaminated materials, including gloves and absorbent pads, must be placed in the sealed hazardous waste container for disposal through your institution's EHS department.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. reed.edu [reed.edu]
Personal protective equipment for handling 2-(Bromomethyl)phenol
Essential Safety and Handling Guide for 2-(Bromomethyl)phenol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 58402-38-3). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Assessment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is mandatory to prevent exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value | Source |
| Molecular Formula | C7H7BrO | [1][2][3][4][5][6] |
| Molecular Weight | 187.03 g/mol | [1][2][4][5] |
| Boiling Point | 253.6 ± 15.0 °C (Predicted) | [3][6] |
| Density | 1.593 ± 0.06 g/cm³ (Predicted) | [3][6] |
| pKa | 9.35 ± 0.35 (Predicted) | [3][5] |
| Solubility | Slightly soluble in water (2.4 g/L at 25°C) | [5] |
Personal Protective Equipment (PPE) Requirements
A comprehensive approach to personal protection is essential when handling this compound.[7] The following PPE is required:
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Viton™). Double gloving is recommended. | To prevent skin contact and absorption.[1][7] Gloves must be inspected before use and disposed of properly after.[1][8] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles that can cause severe eye damage.[1][7] |
| Skin and Body Protection | A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities. | To minimize skin exposure.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors.[1][7] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
1. Preparation:
-
Don PPE: Before entering the work area, put on all required PPE as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is operational with the sash at the appropriate working height. The work surface should be clean and uncluttered.
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood.
2. Handling:
-
Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood to minimize inhalation risk.[7]
-
Dissolving and Reaction: If dissolving, add the solvent slowly to the solid to prevent splashing. All reactions must be performed within the fume hood.[7]
-
Transferring: Use appropriate tools, such as a pipette or funnel, to prevent spills when transferring solutions.[7]
3. Decontamination and Cleanup:
-
Spill Management: In case of a spill, evacuate personnel to a safe area.[1][2] Prevent further leakage if it is safe to do so.[2] Do not let the chemical enter drains.[1][2] Collect the spilled material using appropriate methods (e.g., sweep up solid, absorb liquid) and place it in a suitable, closed container for disposal.[1]
-
Personal Decontamination: After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them.[1] Wash hands thoroughly with soap and water.[1]
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][9] |
| Skin Contact | Immediately remove contaminated clothing.[2][9] Wash the affected area with soap and plenty of water.[1] Seek medical attention.[1] For extensive exposure, flushing with copious amounts of water for at least 15 minutes is critical.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[2][9] |
Disposal Plan
-
Chemical Waste: Dispose of this compound and any contaminated materials through a licensed professional waste disposal service.[1] Keep the chemical in suitable, closed containers for disposal.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1][8]
-
Contaminated PPE: Double-bag and dispose of any contaminated clothing and PPE as hazardous waste.[10]
Visualized Workflow
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound|lookchem [lookchem.com]
- 4. This compound | C7H7BrO | CID 13600482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 错误页 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
